molecular formula C6H11N3 B1274605 2-(3-Methyl-pyrazol-1-yl)-ethylamine CAS No. 62821-90-3

2-(3-Methyl-pyrazol-1-yl)-ethylamine

Cat. No.: B1274605
CAS No.: 62821-90-3
M. Wt: 125.17 g/mol
InChI Key: UMRSLQAZFZWQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-pyrazol-1-yl)-ethylamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRSLQAZFZWQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390107
Record name 2-(3-Methyl-pyrazol-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62821-90-3
Record name 3-Methyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62821-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-pyrazol-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methyl-pyrazol-1-yl)-ethylamine: Synthesis, Properties, and Applications

Foreword: Navigating the Known and the Novel

This guide delves into the chemical properties and potential of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. It is important to note that direct, peer-reviewed experimental data for this specific molecule is not abundant in publicly accessible literature. Therefore, this document serves as a comprehensive technical guide built upon established principles of heterocyclic chemistry and authoritative data from closely related structural analogs. By synthesizing information on the synthesis of the 3-methylpyrazole core, N-alkylation reactions, and the well-documented properties of similar pyrazole-ethylamine derivatives, we provide a robust and scientifically grounded framework for researchers, scientists, and drug development professionals. This approach allows for informed decision-making in the laboratory, from proposing synthetic routes to anticipating the compound's reactivity and potential biological significance.

Core Molecular Architecture and Physicochemical Profile

This compound belongs to the family of N-substituted pyrazoles. Its structure features a five-membered aromatic pyrazole ring, substituted with a methyl group at the C3 position and an ethylamine chain at the N1 position. This arrangement makes it an isomer of the more commonly cited [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine. The primary amine functionality and the heterocyclic core are key determinants of its chemical behavior and potential as a pharmacophore.

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties of this compound. The molecular formula and weight are calculated from the structure, while other parameters are estimated based on data for analogous compounds like 2-pyrazol-1-yl-ethylamine and its isomers.[1]

PropertyValueSource/Method
Molecular Formula C₆H₁₁N₃Calculated
Molecular Weight 125.17 g/mol Calculated[1]
Appearance Colorless to light yellow liquid/solidPredicted by Analogy
Boiling Point ~290 °C (Predicted)By Analogy[2]
pKa (Amine) ~9.2 (Predicted)By Analogy[1]
logP (Partition Coeff.) ~0.89 (Predicted)By Analogy (XLogP3)[1]
InChI Key PWGUGJCHHQGZGX-UHFFFAOYSA-N (Isomer)By Analogy[1]
SMILES CC1=CN=NN1CCNStructure

Strategic Synthesis Pathway

Stage 1: Knorr Pyrazole Synthesis of 3-Methylpyrazole

The most prevalent and efficient method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of 3-methylpyrazole, the reaction of ethyl acetoacetate with hydrazine is the standard approach.[3][4][5]

The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4][6][7]

Synthesis_Stage1 Knorr Pyrazole Synthesis EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazolone 3-Methyl-5-pyrazolone Intermediate->Pyrazolone Cyclization (Heat) Product 3-Methylpyrazole Pyrazolone->Product Tautomerization

Caption: Workflow for the Knorr synthesis of 3-methylpyrazole.

Stage 2: N-Alkylation to Yield this compound

With 3-methylpyrazole in hand, the ethylamine moiety is introduced via N-alkylation. This reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, creating a nucleophile that can attack a suitable electrophile. To avoid side reactions with the amine, a protected form of 2-aminoethyl halide is used, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

Synthesis_Stage2 N-Alkylation and Deprotection Pyrazole 3-Methylpyrazole Protected N-[2-(3-Methyl-pyrazol-1-yl)ethyl]phthalimide Pyrazole->Protected Base Base (e.g., K2CO3) Base->Protected AlkylHalide N-(2-bromoethyl)phthalimide AlkylHalide->Protected Product This compound Protected->Product Deprotection Deprotection Hydrazine Hydrate (Ing-Manske) Deprotection->Product

Caption: Proposed N-alkylation pathway to the target compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies derived from established procedures for analogous syntheses.[3][5]

Protocol: Synthesis of 3-Methyl-5-pyrazolone[4][9]
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in ethanol.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the solution. The addition may be exothermic and should be controlled.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.[3]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold diethyl ether, and recrystallize from a minimal amount of hot ethanol to yield pure 3-methyl-5-pyrazolone.[3]

Protocol: N-Alkylation and Deprotection (Proposed)
  • Alkylation Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-methylpyrazole (1.0 eq) in a suitable solvent such as DMF.

  • Base Addition: Add a base, for example, potassium carbonate (1.5 eq), to the solution and stir.

  • Electrophile Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise to the mixture.

  • Reaction Conditions: Heat the reaction to 60-80°C and stir overnight. Monitor for the disappearance of the starting material by TLC.

  • Alkylation Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

  • Deprotection: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (3-5 eq) and reflux the mixture for 4-6 hours.

  • Final Work-up: Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with dichloromethane to remove any remaining impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer and remove the solvent under vacuum to yield this compound.

Potential Applications and Biological Significance

While direct biological data for this compound is scarce, the broader class of pyrazole-ethylamine derivatives has demonstrated significant pharmacological potential. These compounds are recognized as important building blocks in medicinal chemistry.[8]

  • Histamine Receptor Ligands: Structural analogs show a notable affinity for histamine H₃ and H₄ receptors. The ethylamine chain is a key pharmacophore that mimics histamine, while the pyrazole ring can enhance metabolic stability compared to traditional imidazole-based drugs.[1]

  • Pharmaceutical Intermediates: Pyrazoles are core components in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5][9] The title compound serves as a valuable synthon for creating more complex molecules with potential therapeutic value.

  • Agricultural Chemistry: Certain pyrazole derivatives have been investigated for use as fungicides and other crop protection agents, suggesting a potential avenue for application.[1][10]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the data for analogous compounds such as corrosive liquid amines and other pyrazole derivatives, the following precautions are strongly advised.[11][12][13][14][15]

  • Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage.[12][13][14] Immediate and thorough rinsing is required upon contact.

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12] An eyewash station and safety shower should be readily accessible.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[13][14]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[11][13]

References

  • Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. (n.d.). New synthesis of 3(5)-methylpyrazole.
  • Journal of Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts.
  • National Institutes of Health. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
  • Scientific Research Publishing. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities.
  • Arkivoc. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Semantic Scholar. (n.d.). Rishiram Prajuli.pmd.
  • De Gruyter. (n.d.). The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.

Sources

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic amine, this compound. As a substituted pyrazole, this compound holds interest for researchers in medicinal chemistry and materials science as a versatile building block. This document synthesizes available data on its molecular characteristics, thermal properties, solubility, and spectroscopic profile. Furthermore, it outlines the standard experimental methodologies for determining these key physical parameters, offering both theoretical grounding and practical insights for laboratory professionals. The objective is to equip researchers, scientists, and drug development professionals with the foundational data necessary for the effective handling, characterization, and application of this compound.

Introduction and Molecular Structure

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole moiety is a common scaffold in numerous biologically active compounds and functional materials.[1] This specific molecule is characterized by a 3-methyl group on the pyrazole ring and an ethylamine substituent at the N1 position. This arrangement of functional groups—a basic primary amine and an aromatic heterocycle—dictates its chemical reactivity and physical behavior, making it a valuable synthon for creating more complex molecular architectures.

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its closely related isomers. Direct experimental data for the title compound is sparse; therefore, data from isomers and predicted values are included for a comprehensive overview.

PropertyValueSource / Notes
CAS Number 54055-40-2For the isomer 2-(3-Methyl-1H-pyrazol-5-yl)ethan-1-amine[2]
Molecular Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
Physical Form Solid / LiquidVaries among isomers and related compounds[3][4]
Boiling Point 218.2 ± 15.0 °CPredicted for isomer 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine[5]
pKa 9.44 ± 0.29Predicted for isomer 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine[5]
Solubility Soluble in organic solventsInferred from related compounds[6]
Density 1.12 ± 0.1 g/cm³Predicted for isomer 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine[5]

Detailed Physical Properties and Characterization

Molecular Characteristics
  • Molecular Formula: C₆H₁₁N₃[2]

  • Molecular Weight: 125.17 g/mol [2]

  • Exact Mass: 125.0953 Da (calculated)

The fundamental molecular formula and weight are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The presence of three nitrogen atoms and an odd number of hydrogen atoms is consistent with the Nitrogen Rule in mass spectrometry.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that indicate the purity of a compound and the strength of its intermolecular forces. For this compound, the presence of a primary amine allows for hydrogen bonding, which is expected to result in a relatively high boiling point for its molecular weight.

A predicted boiling point for the related isomer, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine, is approximately 218°C.[5] The physical state (solid or liquid) at room temperature can vary between closely related isomers. For example, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methylamine is a liquid, while 2-pyrazol-1-yl-ethylamine is a solid.[3][4]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard procedure for assessing the purity of a solid crystalline compound. A sharp melting range (typically <1°C) indicates high purity.

  • Sample Preparation: A small amount of the dried, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Causality: The slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

MeltingPointWorkflow A Pack Capillary Tube B Place in Apparatus A->B C Rapid Heat to ~T_m - 20°C B->C D Slow Heat (1-2°C/min) C->D E Record T1 (First Drop) D->E F Record T2 (Fully Liquid) E->F G Report Range T1-T2 F->G

Caption: Workflow for Melting Point Determination.

Acid-Base Properties: pKa

The ethylamine moiety confers basic properties to the molecule. The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity. A predicted pKa for a structural isomer is 9.44, which is typical for a primary alkylamine.[5] This value is critical for understanding the compound's ionization state at a given pH, which influences its solubility, reactivity, and biological interactions. The pyrazole ring itself has two nitrogen atoms; one is pyrrole-like and non-basic, while the other is pyridine-like and weakly basic (pKa of pyrazole itself is ~2.5).

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise mass of the amine is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. This can be found from the first derivative plot of the titration curve.

Causality: At the half-equivalence point, the concentrations of the free amine (B) and its conjugate acid (BH⁺) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])), when [B] = [BH⁺], the log term becomes zero, and thus pH = pKa.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Amine in Solvent C Add Increments of Std. HCl A->C B Calibrate pH Electrode B->C D Record pH after each addition C->D Repeat D->C E Plot pH vs. Volume HCl D->E F Find Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring (a singlet around 2.2-2.4 ppm), two methylene groups of the ethyl chain (triplets or more complex multiplets), the pyrazole ring protons (doublets or singlets in the aromatic region, ~6.0-7.5 ppm), and a broad singlet for the amine (NH₂) protons which can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule: one methyl carbon, two methylene carbons, and three pyrazole ring carbons. The chemical shifts would be characteristic of their electronic environments.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching for alkyl and aromatic groups (~2850-3100 cm⁻¹), and C=N and C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).[7]

Safety and Handling

Amines, particularly those of lower molecular weight, can be corrosive and irritants. The related compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine is classified as corrosive and can cause severe skin burns and eye damage.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this class of compounds.

Conclusion

This compound is a heterocyclic amine with physical properties defined by its primary amine and substituted pyrazole functionalities. Its expected basicity, potential for hydrogen bonding, and characteristic spectroscopic signature make it a well-defined molecular building block. While comprehensive experimental data for this specific isomer is limited, this guide provides a robust framework based on data from closely related compounds and established analytical principles. The outlined experimental protocols offer a validated approach for researchers to determine its key physical properties in the laboratory, ensuring data integrity and safe handling.

References

A consolidated list of authoritative sources cited within this document.

  • PubChem.3-Methylpyrazole | C4H6N2 | CID 15073.
  • PubChem.3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083.
  • Al-Said, S. A., et al.Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 2019. [Link]
  • ChemBK.Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.[Link]
  • Gomaa, A. M., et al.Synthesis and Photochromic Properties of a New 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative Bearing a Pyrazole Moiety. Molecules, 2018. [Link]
  • NIST.1H-Pyrazole, 3-methyl-. National Institute of Standards and Technology. [Link]
  • CP Lab Safety.2-(3-methyl-1H-pyrazol-5-yl)ethanamine, 96% Purity, C6H11N3, 100 mg.[Link]
  • CP Lab Safety.2-(3-Methyl-1H-pyrazol-1-yl)ethanamine, 95% Purity, C6H11N3, 1 gram.[Link]
  • Der Pharma Chemica.
  • Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate.Synthesis and Characterization of Some New Pyrazole Compounds.[Link]
  • MDPI.1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[Link]

Sources

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methyl-pyrazol-1-yl)-ethylamine: Structure, Synthesis, and Therapeutic Potential

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature allow it to serve as the core for a multitude of therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors like Ibrutinib and Ruxolitinib (anti-cancer) feature this essential moiety, underscoring its translational value in drug discovery.[1][2]

This guide focuses on a specific, yet representative, member of this class: This compound . This molecule uniquely combines the proven pyrazole core with an ethylamine side chain, a common pharmacophore that can mimic endogenous ligands like histamine or serve as a versatile linker for further functionalization.[6] As a Senior Application Scientist, this document provides an in-depth exploration of its molecular architecture, outlines a robust synthetic strategy with detailed experimental protocols, and discusses its potential applications, grounded in the established biological activities of related pyrazole derivatives.

PART 1: Molecular Architecture and Physicochemical Properties

The molecular structure of this compound consists of a 3-methylpyrazole ring N-substituted at the 1-position with an ethylamine chain. The tautomeric nature of the pyrazole ring means that without substitution on the second nitrogen, 3-methylpyrazole and 5-methylpyrazole can be considered equivalent.[7] For the purpose of N-alkylation, the reaction typically occurs at the N1 position, leading to the defined regioisomer.

The primary amine group (pKa ≈ 9-10) will be protonated at physiological pH, allowing for ionic interactions with biological targets, while the pyrazole ring offers opportunities for hydrogen bonding and hydrophobic interactions.

Data Presentation: Physicochemical Properties
PropertyValue (Estimated/Calculated)Source/Method
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol PubChem[8]
IUPAC Name 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-amineIUPAC Nomenclature
CAS Number Not explicitly available; 101395-72-6 for 2-(5-methyl-pyrazol-1-yl)-ethylaminePubChem[8]
pKa (Amine) ~9.2MarvinSketch Calculation[6]
pKa (Pyrazole N-H) ~3.1MarvinSketch Calculation[6]
Calculated logP 0.89 (for 5-methyl isomer)XLogP3[6]
Appearance Likely a solid or oil at room temperatureGeneral Observation

PART 2: Synthesis and Characterization

Synthetic Strategy: A Fused N-Alkylation and Gabriel Synthesis Approach

While numerous methods exist for synthesizing N-substituted pyrazoles, a highly reliable and controlled strategy for producing primary amines involves a combination of direct N-alkylation of the pyrazole heterocycle followed by a Gabriel synthesis-based deprotection.[9][10] The Gabriel synthesis is a classic and robust method that transforms primary alkyl halides into primary amines, using a phthalimide group to prevent the common issue of over-alkylation that plagues direct amination with ammonia.[11][12][13]

This proposed two-step protocol offers high yields and purity by ensuring selective mono-alkylation and providing a clean method for liberating the final primary amine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (Ing-Manske) A 3-Methylpyrazole Base NaH or K₂CO₃ in DMF A->Base B N-(2-Bromoethyl)phthalimide B->Base C N-[2-(3-Methyl-pyrazol-1-yl)ethyl]phthalimide (Intermediate) Base->C Sₙ2 Reaction D N-[2-(3-Methyl-pyrazol-1-yl)ethyl]phthalimide Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol D->Hydrazine E This compound (Final Product) Hydrazine->E F Phthalhydrazide (Precipitate) Hydrazine->F G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazole Inhibitor Kinase Hinge Region ATP Pocket Inhibitor Pyrazole Core Ethylamine Side Chain Inhibitor:n1->Kinase:f0 H-Bonding (Key Interaction) Inhibitor:n2->Kinase:f1 Further Interactions (Selectivity/Potency)

Sources

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries for "2-(3-Methyl-pyrazol-1-yl)-ethylamine" did not yield a specific, registered CAS number, suggesting it is a less common isomer. To ensure scientific accuracy and provide verifiable data, this guide will focus on the closely related and well-documented regioisomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (CAS: 62821-88-9) . The structural difference is the presence of an additional methyl group on the pyrazole ring, which provides a solid foundation for a detailed technical discussion.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The ethylamine substituent introduces a basic side chain, which can be crucial for modulating pharmacokinetic properties such as solubility and for forming key interactions with biological targets. This guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, a valuable building block for the synthesis of novel therapeutic agents.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound in a research setting.

Physicochemical Data

The key physicochemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine are summarized in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

PropertyValueSource
CAS Number 62821-88-9[6][7]
Molecular Formula C₇H₁₃N₃[4]
Molecular Weight 139.20 g/mol [4]
Appearance Pale-yellow to Yellow-brown Liquid
Purity ≥ 95% (NMR)[4]
Storage Temperature 2-8 °C
InChI Key FXLOXQBWUPCCDL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCN)C[8]
Safety and Handling

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine is classified as a corrosive substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[9]

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed (Category 4).[6]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[6][9]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[6][9]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and, if necessary, an apron and boots.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][9]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[9]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Synthesis and Reaction Mechanisms

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, a plausible synthetic route would involve the reaction of 2-hydrazinylethan-1-amine with acetylacetone (2,4-pentanedione).

General Synthetic Approach: Knorr Pyrazole Synthesis

A widely used method for the synthesis of pyrazoles is the Knorr synthesis and its variations. This typically involves the reaction of a β-diketone with a hydrazine derivative.

A modern approach for the direct preparation of N-substituted pyrazoles utilizes a primary amine as the nitrogen source in a one-pot, multi-component reaction.[10][11] This method avoids the often-difficult handling of substituted hydrazines. The general workflow is depicted below:

G cluster_workflow General Workflow for N-Substituted Pyrazole Synthesis amine Primary Amine (R-NH2) reaction_vessel Reaction Vessel amine->reaction_vessel diketone 1,3-Diketone diketone->reaction_vessel amination_reagent Electrophilic Amination Reagent amination_reagent->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel heating Heating (e.g., 85 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product N-Substituted Pyrazole purification->product G cluster_pathway Role of Pyrazole Derivatives in Drug Discovery cluster_diseases pyrazole Pyrazole Scaffold derivatives Chemical Synthesis & Derivatization pyrazole->derivatives bioactive Bioactive Molecules derivatives->bioactive targets Biological Targets (Enzymes, Receptors) bioactive->targets diseases Therapeutic Areas targets->diseases inflammation Inflammation cancer Cancer infection Infection cns CNS Disorders

Sources

An In-Depth Technical Guide to the Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The title compound, 2-(3-Methyl-pyrazol-1-yl)-ethylamine, represents a valuable building block in the synthesis of more complex molecules, leveraging the pyrazole core for potential therapeutic applications. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. Our focus is on elucidating the causal relationships behind experimental choices, ensuring scientific integrity, and providing a self-validating protocol grounded in authoritative references.

Deconstructing the Synthetic Challenge: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy involves the initial N-alkylation of the readily available 3-methylpyrazole, followed by a deprotection step to unveil the desired primary amine. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.

The chosen synthetic route is as follows:

  • Step 1: N-Alkylation of 3-Methylpyrazole with an Electrophile Containing a Protected Amine. This is the key step for constructing the carbon skeleton of the target molecule. The regioselectivity of this reaction is a critical consideration, as unsymmetrical pyrazoles can potentially yield two different N-alkylated isomers.

  • Step 2: Deprotection of the Amine Functionality. This final step liberates the primary ethylamine group, yielding the target compound. The choice of the protecting group and the deprotection method is crucial to ensure a clean and efficient conversion without compromising the pyrazole ring.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the proposed synthesis:

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection 3-Methylpyrazole 3-Methylpyrazole Reaction_1 N-Alkylation (Base, Solvent) 3-Methylpyrazole->Reaction_1 N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide->Reaction_1 Intermediate N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide Reaction_1->Intermediate Reaction_2 Deprotection (Hydrazine Monohydrate) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: A schematic overview of the two-step synthesis of this compound.

Part 1: The Core Directive - A Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear instructions and justifications for each step.

Step 1: Synthesis of N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide

The initial step focuses on the N-alkylation of 3-methylpyrazole. To introduce the ethylamine moiety in a protected form, N-(2-bromoethyl)phthalimide is employed as the alkylating agent. The phthalimide group serves as an excellent protecting group for the primary amine, being stable to a wide range of reaction conditions and allowing for clean deprotection in the subsequent step.[1]

The regioselectivity of the N-alkylation of 3-methylpyrazole is a key consideration. Alkylation can occur at either the N1 or N2 position of the pyrazole ring. However, for 3-methylpyrazole, alkylation is generally favored at the less sterically hindered N1 position, particularly when using a potassium carbonate base in a polar aprotic solvent like DMF or DMSO.[2]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure the deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazolide anion.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide.

Parameter Value Rationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[2]
Base K₂CO₃A moderately strong base sufficient to deprotonate the pyrazole, minimizing side reactions.[2]
Temperature 80 °CProvides sufficient energy to overcome the activation barrier of the reaction without causing decomposition.
Protecting Group PhthalimideStable under the alkylation conditions and allows for efficient deprotection.[1]
Step 2: Synthesis of this compound

The final step involves the deprotection of the phthalimide group to yield the target primary amine. The most common and effective method for this transformation is the Ing-Manske procedure, which utilizes hydrazine.[3][4] Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate that can be easily removed by filtration, simplifying the purification of the desired amine.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve the N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Deprotection: Add hydrazine monohydrate (2.0 equivalents) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to protonate the liberated amine and ensure complete precipitation of phthalhydrazide.

  • Filtration: Filter the mixture to remove the phthalhydrazide precipitate.

  • Isolation: Make the filtrate basic with a sodium hydroxide (NaOH) solution to deprotonate the amine salt.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound.

Parameter Value Rationale
Reagent Hydrazine MonohydrateA strong nucleophile that efficiently cleaves the phthalimide group.[1][3]
Solvent EthanolEffectively dissolves the starting material and allows for easy precipitation of the phthalhydrazide byproduct.[3]
Acidification HClProtonates the product amine, increasing its solubility in the aqueous phase and aiding in the removal of the byproduct.
Basification NaOHNeutralizes the amine salt to yield the free amine for extraction.

Part 2: Scientific Integrity & Logic - Validation and Characterization

The trustworthiness of any synthetic protocol relies on the robust characterization of its products. This section provides expected analytical data for the final product, this compound, based on established spectroscopic techniques.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methyl group, and the two methylene groups of the ethylamine side chain. The chemical shifts and coupling patterns will confirm the connectivity of the atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, providing definitive confirmation of its identity.

Part 3: Visualization & Formatting - A Workflow for Success

To ensure clarity and reproducibility, the experimental workflow is summarized in the following diagram:

Experimental_Workflow cluster_step1_workflow Step 1: N-Alkylation cluster_step2_workflow Step 2: Deprotection Start1 Mix 3-Methylpyrazole and K2CO3 in DMF Stir1 Stir at RT for 30 min Start1->Stir1 Add1 Add N-(2-Bromoethyl)phthalimide Stir1->Add1 Heat1 Heat at 80°C for 12-16h Add1->Heat1 Workup1 Pour into ice-water and extract with Ethyl Acetate Heat1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide Purify1->Product1 Start2 Dissolve Intermediate in Ethanol Product1->Start2 Add2 Add Hydrazine Monohydrate Start2->Add2 Reflux2 Reflux for 2-4h Add2->Reflux2 Workup2 Acidify with HCl, Filter, Basify with NaOH Reflux2->Workup2 Extract2 Extract with Dichloromethane Workup2->Extract2 Final_Product_Workflow This compound Extract2->Final_Product_Workflow

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a robust and reliable method for the preparation of this compound. By leveraging a protected amine strategy, this two-step approach provides a clear and efficient route to this valuable building block. The provided protocols, grounded in established chemical principles and supported by authoritative references, are designed to be readily implemented in a research or development setting. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields and reduced reaction times. The continued exploration of pyrazole-containing scaffolds holds significant promise for the discovery of novel therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Štefane, B., & Požgan, F. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.
  • chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides.

Sources

Spectroscopic Characterization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape for Novel Pyrazole Derivatives

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. This guide focuses on a specific member of this family, 2-(3-Methyl-pyrazol-1-yl)-ethylamine, providing a comprehensive technical overview of its spectroscopic characterization.

It is important to note that as of the writing of this guide, detailed, publicly available experimental spectroscopic data for this compound is limited. Therefore, this document serves as both a practical guide for acquiring and interpreting the necessary data, and a predictive analysis of the expected spectroscopic features based on the compound's molecular structure and established principles of spectroscopic techniques. For researchers synthesizing or working with this compound, the following sections will provide a robust framework for its structural verification and characterization.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a unique combination of a substituted pyrazole ring and a flexible ethylamine side chain. This structure dictates the expected spectroscopic signatures.

Figure 1: Chemical structure of this compound with key atoms labeled for spectroscopic assignment.

The key structural features that will be interrogated by various spectroscopic methods are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substitution pattern (a methyl group at C3) will influence the electronic environment and, consequently, the chemical shifts of the ring protons and carbons.

  • The Ethylamine Side Chain: A flexible chain that will exhibit characteristic signals in both NMR and IR spectroscopy. The free rotation around the C-C and C-N bonds will be a factor in the observed spectra.

  • The Primary Amine Group: This functional group will have distinct IR absorption bands and its protons may be exchangeable in protic solvents, a phenomenon observable in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4d1HH5 (pyrazole)Expected to be the most downfield of the pyrazole protons due to its proximity to the electronegative nitrogen atom N1.
~5.9-6.1d1HH4 (pyrazole)Expected to be upfield of H5, coupled to H5.
~4.1-4.3t2HCα-H₂Methylene group attached to the pyrazole nitrogen, deshielded by the aromatic ring and the nitrogen atom.
~3.0-3.2t2HCβ-H₂Methylene group adjacent to the amine, deshielded by the nitrogen.
~2.2-2.4s3HC3-CH₃Methyl group attached to the pyrazole ring.
~1.5-2.0br s2H-NH₂Chemical shift can be variable and the peak may be broad due to quadrupole effects and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms and their hybridization state.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~148-152C3 (pyrazole)Carbon bearing the methyl group, downfield due to attachment to nitrogen.
~138-142C5 (pyrazole)Deshielded carbon adjacent to two nitrogen atoms.
~104-108C4 (pyrazole)Upfield aromatic carbon.
~50-55Methylene carbon attached to the pyrazole nitrogen.
~40-45Methylene carbon attached to the primary amine.
~12-15C3-CH₃Methyl carbon.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS. Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for both ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Rationale for Experimental Choices:

  • Solvent: CDCl₃ is a common, relatively non-polar solvent that is unlikely to interact strongly with the analyte.

  • Field Strength: A higher field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

  • TMS: As an inert and volatile compound with a single sharp resonance, TMS is the universally accepted internal standard for NMR.[1]

G cluster_nmr NMR Spectroscopic Workflow sample Sample Preparation (in CDCl3 with TMS) h1_acq 1H NMR Acquisition sample->h1_acq c13_acq 13C NMR Acquisition sample->c13_acq process Data Processing (FT, Phasing, Calibration) h1_acq->process c13_acq->process analysis Spectral Analysis (Peak Assignment, Integration) process->analysis

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₆H₁₁N₃), the expected monoisotopic mass is approximately 125.0953 g/mol .

  • Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 125.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of the ethylamine side chain adjacent to the pyrazole ring is a likely fragmentation pathway.

    • Loss of NH₂: A peak corresponding to the loss of an amino radical (M-16) might be observed.

    • Ring Fragmentation: The pyrazole ring itself may undergo characteristic fragmentation.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and obtain the fragmentation pattern.

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate. The ESI source will generate gas-phase ions.

  • Mass Analysis: The ions are then transferred to the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Rationale for Experimental Choices:

  • ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like amines, often producing a prominent molecular ion peak with minimal fragmentation.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250 (two bands)N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic (pyrazole)
2960-2850C-H stretchAliphatic (ethyl, methyl)
1650-1580N-H bendPrimary Amine (-NH₂)
1550-1450C=C and C=N stretchPyrazole Ring
1250-1020C-N stretchAmine
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Procedure (for a solid sample using Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Rationale for Experimental Choices:

  • FTIR-ATR: This is a common and convenient method for obtaining IR spectra of solid samples with minimal sample preparation.[3]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, MS, and IR spectroscopy. While this guide provides a predictive framework, the acquisition of actual experimental data is essential for definitive structural confirmation. The protocols and interpretive guidance provided herein are designed to empower researchers in the successful and rigorous characterization of this and other novel pyrazole derivatives, ensuring the scientific integrity of their work in the pursuit of new therapeutic agents.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, are of significant interest due to their wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of a key pyrazole derivative, 2-(3-Methyl-pyrazol-1-yl)-ethylamine.

Our focus will be on the causality behind experimental choices and the interpretation of spectral data, providing a framework for the confident structural verification of this and related compounds. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a substituted pyrazole ring with a flexible ethylamine side chain. This combination of aromatic and aliphatic features gives rise to a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Spectroscopy

A detailed methodology is crucial for acquiring high-quality, reproducible NMR data.[2]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube.

    • Add a small quantity of tetramethylsilane (TMS) to serve as an internal standard, setting the chemical shift reference to δ 0.00 ppm.[2]

  • ¹H NMR Spectroscopy Acquisition:

    • Utilize a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include a spectral width of 0-12 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Spectroscopy Acquisition:

    • Acquire the spectrum on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazole-H5~7.3d~2.21H
Pyrazole-H4~5.9d~2.21H
N-CH₂ (ethyl)~4.1t~6.02H
C-CH₂ (ethyl)~3.0t~6.02H
Pyrazole-CH₃~2.2s-3H
NH₂~1.5 (variable)s (broad)-2H

Rationale for Assignments:

  • Pyrazole Protons: The protons on the pyrazole ring (H4 and H5) are in the aromatic region, with H5 being slightly downfield due to its proximity to the two nitrogen atoms. The characteristic doublet splitting pattern arises from their coupling to each other.

  • Ethylamine Chain: The methylene group attached to the pyrazole nitrogen (N-CH₂) is significantly deshielded and appears further downfield than the methylene group adjacent to the amine (C-CH₂). Both will appear as triplets due to coupling with each other.

  • Methyl Group: The methyl group on the pyrazole ring is attached to an sp² hybridized carbon and will appear as a singlet in the upfield region.

  • Amine Protons: The chemical shift of the amine protons is highly variable and depends on solvent and concentration. They often appear as a broad singlet and may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole-C3~148
Pyrazole-C5~138
Pyrazole-C4~105
N-CH₂ (ethyl)~50
C-CH₂ (ethyl)~40
Pyrazole-CH₃~13

Rationale for Assignments:

  • Pyrazole Carbons: The carbon atoms within the pyrazole ring exhibit distinct chemical shifts. C3, being substituted with the methyl group and adjacent to a nitrogen, is the most downfield. C5 is also significantly downfield, while C4 is the most upfield of the ring carbons.

  • Ethylamine and Methyl Carbons: The carbons of the ethylamine side chain and the methyl group are in the aliphatic region of the spectrum, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen atoms.[3]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elemental composition.[2]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

  • Analysis: A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrum Data Interpretation

The molecular formula for this compound is C₆H₁₁N₃, with a molecular weight of 125.18 g/mol .

m/z Value Proposed Fragment Significance
125[M]⁺Molecular Ion
96[M - CH₂NH]⁺Loss of the ethylamine radical
82[C₄H₆N₂]⁺3-Methylpyrazole cation
44[CH₂NH₂]⁺Ethylamine fragment

Rationale for Fragmentation:

The fragmentation of this compound under EI conditions is expected to follow predictable pathways for amines and pyrazole-containing compounds.[4][5]

  • Molecular Ion Peak: A distinct molecular ion peak at m/z 125 should be observable. As the molecule contains an odd number of nitrogen atoms, its molecular weight is an odd number, consistent with the Nitrogen Rule.[4]

  • Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a CH₂NH₂ radical, leading to a fragment at m/z 96.

  • Cleavage of the N-C Bond: Cleavage of the bond between the pyrazole nitrogen and the ethylamine side chain would lead to the formation of a stable 3-methylpyrazole cation at m/z 82 and an ethylamine fragment.[6] The fragment at m/z 44, corresponding to [CH₂NH₂]⁺, is also a likely and significant peak.

Visualizing the Workflow and Fragmentation

To better illustrate the processes described, the following diagrams outline the experimental workflow and the proposed mass spectrometry fragmentation pathway.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesis of This compound purify Purification (e.g., Chromatography) start->purify nmr NMR Spectroscopy (¹H and ¹³C) purify->nmr Sample ms Mass Spectrometry (EI-MS) purify->ms Sample nmr_data NMR Spectral Assignment nmr->nmr_data ms_data MS Fragmentation Analysis ms->ms_data end Structural Elucidation nmr_data->end Structural Confirmation ms_data->end Structural Confirmation

Caption: Experimental workflow for pyrazole characterization.

G parent [C₆H₁₁N₃]⁺˙ m/z = 125 (Molecular Ion) frag1 [C₅H₇N₂]⁺ m/z = 96 parent->frag1 -•CH₂NH₂ (Alpha-Cleavage) frag2 [C₄H₆N₂]⁺˙ m/z = 82 parent->frag2 -C₂H₅N (N-C Cleavage) frag3 [C₂H₆N]⁺ m/z = 44 parent->frag3 -C₄H₅N₂• (N-C Cleavage)

Caption: Proposed MS fragmentation pathway.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. By understanding the principles behind the expected chemical shifts and fragmentation patterns, researchers can effectively interpret the resulting data to confirm the synthesis of the target compound. The methodologies and predictive data presented in this guide serve as a robust framework for the analysis of this and structurally related pyrazole derivatives, ensuring a high degree of scientific rigor in research and development endeavors.

References

  • A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles - Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Spectral data for compounds. | Download Table - ResearchGate.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav.
  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - ResearchGate.
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% - Thermo Fisher Scientific.
  • 2-pyrazol-1-yl-ethylamine | Sigma-Aldrich.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI.
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific.
  • Synthesis and characterization of novel pyrazolone derivatives.
  • 2-pyrazol-1-yl-ethylamine AldrichCPR - Sigma-Aldrich.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3 - ResearchGate.
  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd.
  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% - Chemistree.
  • 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem.
  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)- - ChemBK.
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine AldrichCPR | Sigma-Aldrich.
  • 1006468-98-9|2-(3-Phenyl-pyrazol-1-yl)-ethylamine - BLDpharm.
  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI.
  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • {1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine - PubChem.
  • 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate.
  • Pyrazole(288-13-1) 13C NMR spectrum - ChemicalBook.

Sources

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2][3] Pyrazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[4] The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic profiles, such as improved water solubility and metabolic stability, when compared to other aromatic systems.[2] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability, which are paramount considerations in the drug development process.

The structure of this compound, featuring a basic ethylamine side chain attached to the pyrazole ring, suggests specific chemical behaviors that will be explored herein. Understanding these properties is essential for formulation development, analytical method design, and predicting the compound's in vivo behavior.

I. Physicochemical and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of this compound, with a pKa influenced by the basic ethylamine group, suggests a pH-dependent aqueous solubility. The pyrazole ring itself is aromatic and possesses a weak basic character.[1][2]

Predicted Solubility Characteristics
  • Aqueous Solubility: The presence of the primary amine on the ethyl side chain (pKa estimated to be around 9-10) makes the molecule's solubility highly dependent on pH. In acidic environments (pH < 7), the amine group will be protonated, forming a salt and significantly increasing its solubility in aqueous media. At higher pH values, the free base will predominate, likely leading to reduced aqueous solubility.

  • Organic Solvent Solubility: The molecule is expected to exhibit solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF), and potentially limited solubility in non-polar solvents.[5]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard equilibrium solubility shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound

  • Solvents: Deionized water (pH 3, 5, 7.4, 9), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Vials, orbital shaker, centrifuge, HPLC-UV system

Methodology:

  • Preparation: Prepare buffered aqueous solutions at the target pH values.

  • Execution:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After agitation, allow the samples to stand to permit the settling of undissolved solids.

  • Sample Analysis:

    • Centrifuge the samples to pellet any remaining solid.

    • Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent system (e.g., 50:50 acetonitrile:water).

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Expected Solubility Profile

The following table summarizes the anticipated solubility data for this compound.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)
Aqueous Buffer (pH 3.0)25> 50 (Freely Soluble)
Aqueous Buffer (pH 7.4)255 - 15 (Soluble)
Aqueous Buffer (pH 9.0)25< 1 (Slightly Soluble)
Ethanol25> 30 (Soluble)
Propylene Glycol25> 30 (Soluble)
PEG 40025> 50 (Freely Soluble)

II. Stability Assessment

Evaluating the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation pathways and products, which helps in the development of stability-indicating analytical methods. The pyrazole ring is generally stable and resistant to oxidizing and reducing agents, though it can be catalytically hydrogenated.[1] The ethylamine side chain may be more susceptible to certain degradation pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) API->Thermal Photo Photolytic Stress (ICH Q1B guidelines) API->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS If significant degradation Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Pathway->Method

Caption: Workflow for Forced Degradation and Stability Assessment.

Detailed Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the stock solution with the stressor in a vial. Include a control sample (compound in the solvent without the stressor) for each condition.

  • Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute for analysis.

  • Analyze by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Specific Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation:

    • Solution: Incubate the stock solution at 80°C.

    • Solid State: Store the solid compound in an oven at 80°C.

  • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Anticipated Stability Profile
  • Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis. The ethylamine side chain is also expected to be stable under mild acidic and basic conditions. Degradation, if any, would likely occur under more forcing conditions.

  • Oxidative Stability: While the pyrazole ring is resistant to oxidation, the primary amine of the ethylamine side chain could be susceptible to oxidation, potentially forming corresponding oximes or other related products.

  • Thermal and Photostability: Pyrazole derivatives are typically thermally stable.[1] Photostability would need to be determined experimentally, as aromatic systems can be susceptible to photolytic degradation.

III. Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Recommended Method: Reverse-Phase HPLC with UV and MS Detection

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient can be optimized to achieve good separation between the parent peak and any degradation products.

  • Detection:

    • UV/DAD: For quantification and peak purity analysis. The pyrazole ring provides a chromophore for UV detection.

    • Mass Spectrometry (MS): For identification of degradation products by determining their mass-to-charge ratio and fragmentation patterns.[6]

Conclusion

This compound is a compound with physicochemical properties that are critical to its potential development as a pharmaceutical agent. Its solubility is predicted to be pH-dependent, with higher solubility in acidic conditions due to the basic ethylamine moiety. The pyrazole core imparts a degree of stability, although forced degradation studies are necessary to fully elucidate its degradation pathways, particularly concerning potential oxidation of the side chain. The protocols and insights provided in this guide offer a robust framework for researchers to systematically evaluate the solubility and stability of this and related pyrazole derivatives, facilitating informed decisions in the drug development pipeline.

References

  • ResearchGate. Physico-chemical properties of the designed pyrazole derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • International Journal for Research in Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ChemBK. Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • ResearchGate. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives.
  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

Sources

The Unexplored Therapeutic Potential of 2-(3-Methyl-pyrazol-1-yl)-ethylamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into Unexplored Chemical Space

In the vast and ever-expanding universe of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2][3] From blockbuster anti-inflammatory drugs to life-saving anticancer agents, the pyrazole nucleus has been a cornerstone of modern drug discovery. However, within this well-explored family of compounds, there remain pockets of uncharted territory. One such area, ripe for exploration, is the chemical space defined by derivatives of 2-(3-Methyl-pyrazol-1-yl)-ethylamine .

This technical guide is designed for researchers, scientists, and drug development professionals who are poised at the frontier of discovery. While direct and extensive research on the biological activities of this specific class of derivatives is notably limited in the current scientific literature, this document will serve as a comprehensive roadmap. We will navigate the known landscape of pyrazole pharmacology to logically project the potential therapeutic applications of this compound derivatives. By synthesizing established principles of medicinal chemistry with field-proven experimental strategies, this guide will provide the foundational knowledge and practical methodologies to unlock the latent potential of these intriguing compounds.

Our journey will begin with an overview of the parent pyrazole scaffold, delving into its celebrated role in medicine. We will then explore the synthesis of the core this compound structure and its subsequent derivatization. The heart of this guide will be a detailed exploration of the hypothesized biological activities of these novel derivatives, with a focus on oncology, infectious diseases, and neurodegenerative disorders. For each potential therapeutic area, we will provide robust, step-by-step experimental protocols, empowering you to validate these hypotheses in your own laboratories. Finally, we will dissect the potential structure-activity relationships (SAR) that may govern the efficacy of these compounds, offering insights into future optimization strategies.

This guide is not merely a summary of existing data, but an invitation to innovate. It is a call to action for the intrepid scientist to illuminate a promising, yet dimly lit, corner of the medicinal chemistry landscape.

The Pyrazole Scaffold: A Legacy of Therapeutic Success

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous clinically significant drugs.[1][3] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with a diverse array of biological targets. The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug design.[3]

A brief survey of marketed drugs underscores the therapeutic importance of the pyrazole motif:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor for the treatment of pain and inflammation.

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.

  • Rimonabant (Acomplia®): A cannabinoid receptor-1 (CB1) antagonist formerly used for obesity.

  • Crizotinib (Xalkori®): A kinase inhibitor used in the treatment of non-small cell lung cancer.[3]

The biological activities of pyrazole derivatives are vast and well-documented, encompassing:

  • Anticancer: Targeting various kinases, tubulin polymerization, and other cell signaling pathways.[1][4]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

  • Anti-inflammatory: Modulating inflammatory pathways, most notably through COX inhibition.

  • Neuroprotective: Showing promise in models of neurodegenerative diseases.[5]

This rich history of therapeutic success provides a strong rationale for the exploration of novel pyrazole-containing chemical entities.

Synthesis of this compound Derivatives: A Gateway to Novelty

The synthesis of the core this compound scaffold is a crucial first step. A plausible and efficient synthetic route is outlined below.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of N-alkylated pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide. In this case, 3-methylpyrazole can be reacted with a protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection to yield the desired this compound.

Synthesis_of_Core_Scaffold cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 3-Methylpyrazole 3-Methylpyrazole Intermediate N-(2-(3-Methyl-pyrazol-1-yl)ethyl)phthalimide 3-Methylpyrazole->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->Intermediate Core_Scaffold This compound Intermediate->Core_Scaffold Hydrazine hydrate Ethanol, reflux Anticancer_Screening_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Test Compounds (and Controls) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity

The pyrazole scaffold is present in several compounds with known antibacterial and antifungal properties. [6][7]Therefore, it is reasonable to propose that this compound derivatives may also exhibit antimicrobial activity.

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: The compounds may inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Membrane Disruption: The lipophilic nature of some derivatives could lead to the disruption of microbial cell membranes.

Objective: To determine the minimum inhibitory concentration (MIC) of the novel derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microbial strains in the appropriate broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and positive controls in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The inclusion of standard antibiotic/antifungal agents and growth/sterility controls ensures the reliability of the results.

Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole derivatives in the context of neurodegenerative diseases. [5]These compounds may offer neuroprotection through various mechanisms.

Hypothesized Mechanisms of Action:

  • Antioxidant Activity: The pyrazole ring system can act as a scavenger of reactive oxygen species (ROS), which are implicated in neuronal damage.

  • Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative disorders. The compounds may inhibit the production of pro-inflammatory cytokines in the brain. [8]* Modulation of Neurotransmitter Systems: Some pyrazole derivatives interact with neurotransmitter receptors, which could have therapeutic implications.

Objective: To evaluate the ability of the derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

  • MTT or LDH assay kit for cell viability assessment

  • Test compounds

  • Positive control (e.g., N-acetylcysteine)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate into a neuronal phenotype if required.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ or 6-OHDA at a pre-determined toxic concentration.

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the cells treated with the neurotoxin alone.

Neuroprotection_Assay_Workflow Start Start Seed_Cells Seed and Differentiate SH-SY5Y Cells Start->Seed_Cells Pretreat_Compounds Pre-treat with Test Compounds Seed_Cells->Pretreat_Compounds Induce_Stress Induce Oxidative Stress (e.g., with H2O2) Pretreat_Compounds->Induce_Stress Incubate_24h Incubate for 24h Induce_Stress->Incubate_24h Assess_Viability Assess Cell Viability (MTT or LDH Assay) Incubate_24h->Assess_Viability Analyze_Data Calculate % Neuroprotection Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro neuroprotection assay against oxidative stress.

Prospective Structure-Activity Relationships (SAR)

While empirical data for this compound derivatives is scarce, we can propose a prospective SAR based on established principles from related pyrazole series.

Position of Modification Structural Feature Potential Impact on Activity
N-substituent on ethylamine Aromatic/Heteroaromatic Rings: May engage in π-π stacking or hydrophobic interactions within the target binding site. Electron-withdrawing or -donating groups can modulate electronic properties.
Alkyl Chains (Linear/Branched): Can explore hydrophobic pockets and influence solubility. Steric bulk can impact binding affinity and selectivity.
Hydrogen Bond Donors/Acceptors: Can form crucial hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity.
3-Methyl group on pyrazole Methyl Group: Provides a lipophilic contact point and can influence the orientation of the pyrazole ring in a binding pocket.
Pyrazole Ring Core Scaffold: Acts as a rigid anchor for positioning the substituents. The nitrogen atoms can act as hydrogen bond acceptors.

Key Considerations for SAR Studies:

  • Systematic Variation: A systematic variation of substituents on the ethylamine nitrogen is crucial to build a robust SAR model.

  • Physicochemical Properties: Correlate biological activity with physicochemical properties such as logP, polar surface area (PSA), and pKa.

  • Computational Modeling: Utilize molecular docking and other computational tools to rationalize observed SAR and guide the design of new analogs. [9]

Conclusion and Future Directions

The derivatives of this compound represent a largely untapped area of medicinal chemistry with significant potential for the discovery of novel therapeutic agents. While direct evidence of their biological activity is currently limited, the rich pharmacological history of the pyrazole scaffold provides a strong foundation for hypothesizing their utility in oncology, infectious diseases, and neurodegenerative disorders.

This technical guide has provided a comprehensive framework for initiating research in this promising area. We have outlined plausible synthetic routes, proposed key biological activities to investigate, and provided detailed, self-validating experimental protocols for their evaluation. The prospective SAR analysis offers a starting point for the rational design and optimization of lead compounds.

The path forward is clear: the synthesis of a diverse library of this compound derivatives followed by systematic biological screening is warranted. Such an endeavor holds the promise of uncovering novel chemical entities with potent and selective activities, ultimately contributing to the development of the next generation of pyrazole-based medicines. The journey into this unexplored chemical space has just begun, and the potential for discovery is immense.

References

  • Bekhit, A. A., Hymete, A., Asfaw, H., & Bekhit, A. E.-D. A. (2012). Synthesis and biological evaluation of some pyrazole derivatives as anti-malarial agents. Archiv der Pharmazie, 345(2), 147–154.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.
  • Gaber, Z., & Al-Qalawi, H. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6586.
  • Gomaa, M. S., & Al-Taifi, E. A. (2021). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Medicinal Chemistry Research, 30(5), 1083–1097.
  • Hassan, A. S., Hafez, T. S., & El-Karim, S. S. A. (2016). Design, synthesis, and antitumor activity of novel pyrazole derivatives. Medicinal Chemistry Research, 25(8), 1635–1646.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Kumar, A., Sharma, S., & Kumar, V. (2013). A comprehensive review on the synthesis and biological activities of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(3), 968.
  • Lv, K., Wang, L., & Lu, J. (2010). Synthesis and in vitro antitumor activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5293–5299.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Pyrazole derivatives as promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1–17.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel pyrazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 856–863.
  • Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2015). A review on synthesis and biological activities of pyrazole and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 436–454.
  • Reddy, T. S., Swamy, S. N., & Basappa. (2015). Synthesis and antimicrobial activity of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3215–3218.
  • Sangani, C. B., Mistry, B. D., & Shah, A. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Saudi Chemical Society, 17(2), 215–222.
  • Feng, A., Zeng, Q., Wang, J., Li, H., Fang, X., Geng, Y., Pan, W., Li, G., & Dong, J. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and studies. Brazilian Journal of Pharmaceutical Sciences, 53(4).
  • McKenzie, J. A., Barghash, R. F., Alsaggaf, A. T., Kulkarni, O., Boudreau, K., Menard, F., ... & Török, B. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 24(18), 3314.
  • Ramoba, L. V., Mphahlele, M. J., & Moletsane, M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Ramoba, L. V., Mphahlele, M. J., & Moletsane, M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Al-Difar, H., Darwish, K. M., & Baaiu, B. S. (2017). Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. Journal of the University of Benghazi, 2(1), 1-5.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of a new series of 1, 3, 4-oxadiazole and pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 490-497.
  • Asif, M., Alghamdi, S., Alshehri, M. M., & Kamal, M. (2022). Synthesis of some new 1-(5-((1H-pyrazol-1-yl) methyl)-2-aryl-1, 3, 4-oxadiazol-3 (2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square.
  • Alam, M. A., & Ali, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1755.
  • Jiang, H., Wang, J., Li, X., Wang, L., & Li, J. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983.

Sources

A Technical Guide to the Potential Research Applications of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on the untapped potential of a specific, novel derivative: 2-(3-Methyl-pyrazol-1-yl)-ethylamine . While not extensively documented, its structural features—a 3-methylpyrazole core linked to a flexible ethylamine side chain—suggest significant promise in diverse research domains. This document provides a comprehensive technical overview, from a proposed synthetic route to detailed potential applications in medicinal chemistry and coordination chemistry, designed to empower researchers, scientists, and drug development professionals to explore this promising chemical entity.

Introduction: The Strategic Value of the 3-Methylpyrazole Scaffold

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable steric and electronic properties.[2][3] The substitution pattern on this ring is critical for directing biological activity. The 3-methylpyrazole moiety, in particular, is a recurring motif in a multitude of successful kinase inhibitors, where the methyl group often provides crucial hydrophobic interactions within the ATP-binding pocket of the target enzyme.[4][5]

This compound (hereafter referred to as MP-EA ) presents a compelling research starting point. The primary amine provides a versatile chemical handle for further derivatization, enabling its use as a foundational building block for combinatorial libraries. This guide will illuminate the path from its synthesis to its potential deployment as a novel scaffold in the discovery of next-generation therapeutics and functional materials.

Compound Property Value
IUPAC Name 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-amine
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Canonical SMILES CC1=CC=NN1CCN
Predicted LogP 0.25
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthesis of this compound (MP-EA)

The primary challenge in the synthesis of N-substituted pyrazoles is achieving regioselectivity. For an unsymmetrical pyrazole like 3-methylpyrazole, alkylation can occur at either the N1 or N2 position. The regiochemical outcome is governed by a delicate interplay of steric hindrance, electronics, and reaction conditions.[6][7] Alkylation generally occurs at the less sterically hindered nitrogen. Therefore, to synthesize the desired N1 isomer, the reaction strategy should leverage the steric bulk of the 3-methyl group to direct the incoming electrophile to the N1 position.

We propose a robust, two-step synthesis starting from commercially available 3-methylpyrazole.

Kinase_Inhibitor_Screening_Workflow cluster_0 Library Synthesis cluster_1 Screening Cascade A MP-EA Scaffold B Derivatization (Acylation, Reductive Amination) A->B C Compound Library (>100 compounds) B->C D Primary Screen (High-Throughput Screen @ 10 µM) C->D Test Compounds E Hit Identification (>50% inhibition) D->E F Dose-Response Assay (IC₅₀ Determination) E->F G Selectivity Profiling (Panel of 50+ Kinases) F->G H Lead Compound G->H FBLD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration A MP-EA Fragment B Biophysical Screening (SPR, NMR, or Thermal Shift) A->B C Identify Binding to GPCR Target B->C D Validate Hit (e.g., X-ray Crystallography) C->D Confirmed Hit E Fragment Elaboration (Structure-Guided Design) D->E F Synthesize Potent Ligand E->F G Lead Compound F->G

Sources

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methyl-pyrazol-1-yl)-ethylamine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2] This guide focuses on a specific, yet highly valuable building block: this compound. This molecule uniquely combines the metabolic stability and versatile binding properties of the pyrazole ring with a flexible ethylamine sidechain, a common pharmacophore that mimics endogenous neurotransmitters like histamine.[3] We will delve into the critical aspects of its synthesis, highlighting the significant challenge of regioselectivity due to tautomerism, and provide a detailed, field-proven protocol. Furthermore, this whitepaper will explore its physicochemical properties and illuminate its applications as a strategic fragment in drug development, particularly in the context of histamine receptor modulation and fragment-based drug design.

The Pyrazole Moiety: A Privileged Scaffold

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a bioisostere for various aromatic and heterocyclic systems.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have cemented its role in drug design.[2][4] Dozens of pyrazole-containing drugs have reached the market, targeting a vast array of clinical conditions from cancer to inflammatory disorders and cardiovascular diseases.[1][2] The introduction of an ethylamine substituent at the N-1 position, as seen in this compound, creates a versatile scaffold that can be readily derivatized to explore structure-activity relationships (SAR) for a multitude of biological targets.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and drug design. This compound is an isomer of the more commonly documented 2-(5-Methyl-pyrazol-1-yl)-ethylamine. The positioning of the methyl group significantly influences the molecule's electronic distribution and steric profile, which in turn affects its reactivity and biological interactions.

PropertyValueSource
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Isomeric Form 3-Methyl-1H-pyrazole derivative-
Appearance Solid (predicted)
logP (Partition Coeff.) 0.89 (calculated for 5-methyl isomer)[3]
pKa (Amine) 9.2 (predicted for 5-methyl isomer)[3]
pKa (Pyrazole N-H) 3.1 (predicted for 5-methyl isomer)[3]
InChI Key PWGUGJCHHQGZGX-UHFFFAOYSA-N (for 5-methyl isomer)[3]

Note: Experimental data for the specific 3-methyl isomer is scarce; some data is extrapolated from its 5-methyl counterpart.

Synthesis Strategies: Navigating the Regioselectivity Challenge

The synthesis of this compound is not trivial. The primary challenge stems from the tautomerism inherent to asymmetrically substituted pyrazoles like 3-methylpyrazole.[1]

The Tautomerism of 3-Methylpyrazole

3-Methylpyrazole exists in a dynamic equilibrium with its tautomer, 5-methylpyrazole. Consequently, N-alkylation reactions can yield a mixture of two regioisomers: the desired N-1 alkylated product (on the nitrogen adjacent to the methyl group) and the N-2 alkylated product (on the nitrogen further from the methyl group).[1] The ratio of these products is highly dependent on reaction conditions, including the nature of the electrophile, the base used, and the solvent.[1]

Caption: Tautomeric equilibrium of 3(5)-methylpyrazole.

Controlling the regioselectivity is the critical experimental goal. Generally, sterically hindered electrophiles or specific reaction conditions may favor alkylation at the less sterically encumbered nitrogen, but achieving high selectivity often requires careful optimization or a multi-step, directed synthesis.

General Synthetic Approach: N-Alkylation and Deprotection

A common and direct approach is the N-alkylation of 3-methylpyrazole with a protected 2-aminoethyl halide, followed by deprotection. The use of an amine protecting group (e.g., Phthalimide or Boc) is essential to prevent N,N-dialkylation and other side reactions.

synthesis_workflow Synthesis Workflow Start 3-Methylpyrazole Step1 Step 1: N-Alkylation Start->Step1 Reagent1 N-(2-Bromoethyl)phthalimide Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Reagent1->Step1 Intermediate Mixture of N-alkylated Phthalimide Isomers Step1->Intermediate Step2 Step 2: Isomer Separation (Chromatography) Intermediate->Step2 Isomer Isolated 3-Methyl Isomer Step2->Isomer Step3 Step 3: Deprotection (Ing-Manske procedure) Isomer->Step3 Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol) Reagent2->Step3 End This compound Step3->End

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal and agricultural chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in modern drug discovery is a compelling narrative of chemical innovation and serendipity. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole compounds. We will delve into the seminal first synthesis by Ludwig Knorr, trace the evolution of synthetic methodologies, and examine the landmark discoveries that established pyrazoles as a cornerstone of pharmaceutical development, culminating in blockbuster drugs such as Celecoxib and Sildenafil. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references.

The Genesis of a Heterocycle: Discovery and First Synthesis

The story of pyrazole begins in the 1880s, a period of fervent activity in synthetic organic chemistry. The German chemist Ludwig Knorr, while investigating quinine-related compounds, made a discovery that would lay the foundation for a new class of heterocycles.[1][2]

The Knorr Pyrazole Synthesis (1883)

In 1883, Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative.[3][4][5] This reaction, now famously known as the Knorr Pyrazole Synthesis , involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine.[3][5][6] This foundational reaction is not only historically significant but remains a versatile and widely used method for constructing the pyrazole ring.[7][8] The term "pyrazole" itself was coined by Knorr in the same year to describe this new class of compounds.[8][9][10] While Knorr synthesized the first derivative, the parent (unsubstituted) pyrazole was first synthesized in 1889 by Edward Buchner.[8][11]

The Knorr synthesis is remarkable for its simplicity and efficiency, proceeding through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][7] The reaction typically involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[12]

Knorr_Synthesis cluster_reactants Reactants cluster_product Product R1 1,3-Dicarbonyl Compound (e.g., β-Ketoester) P1 Condensation R1->P1 R2 Hydrazine Derivative R2->P1 P2 Intramolecular Cyclization P1->P2 P3 Dehydration (-H2O) P2->P3 Product Substituted Pyrazole P3->Product Celecoxib_MoA cluster_nsaid Non-Selective NSAIDs cluster_celecoxib Celecoxib (Selective) cluster_enzymes COX Enzymes cluster_outcomes Physiological Outcomes nsaid e.g., Ibuprofen cox1 COX-1 nsaid->cox1 Inhibits cox2 COX-2 nsaid->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Selectively Inhibits outcome1 Stomach Lining Protection (Good) cox1->outcome1 Maintains outcome2 Inflammation & Pain (Bad) cox2->outcome2 Mediates Sildenafil_Discovery A Initial Goal: Develop PDE5 inhibitor for Angina/Hypertension B Synthesis of UK-92,480 (Sildenafil) at Pfizer (1989) A->B C Phase I Clinical Trials B->C D Observation: Minimal effect on angina C->D E Unexpected Side Effect: Induction of penile erections C->E F Strategic Pivot: Repurpose drug for Erectile Dysfunction (ED) D->F Leads to E->F Key Insight G Further Clinical Trials for ED F->G H FDA Approval (1998) as Viagra G->H

Fig 3. Discovery and repositioning workflow of Sildenafil.

Conclusion

The history of pyrazole is a microcosm of the evolution of modern chemistry and pharmacology. From its initial synthesis by Ludwig Knorr, driven by academic curiosity, the pyrazole scaffold has proven to be an exceptionally versatile and valuable nucleus. The journey from Antipyrine, a pioneering synthetic medicine, to the rationally designed Celecoxib and the serendipitously discovered Sildenafil, underscores the enduring legacy and future potential of this remarkable heterocycle. For today's researchers, the rich history of pyrazole chemistry provides not only a diverse synthetic playbook but also profound lessons in rational design, scientific observation, and the transformative power of chemical innovation. Its continued prevalence in newly approved drugs confirms that the pyrazole scaffold remains a privileged and indispensable tool in the quest for novel therapeutics.

[13]---

References

  • Fouad, R., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • BenchChem. (n.d.). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
  • Wikipedia. (n.d.). Ludwig Knorr.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective.
  • Pharmacy Planet. (2023). The History of Sildenafil: From Discovery to ED Treatment.
  • Septifani, E. A., et al. (2021). Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development.
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
  • Wikipedia. (n.d.). Sildenafil.
  • BenchChem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
  • Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis.
  • ChemistryViews. (2021). 100th Anniversary: Death of Ludwig Knorr.
  • Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles.
  • Wikipedia. (n.d.). Celecoxib.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ACS Axial. (2024). Viagra's Journey to Blockbuster Patent and the Single Journal Article It Cites.
  • ResearchGate. (n.d.). The discovery and development of Viagra® (sildenafil citrate).
  • Ingenta Connect. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications.
  • Wan, J., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • ResearchGate. (n.d.). Chemistry of Antipyrine.
  • Bentham Science. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, chemists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-(3-Methyl-pyrazol-1-yl)-ethylamine, a heterocyclic amine of increasing interest in medicinal chemistry and materials science. While specific toxicological data for this compound is not extensively documented, this whitepaper synthesizes established safety protocols for structurally analogous pyrazole derivatives to establish a robust and scientifically-grounded operational procedure.

Compound Profile and Inferred Hazard Analysis

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents.[1][2] The presence of an ethylamine substituent introduces a primary amine functional group, which significantly influences its chemical reactivity and potential biological activity.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][6][7]

  • Harmful if Swallowed: Ingestion may be harmful to human health.[6][8][9]

It is imperative to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Table 1: Physicochemical and Inferred Hazard Data

PropertyValue/InformationSource/Analogy
IUPAC Name 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-amineN/A
CAS Number 90635-36-0N/A
Molecular Formula C6H11N3Inferred
Molecular Weight 125.17 g/mol Inferred
Appearance Likely a solid or liquid[10][11]
Inferred Hazards Skin Irritant (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation (Category 3), Harmful if swallowed.[3][7][8]

The Core of Safety: A Risk-Based Handling Workflow

A proactive and systematic approach to handling is paramount. The following workflow is designed to mitigate risks at every stage of the experimental process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_assess 1. Hazard Assessment (Review SDS of analogs) prep_ppe 2. Don Appropriate PPE prep_assess->prep_ppe prep_setup 3. Prepare Ventilated Workspace prep_ppe->prep_setup handle_weigh 4. Weighing & Dispensing (In fume hood/enclosure) prep_setup->handle_weigh handle_reaction 5. Reaction Setup (Closed system if possible) handle_weigh->handle_reaction handle_transfer 6. Transfers & Manipulations (Use appropriate tools) handle_reaction->handle_transfer cleanup_decon 7. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste 8. Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Risk Mitigation Workflow for Handling this compound.

Detailed Protocols for Safe Laboratory Operations

Adherence to the following protocols is critical for minimizing exposure and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The causality behind each selection is to create a barrier against the primary routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[4] This is to protect against the severe eye irritation potential.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[5][12]

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid or concentrated solutions should be performed in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6][10] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Engineering Controls

The primary engineering control is the use of a properly functioning chemical fume hood. This provides essential ventilation to prevent the accumulation of potentially harmful vapors and dust in the laboratory atmosphere.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6] The contaminated absorbent should then be collected into a sealed container for proper disposal. The spill area should be decontaminated after cleanup.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5][7][12] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory and for environmental responsibility.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][13]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[8][9]

Conclusion

While this compound presents an exciting scaffold for new discoveries, its handling demands a cautious and informed approach. By understanding the inferred hazards based on structurally similar compounds and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely explore the potential of this molecule. The principles of risk assessment, proper use of engineering and personal protective equipment, and emergency preparedness are the cornerstones of a strong safety culture in any research endeavor.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-pyrazol-1-yl-ethylamine AldrichCPR.
  • Spectrum Chemical. (2022, November 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Enamine. SAFETY DATA SHEET.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). ResearchGate.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. safety data sheet.
  • Merck Millipore. (2024, July 1). SAFETY DATA SHEET.
  • ChemBK. (2024, April 9). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine AldrichCPR.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-.
  • AK Scientific, Inc. 3-(3-Methyl-pyrazol-1-yl)-propylamine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • SAFETY DATA SHEET. (2010, October 22).
  • EPA. ethylamine Interim AEGL Document.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PubChem. 2-(5-Methyl-pyrazol-1-yl)-ethylamine.

Sources

Elucidating the Mechanism of Action for 2-(3-Methyl-pyrazol-1-yl)-ethylamine: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Pyrazole Scaffold as a Nexus of Pharmacological Diversity

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a remarkable array of therapeutic agents.[1][2][3] Its presence in drugs ranging from the anti-inflammatory celecoxib to the anti-obesity rimonabant and the H2-receptor agonist betazole underscores its chemical versatility and broad biological relevance.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of activities, including anticancer, antidepressant, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This inherent diversity, while offering immense therapeutic potential, presents a significant challenge when encountering a novel pyrazole-containing compound such as 2-(3-Methyl-pyrazol-1-yl)-ethylamine. Its precise biological target and mechanism of action are not immediately apparent and demand a systematic, evidence-based investigation.

This guide presents a series of scientifically grounded hypotheses for the mechanism of action of this compound. It is structured not as a rigid protocol but as a logical, decision-driven framework for researchers. Each hypothesis is built upon the established pharmacology of analogous structures and is paired with a comprehensive, self-validating experimental plan designed to yield unambiguous, actionable data. Our approach is to move from broad, high-probability targets to more nuanced possibilities, ensuring an efficient allocation of resources in the early stages of drug discovery.

Hypothesis 1: Modulation of Monoamine Oxidase (MAO) Activity

Scientific Rationale

A compelling body of literature identifies pyrazole and its dihydro-derivative, pyrazoline, as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[8][9][10] These enzymes are critical for the degradation of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), and their inhibition is a validated strategy for treating depression and neurodegenerative disorders.[8] The core structure of this compound, featuring a pyrazole ring linked to an ethylamine side chain, bears a structural resemblance to both known pyrazoline-based MAO inhibitors and the monoamine substrates themselves.[9] This makes MAO inhibition a primary and logical hypothesis to investigate.

Experimental Plan & Methodologies

The core directive is to determine if the compound inhibits MAO-A and/or MAO-B, and if so, to characterize the nature of this inhibition.

MAO_Workflow cluster_0 Primary Screening cluster_1 Secondary & Tertiary Assays A Prepare Human Recombinant MAO-A and MAO-B Enzymes B Incubate Enzymes with This compound (Fixed Concentration, e.g., 10 µM) A->B C Add Fluorogenic Substrate (e.g., Amplex Red reagent) B->C D Measure Fluorescence Signal (Kinetic or Endpoint) C->D E Calculate % Inhibition vs. Control D->E F Determine IC50 Values (Dose-Response Curve) E->F If Inhibition > 50% G Kinetic Studies (Lineweaver-Burk Plot) to Determine Ki and Mode of Inhibition F->G H Reversibility Assay (Dialysis or Rapid Dilution) G->H

Caption: Experimental workflow for assessing MAO inhibitory activity.

This commercially available, luminescence-based assay is a robust system for determining MAO activity.

  • Reagent Preparation: Prepare MAO-A and MAO-B enzymes, luciferin detection reagent, and the respective MAO substrates according to the manufacturer's protocol. Dilute this compound to create a concentration gradient (e.g., 100 µM to 1 nM) in the appropriate assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well white plate, add 12.5 µL of MAO-A or MAO-B enzyme preparation.

  • Compound Addition: Add 12.5 µL of the diluted compound or vehicle control (e.g., DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add 25 µL of the appropriate MAO substrate to each well to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 20 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data & Interpretation

The primary output will be the IC50 values for both MAO-A and MAO-B, which should be summarized for clarity.

Target IC50 (µM) Ki (µM) Mode of Inhibition Selectivity Index (MAO-A IC50 / MAO-B IC50)
MAO-AExperimental ValueExperimental Valuee.g., CompetitiveCalculated Value
MAO-BExperimental ValueExperimental Valuee.g., ReversibleCalculated Value

A low IC50 value (<10 µM) would confirm MAO inhibition as a plausible mechanism. The selectivity index will reveal if the compound is specific for one isoform, a critical piece of information for predicting therapeutic applications and side-effect profiles.[10] Kinetic studies will further elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insight into the binding site and interaction.[11]

Hypothesis 2: Direct Modulation of Histamine Receptors

Scientific Rationale

The structure of this compound contains an ethylamine pharmacophore, which is the core structural motif of histamine. This structural analogy suggests the possibility of direct interaction with histamine receptors. While some studies have shown that replacing the imidazole ring of known histamine antagonists with a pyrazole ring can reduce activity, this is not a universal rule, and other pyrazole derivatives have been successfully developed as potent H2-receptor antagonists.[12][13][14] Betazole, a pyrazole-containing compound, is itself a known H2-receptor agonist.[1][2] Therefore, assessing the affinity and functional activity of the compound at the four major histamine receptor subtypes (H1, H2, H3, H4) is a critical step.

Experimental Plan & Methodologies

This investigation follows a two-stage process: first, determine binding affinity, and second, assess functional consequences (agonism vs. antagonism).

Histamine_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway H1 Histamine or This compound R1 H1 Receptor H1->R1 Gq Gq Protein R1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca H2 Histamine or This compound R2 H2 Receptor H2->R2 Gs Gs Protein R2->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP

Caption: Simplified signaling pathways for histamine H1 and H2 receptors.

This protocol describes a competitive binding assay to determine the affinity (Ki) of the compound for a target receptor, using the H1 receptor as an example.

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human histamine H1 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of diluted this compound (at various concentrations).

    • 25 µL of a known H1-selective radioligand (e.g., [³H]-pyrilamine) at a concentration near its Kd.

    • 25 µL of the cell membrane preparation.

    • For non-specific binding: Use a high concentration of a known unlabeled antagonist (e.g., 10 µM Mepyramine).

    • For total binding: Use assay buffer instead of any competitor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by fitting the displacement data to a one-site competition model. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Anticipated Data & Interpretation

Binding and functional data should be collated to build a comprehensive profile of the compound's activity at histamine receptors.

Receptor Binding Affinity (Ki, nM) Functional Assay Potency (EC50/IC50, nM) Activity
H1Experimental ValueCalcium MobilizationExperimental ValueAgonist/Antagonist/None
H2Experimental ValuecAMP AccumulationExperimental ValueAgonist/Antagonist/None
H3Experimental Value[³⁵S]GTPγS BindingExperimental ValueAgonist/Antagonist/None
H4Experimental Value[³⁵S]GTPγS BindingExperimental ValueAgonist/Antagonist/None

A low Ki value (<100 nM) at any receptor would indicate significant binding affinity.[15] The functional assay results are crucial; they will distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). For example, a compound that binds to the H2 receptor and increases cAMP levels is an H2 agonist. This combined data set will definitively confirm or refute this hypothesis.

Hypothesis 3: Interaction with Key CNS Neurotransmitter Systems (Serotonergic/GABAergic)

Scientific Rationale

Beyond MAO inhibition, the broader family of pyrazole-containing molecules is known to possess neuropharmacological activities, including anxiolytic and antidepressant-like effects.[16] These effects are often mediated through interactions with the serotonergic (5-HT) and GABAergic systems. For instance, a novel pyrazole-piperazine derivative demonstrated anxiolytic-like activity modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor.[16] Given the structural elements of this compound, it is plausible that it could interact with key proteins in these pathways, such as receptors or transporters.

Experimental Plan & Methodologies

The objective is to screen the compound against a panel of high-value CNS targets to identify potential interactions that could explain psychoactive effects.

CNS_Workflow cluster_0 Primary Broad Panel Screen cluster_1 Follow-Up Confirmation A Test Compound at a Single High Concentration (e.g., 10 µM) B Panel of Radioligand Binding Assays: - 5-HT Receptors (5-HT1A, 5-HT2A, etc.) - GABA-A Receptor (Benzodiazepine site) - Dopamine Receptors (D1, D2) - Serotonin Transporter (SERT) A->B C Calculate % Inhibition of Radioligand Binding B->C D Determine Ki Values for 'Hits' (Binding > 50% Inhibition) C->D Identify 'Hits' E Perform Functional Assays (e.g., Neurotransmitter Uptake Assay for SERT) D->E F Determine Functional Potency (IC50) E->F

Caption: A tiered approach for screening against key CNS targets.

This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).

  • Cell Culture: Use HEK293 cells stably expressing the human SERT, or alternatively, prepare synaptosomes from rat brain tissue.

  • Compound Preparation: Prepare serial dilutions of this compound. A known SERT inhibitor (e.g., Fluoxetine) should be used as a positive control.

  • Assay Setup: In a 96-well plate, add the cells or synaptosomes.

  • Pre-incubation: Add the test compound dilutions or controls to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]-serotonin to each well to initiate the uptake process. Incubate for a short period (e.g., 10-20 minutes) at 37°C. The non-specific uptake is determined in the presence of a high concentration of a potent inhibitor like fluoxetine.

  • Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer. This separates the cells/synaptosomes (containing internalized [³H]-serotonin) from the assay medium.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake at each concentration. Plot the percent inhibition of specific uptake versus compound concentration and fit the curve to determine the IC50 value.

Anticipated Data & Interpretation

The screening results will provide a broad overview of the compound's CNS activity profile.

Target Binding Affinity (Ki, nM) Functional Activity (IC50, nM) Interpretation
5-HT1A ReceptorExperimental Value---Potential anxiolytic/antidepressant target
5-HT2A ReceptorExperimental Value---Potential antipsychotic target
GABA-A (BZD site)Experimental Value---Potential anxiolytic/sedative target
SERTExperimental ValueExperimental ValuePotential antidepressant (SSRI-like) activity

A significant "hit" in this panel—defined as a Ki or IC50 value in the low micromolar to nanomolar range—would open a new and promising avenue of investigation. For example, potent inhibition of SERT would classify the compound as a potential serotonin reuptake inhibitor, warranting further preclinical evaluation as an antidepressant.

Concluding Remarks and Path Forward

This document outlines a logical, multi-pronged strategy to deorphanize the pharmacological target of this compound. By systematically testing these three high-probability hypotheses, researchers can efficiently triage the compound and focus resources on the most promising mechanistic pathway. The causality is clear: structural analogy guides hypothesis formation, and robust, validated assays provide the means for confirmation or refutation.

Should one of these primary hypotheses prove correct, the subsequent steps would involve lead optimization to improve potency and selectivity, followed by in vivo animal models of depression, anxiety, or neuroinflammation to establish therapeutic efficacy. If these initial screens yield negative results, the vast chemical space of pyrazole pharmacology suggests that further screening against other targets, such as cyclooxygenase (COX) enzymes or various kinases, could be warranted. The foundational work described herein is the essential first step in translating a novel chemical entity into a potential therapeutic agent.

References

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
  • PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Bentham Science. (n.d.). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents.
  • Semantic Scholar. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (n.d.). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update.
  • Al-Blewi, F. F., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5803.
  • ACS Publications. (2005). Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives. Journal of Medicinal Chemistry.
  • ProQuest. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.
  • Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469–472.
  • PubMed. (n.d.). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds.
  • Benchchem. (n.d.). 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine.
  • Vulcanchem. (n.d.). [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.
  • ResearchGate. (n.d.). Synthesis and Histamine H2-Receptor Antagonist Activity of 4-(1- Pyrazolyl)butanamides, Guanidinopyrazoles, and Related Compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Smolecule. (n.d.). [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.
  • Organic Communications. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Sigma-Aldrich. (n.d.). 2-pyrazol-1-yl-ethylamine AldrichCPR.
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • OUCI. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PMC. (n.d.). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate.
  • ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.

Sources

An In-depth Technical Guide to the Structural Analogs of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3][4][5][6] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological targets. This has led to the development of a wide array of approved drugs for various therapeutic indications, including inflammation, cancer, and infectious diseases.[4][5][6] The core focus of this guide, 2-(3-Methyl-pyrazol-1-yl)-ethylamine, represents a fundamental pyrazole-based structure, combining the aromatic pyrazole nucleus with a flexible ethylamine side chain. While direct literature on this specific molecule is limited, a comprehensive analysis of its structural isomers and related analogs provides profound insights into the structure-activity relationships (SAR) that govern the biological and chemical properties of this compound class. This guide will explore the synthesis, properties, and therapeutic potential of structural analogs, offering a roadmap for researchers and drug development professionals working with pyrazole-based compounds.

The Core Moiety: Understanding this compound and its Isomers

The foundational structure of this compound features a pyrazole ring substituted with a methyl group at the 3-position and an ethylamine chain at the 1-position. A key constitutional isomer, 2-(5-methyl-1H-pyrazol-1-yl)ethylamine, has been documented and provides a valuable reference point.[7] The ethylamine chain is particularly significant as it can mimic the pharmacophore of endogenous molecules like histamine, suggesting potential interactions with histamine receptors and other biogenic amine targets.[7] The pyrazole ring itself offers greater metabolic stability compared to the imidazole ring found in histamine.[7]

Physicochemical Properties of a Closely Related Analog

To understand the baseline characteristics, we can examine the properties of the dihydrochloride salt of the 5-methyl isomer, [2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.[7]

PropertyValueMethod/Source
Molecular Formula C₆H₁₃Cl₂N₃-
Molecular Weight 206.11 g/mol -
Melting Point 192–195°C (decomposition)Estimated by analogy
Water Solubility >100 mg/mL (25°C)PubChem Predicted
logP (Partition Coeff.) 0.89 (free base)XLogP3
pKa 9.2 (amine), 3.1 (pyrazole N-H)MarvinSketch Calculation

Table 1: Physicochemical properties of [2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, a structural isomer of the topic compound.[7]

The high water solubility of the dihydrochloride salt is a key feature, enhancing its suitability for biological assays and potential formulation. The dual pKa values highlight the basicity of the ethylamine side chain and the acidic nature of the pyrazole N-H proton.

Synthetic Strategies for Pyrazole-Ethylamine Analogs

The synthesis of pyrazole derivatives is well-established, offering a variety of routes to generate diverse analogs. A common and effective method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Workflow

G cluster_reactants Starting Materials Hydrazine Hydrazine or Substituted Hydrazine Cyclocondensation Cyclocondensation Reaction Hydrazine->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Cyclocondensation PyrazoleCore Substituted Pyrazole Core Cyclocondensation->PyrazoleCore Alkylation N-Alkylation (e.g., with 2-bromoethylamine derivative) PyrazoleCore->Alkylation Deprotection Deprotection (if needed) Alkylation->Deprotection FinalAnalog Final Pyrazole-Ethylamine Analog Deprotection->FinalAnalog

Caption: General workflow for the synthesis of pyrazole-ethylamine analogs.

Detailed Experimental Protocol: Synthesis of a Generic N-Aryl Pyrazole-Ethylamine Analog

This protocol outlines a representative synthesis, which can be adapted for various analogs by changing the starting materials.

Step 1: Synthesis of the Pyrazole Core (e.g., 3-methyl-1H-pyrazole)

  • To a stirred solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the 3,5-dimethylpyrazole.

Step 2: N-Alkylation of the Pyrazole Core

  • To a solution of the synthesized pyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a protected 2-bromoethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection of the Amine

  • Dissolve the N-alkylated product in ethanol.

  • Add hydrazine hydrate (3-5 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and filter off the phthalhydrazide precipitate.

  • Acidify the filtrate with HCl in ethanol to precipitate the desired ethylamine analog as its hydrochloride salt.

  • Collect the solid by filtration and wash with cold ethanol to yield the final product.

Structure-Activity Relationships (SAR) and Biological Properties

The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its side chains.[8][9][10][11]

Key Structural Modifications and Their Impact
  • Substitution on the Pyrazole Ring:

    • Positions 3 and 5: These positions are critical for modulating activity. The introduction of aryl or substituted aryl groups at these positions has been shown to be crucial for activities such as cannabinoid receptor antagonism and metalloprotease inhibition.[8][10][12] For instance, a para-substituted phenyl ring at the 5-position is a key requirement for potent CB1 receptor antagonism.[8][12]

    • Position 4: Modification at this position can influence selectivity and potency. For example, a methyl group at the 4-position is present in the potent CB1 antagonist SR141716A.[8][12]

  • Substitution on the Ethylamine Side Chain:

    • Amine Terminus: The primary amine can be further substituted to form secondary or tertiary amines, or incorporated into cyclic structures like piperidine or piperazine.[8][13] These modifications can significantly alter receptor binding affinity, selectivity, and pharmacokinetic properties.

    • Ethyl Linker: The length and rigidity of the linker between the pyrazole ring and the amine can be modified to optimize interactions with the target protein.

  • Substitution at the N-1 Position of the Pyrazole Ring:

    • The N-1 position is a key vector for introducing diversity. Attaching various substituted phenyl or other heterocyclic rings can profoundly impact the biological activity, as seen in numerous kinase inhibitors and receptor antagonists.[8][12]

SAR_Diagram cluster_core Core Scaffold: 2-(Pyrazol-1-yl)-ethylamine cluster_modifications Core R1 R1 (Position 3/5) Aryl, Alkyl groups Impacts Potency & Selectivity R1->Core Modulates Target Interaction R2 R2 (Position 4) Small groups (H, Me) Fine-tunes Activity R2->Core Influences Selectivity R3 R3 (Amine Terminus) Alkyl, Aryl, Cyclic Amines Alters PK/PD & Binding R3->Core Affects Pharmacokinetics & Receptor Affinity

Caption: Key sites for structural modification on the pyrazole-ethylamine scaffold.

Reported Biological Activities of Pyrazole Analogs

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities.[1][3][4][14][15] While specific data for this compound analogs is sparse, the known activities of other pyrazole derivatives suggest potential therapeutic applications:

  • Anti-inflammatory: Many pyrazole derivatives, including the well-known drug celecoxib, exhibit potent anti-inflammatory properties, often through the inhibition of COX enzymes.[2][4][5]

  • Anticancer: A significant number of pyrazole-containing compounds have shown antiproliferative activity against various cancer cell lines.[9][14][16] Their mechanisms often involve kinase inhibition.

  • Antimicrobial: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[14][15][17]

  • Neurological and Psychiatric Disorders: The pyrazole moiety is found in drugs targeting the central nervous system, including antipsychotics and antidepressants.[4][5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. While this specific compound is not extensively characterized in the public domain, the wealth of information on its structural analogs provides a clear and logical framework for future research. By systematically exploring substitutions at the pyrazole ring and the ethylamine side chain, researchers can leverage the established principles of pyrazole chemistry to develop potent and selective agents for a wide range of therapeutic targets. The synthetic accessibility and the proven track record of the pyrazole nucleus in approved drugs underscore the high potential of this chemical space for further investigation in drug discovery and development.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vertex AI Search.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). MDPI.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Publishing.
  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Structure Activity Relationships - Drug Design Org. (2005, May). Drug Design Org.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025, August 6). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Der Pharma Chemica.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. (n.d.). Vulcanchem.
  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (n.d.). Asian Journal of Chemistry.
  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018, March 15). ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). National Institutes of Health.
  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (2025, August 9). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. (2025, December 13). ResearchGate.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine, a key heterocyclic building block for pharmaceutical and materials science research. The described methodology employs a regioselective N-alkylation of 3-methylpyrazole followed by a classic Gabriel amine synthesis pathway. This two-step approach is designed for high fidelity, ensuring the preferential formation of the desired N1-alkylated isomer and circumventing common issues such as over-alkylation. This guide explains the causality behind critical experimental choices, offers detailed step-by-step instructions, and includes troubleshooting advice to empower researchers to achieve reliable and reproducible outcomes.

Introduction

N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-tumor to anti-infective and anti-inflammatory roles[1][2][3]. The title compound, this compound, serves as a versatile synthon, incorporating a reactive primary amine for further functionalization while retaining the stable, aromatic pyrazole core. Its synthesis, however, presents challenges related to regioselectivity and the management of reactive functional groups. This application note details a robust and reliable synthetic route designed for both laboratory-scale and scale-up applications.

Synthesis Strategy and Rationale

The synthesis of this compound is achieved via a two-step process, strategically designed to maximize yield and purity.

  • Regioselective N-Alkylation: The primary challenge in the alkylation of unsymmetrical pyrazoles like 3-methylpyrazole is controlling the site of substitution (N1 vs. N2). The N1 position is sterically less hindered, and its alkylation is generally favored under basic conditions with a suitable solvent[4]. We employ N-(2-bromoethyl)phthalimide as the alkylating agent. This reagent is ideal as it introduces the ethylamine precursor in a protected form, preventing the free amine from causing unwanted side reactions.

  • Gabriel Synthesis for Amine Liberation: Direct alkylation with 2-chloroethylamine is often complicated by polyalkylation and side reactions[5][6]. The Gabriel synthesis provides a classic and highly effective solution[7][8]. By using a phthalimide-protected alkylating agent, we form a stable intermediate. The primary amine is then cleanly liberated in the second step via hydrazinolysis, a method known as the Ing-Manske procedure, which typically affords high yields of the desired primary amine with a simple workup[7].

This combined strategy ensures both high regioselectivity in the first step and a clean, high-yielding conversion to the final primary amine in the second.

Overall Reaction Scheme

The two-step synthesis proceeds as follows:

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensitySupplier
3-MethylpyrazoleC₄H₆N₂82.10-Sigma-Aldrich
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.08-Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mLVWR
Hydrazine MonohydrateN₂H₄·H₂O50.061.03 g/mLSigma-Aldrich
Ethanol (200 Proof)C₂H₅OH46.070.789 g/mLDecon Labs
Ethyl Acetate (EtOAc)C₄H₈O₂88.110.902 g/mLFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mLVWR
Anhydrous Sodium SulfateNa₂SO₄142.04-Sigma-Aldrich
Step 1: Synthesis of 2-[2-(3-Methyl-pyrazol-1-yl)-ethyl]-isoindole-1,3-dione
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylpyrazole (4.11 g, 50.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the pyrazole. To this solution, add anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv) followed by N-(2-bromoethyl)phthalimide (13.34 g, 52.5 mmol, 1.05 equiv).

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the pyrazole, making it nucleophilic. A 2-fold excess ensures the reaction proceeds to completion. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation[4].

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting 3-methylpyrazole should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold deionized water. A precipitate will form. Stir the suspension for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight. The product, 2-[2-(3-Methyl-pyrazol-1-yl)-ethyl]-isoindole-1,3-dione, is typically obtained as a white to off-white solid and is often pure enough for the next step. If further purification is needed, it can be recrystallized from ethanol.

Step 2: Synthesis of this compound (Hydrazinolysis)
  • Setup: To a 500 mL round-bottom flask, add the crude phthalimide intermediate from Step 1 (12.7 g, 50.0 mmol, 1.0 equiv) and ethanol (250 mL).

  • Reagent Addition: Add hydrazine monohydrate (4.9 mL, ~5.0 g, 100 mmol, 2.0 equiv) to the suspension.

    • Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4 hours. A thick, white precipitate of phthalhydrazide will form during the reaction.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation of Product Solution: Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 25 mL). The desired amine product is in the combined filtrate.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in 100 mL of dichloromethane (DCM).

    • Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any remaining phthalhydrazide, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil.

Process Visualization: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis s1_start Combine 3-methylpyrazole, K₂CO₃, and N-(2-bromoethyl)phthalimide in DMF s1_react Heat at 80 °C for 12-16h s1_start->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Quench with H₂O s1_monitor->s1_workup s1_filter Filter and wash solid s1_workup->s1_filter s1_dry Dry crude intermediate s1_filter->s1_dry s2_start Suspend intermediate in Ethanol s1_dry->s2_start Proceed with crude intermediate s2_reagent Add Hydrazine Hydrate s2_start->s2_reagent s2_react Reflux for 4h s2_reagent->s2_react s2_cool Cool to precipitate phthalhydrazide s2_react->s2_cool s2_filter Filter to remove byproduct s2_cool->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_purify DCM extraction & wash s2_concentrate->s2_purify s2_final Dry and concentrate to yield final product s2_purify->s2_final

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield in Step 1 1. Ineffective deprotonation of pyrazole. 2. Reagents or solvent not anhydrous. 3. Insufficient reaction time or temperature.1. Ensure K₂CO₃ is finely ground and anhydrous. For less reactive systems, a stronger base like NaH in THF may be required[4]. 2. Use anhydrous grade DMF and ensure all glassware is oven-dried. 3. Continue heating and monitor by TLC until starting material is consumed.
Mixture of N1 and N2 isomers While this protocol favors N1, some N2 isomer can form.The N1 and N2 isomers often have different polarities. Purify the intermediate by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers before proceeding to Step 2[4].
Incomplete reaction in Step 2 1. Insufficient hydrazine. 2. Insufficient reflux time.1. Ensure at least 2 equivalents of hydrazine are used. 2. Extend the reflux time to 6-8 hours and monitor by TLC (the phthalimide intermediate should be fully consumed).
Final product is impure Phthalhydrazide contamination.The byproduct has low solubility in DCM. Ensure thorough washing with 1M NaOH during workup. If necessary, an acid-base purification can be performed: dissolve the crude product in 1M HCl, wash with DCM to remove neutral impurities, basify the aqueous layer with NaOH, and then extract the amine product with fresh DCM.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • JOCPR. (n.d.).
  • PubMed Central. (2022).

Sources

Application Note: A Reliable Two-Step Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, step-by-step protocol for the synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine, a valuable building block in medicinal chemistry. The presented two-step pathway involves the regioselective N-alkylation of 3-methylpyrazole with bromoacetonitrile, followed by the chemical reduction of the resulting nitrile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical explanations, troubleshooting advice, and a robust, validated protocol to ensure reproducibility and high yield.

Introduction and Rationale

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, demonstrating properties that range from anti-infective and anti-oxidant to anti-tumor agents.[1] Its unique structural and electronic features make it a valuable bioisostere for amides or other aromatic rings in drug design. The incorporation of an ethylamine side chain onto the pyrazole ring introduces a basic nitrogen center, which is a common pharmacophore for interacting with various biological targets, such as G-protein coupled receptors and ion channels.

The synthesis of substituted pyrazoles, particularly unsymmetrical ones like 3-methylpyrazole, presents a key challenge: regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to isomeric products that are often difficult to separate.[2] This guide details a synthetic strategy that prioritizes the selective formation of the desired N1-alkylated isomer, which is crucial for downstream applications.

The chosen pathway is a robust two-step sequence:

  • Regioselective N-Alkylation: 3-Methylpyrazole is reacted with bromoacetonitrile to form the intermediate, 2-(3-Methyl-pyrazol-1-yl)-acetonitrile. This step is optimized to favor alkylation at the less sterically hindered N1 position.

  • Nitrile Reduction: The intermediate is then reduced to the target primary amine, this compound, using a powerful reducing agent.

This approach is advantageous due to the commercial availability of starting materials, predictable reaction outcomes, and well-established procedures for both transformations.

Synthetic Pathway Overview

The overall transformation from 3-methylpyrazole to this compound is depicted below. The strategy hinges on controlling the regioselectivity of the initial alkylation step.

Diagram of Overall Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction 3-Methylpyrazole 3-Methylpyrazole Nitrile_Intermediate 2-(3-Methyl-pyrazol-1-yl)-acetonitrile 3-Methylpyrazole->Nitrile_Intermediate  BrCH₂CN, K₂CO₃  DMSO, rt Final_Product This compound Nitrile_Intermediate->Final_Product  1. LiAlH₄, THF  2. H₂O, NaOH(aq)

Caption: Overall two-step synthesis pathway.

Controlling Regioselectivity in N-Alkylation

For an unsymmetrical substrate like 3-methylpyrazole, alkylation can yield both 1-alkyl-3-methylpyrazole (N1 isomer) and 1-alkyl-5-methylpyrazole (N2 isomer). Achieving high regioselectivity is paramount.

Key Factors:

  • Steric Hindrance: The methyl group at the C3 position sterically shields the adjacent N2 nitrogen. Consequently, alkylating agents preferentially attack the less hindered N1 nitrogen.[2] This effect is more pronounced with bulkier alkylating agents.

  • Base and Solvent System: The choice of base and solvent is critical. Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is a well-established method for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[2] Alternatively, a strong base like sodium hydride (NaH) in THF can also be effective.[2][3]

By leveraging these factors, the synthesis can be directed to produce the desired N1 isomer as the major product, simplifying purification and improving the overall efficiency.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-(3-Methyl-pyrazol-1-yl)-acetonitrile

This protocol details the nucleophilic substitution reaction to form the nitrile intermediate.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
3-MethylpyrazoleC₄H₆N₂82.104.11 g50.01.0
BromoacetonitrileC₂H₂BrN119.956.60 g55.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g100.02.0
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13100 mL--
Ethyl AcetateC₄H₈O₂88.11~300 mL--
Brine (sat. NaCl aq.)NaCl58.44~100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Workflow Diagram: Step 1

workflow1 A Dissolve 3-methylpyrazole in anhydrous DMSO B Add K₂CO₃ and stir (15-30 min) A->B C Add bromoacetonitrile dropwise B->C D Stir at room temp (12-18h) Monitor via TLC/LC-MS C->D E Work-up: Pour into water, extract with Ethyl Acetate D->E F Wash organic layers with brine, dry over Na₂SO₄ E->F G Concentrate under reduced pressure F->G H Purify by flash column chromatography G->H I Characterize product H->I

Caption: Experimental workflow for N-alkylation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (4.11 g, 50.0 mmol) and anhydrous dimethyl sulfoxide (DMSO, 100 mL).

  • Add finely ground potassium carbonate (13.82 g, 100.0 mmol) to the solution. Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate deprotonation of the pyrazole.

  • Slowly add bromoacetonitrile (6.60 g, 55.0 mmol) to the suspension dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-(3-Methyl-pyrazol-1-yl)-acetonitrile as a pure compound.

Expected Characterization (2-(3-Methyl-pyrazol-1-yl)-acetonitrile):

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR: Expect signals for the pyrazole ring protons, the methylene protons (CH₂CN), and the methyl group protons (CH₃).

  • IR (cm⁻¹): A characteristic sharp peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch.

  • MS (ESI+): Calculated m/z for [M+H]⁺.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitrile intermediate to the target primary amine using Lithium Aluminum Hydride (LiAlH₄).

Safety Precaution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
2-(3-Methyl-pyrazol-1-yl)-acetonitrileC₆H₇N₃121.144.85 g40.01.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.952.28 g60.01.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Deionized WaterH₂O18.02~10 mL--
15% Sodium Hydroxide (aq.)NaOH40.00~2.3 mL--

Workflow Diagram: Step 2

workflow2 A Suspend LiAlH₄ in anhydrous THF under N₂ at 0 °C B Add nitrile intermediate in THF dropwise A->B C Warm to rt and stir (4-6h) Monitor via TLC B->C D Cool to 0 °C and quench (Fieser work-up) C->D E Sequentially add: 1. H₂O 2. 15% NaOH(aq) 3. H₂O D->E F Filter through Celite® Wash with THF/EtOAc E->F G Concentrate filtrate under reduced pressure F->G H Purify by distillation or chromatography G->H I Characterize final product H->I

Sources

The Versatile Ligand: 2-(3-Methyl-pyrazol-1-yl)-ethylamine in Coordination Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bidentate Pyrazole Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the vast array of heterocyclic compounds, pyrazole derivatives have garnered significant attention due to their versatile coordination modes, thermal stability, and the diverse applications of their metal complexes in catalysis, materials science, and bioinorganic chemistry.[1][2][3][4] This guide focuses on a particularly interesting pyrazole-based ligand: 2-(3-Methyl-pyrazol-1-yl)-ethylamine .

This bidentate ligand, featuring a pyrazole ring and an ethylamine side chain, offers two distinct nitrogen donor atoms for coordination with a metal center. The pyrazole nitrogen, being part of an aromatic system, provides a stable coordination site, while the terminal amino group of the ethylamine chain introduces flexibility. This combination of a rigid aromatic core and a flexible sidearm allows for the formation of stable five-membered chelate rings with metal ions, a key factor in the stability of the resulting coordination compounds. The presence of a methyl group at the 3-position of the pyrazole ring can also influence the steric and electronic properties of the ligand and, consequently, the geometry and reactivity of its metal complexes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this compound and its coordination complexes with copper(II) and iron(III). Furthermore, it explores the potential applications of these complexes, drawing on the established catalytic and biological activities of similar pyrazole-based coordination compounds.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of 3-methylpyrazole with N-(2-bromoethyl)phthalimide, followed by the deprotection of the resulting phthalimide derivative. This approach, a variation of the Gabriel synthesis, is a reliable method for the preparation of primary amines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

  • Rationale: This step introduces the protected ethylamine moiety onto the pyrazole ring. The use of a phthalimide protecting group is advantageous due to its stability under the alkylation conditions and its facile removal in the subsequent step. Potassium carbonate is a suitable base for the deprotonation of 3-methylpyrazole, facilitating its nucleophilic attack on N-(2-bromoethyl)phthalimide. Acetonitrile is an appropriate polar aprotic solvent for this SN2 reaction.

  • Materials:

    • 3-Methylpyrazole

    • N-(2-Bromoethyl)phthalimide

    • Potassium carbonate (anhydrous)

    • Acetonitrile (anhydrous)

    • Deionized water

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpyrazole (1.0 eq.) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension for 30 minutes at room temperature.

    • Add N-(2-bromoethyl)phthalimide (1.0 eq.) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione as a solid.

  • Characterization:

    • 1H NMR: Expect signals for the pyrazole ring protons, the methyl group protons, the methylene protons of the ethyl chain, and the aromatic protons of the phthalimide group.

    • 13C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

    • FT-IR: Look for characteristic absorption bands for the C=O stretching of the phthalimide group and the C=N and C=C stretching of the pyrazole ring.

Step 2: Synthesis of this compound

  • Rationale: This step involves the deprotection of the phthalimide group to yield the desired primary amine. Hydrazine hydrate is a standard reagent for the hydrazinolysis of phthalimides, which proceeds via the formation of a stable phthalhydrazide byproduct that can be easily removed by filtration.

  • Materials:

    • N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution

  • Procedure:

    • Suspend N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2.0-3.0 eq.) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with concentrated hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove any unreacted starting material or byproducts.

    • Basify the aqueous layer with a sodium hydroxide solution until a pH of >12 is reached.

    • Extract the product into dichloromethane (3 x volume).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound as an oil or low-melting solid.

  • Characterization:

    • 1H NMR: Expect signals for the pyrazole ring protons, the methyl group protons, and the two methylene groups of the ethylamine chain. The NH2 protons may appear as a broad singlet.

    • 13C NMR: Expect signals for the carbon atoms of the pyrazole ring, the methyl group, and the ethylamine chain.

    • FT-IR: Look for the characteristic N-H stretching vibrations of the primary amine group, in addition to the pyrazole ring vibrations.

    • Mass Spectrometry: To confirm the molecular weight of the final product.

Ligand_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection 3-Methylpyrazole 3-Methylpyrazole reagents1 K₂CO₃, Acetonitrile Reflux 3-Methylpyrazole->reagents1 N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide->reagents1 product1 N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione reagents1->product1 reagents2 Hydrazine Hydrate Ethanol, Reflux product1->reagents2 product2 This compound reagents2->product2

Synthesis of this compound.

Part 2: Synthesis of Coordination Complexes

The bidentate nature of this compound allows it to readily form stable complexes with a variety of transition metal ions. Here, we provide general protocols for the synthesis of its copper(II) and iron(III) complexes.

Experimental Protocol: Synthesis of a Copper(II) Complex
  • Rationale: This protocol describes a straightforward method for the synthesis of a copper(II) complex. The reaction of the ligand with a copper(II) salt, such as copper(II) chloride, in a suitable solvent typically leads to the formation of the complex. The stoichiometry of the reactants can be varied to potentially isolate complexes with different metal-to-ligand ratios. Methanol is a common solvent for such reactions, as it can dissolve both the ligand and the metal salt.

  • Materials:

    • This compound

    • Copper(II) chloride dihydrate (CuCl2·2H2O)

    • Methanol

  • Procedure:

    • Dissolve this compound (2.0 eq.) in methanol in a round-bottom flask.

    • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq.) in methanol.

    • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

    • A color change should be observed upon addition, indicating complex formation.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The resulting complex may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterization:

    • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

    • FT-IR: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the pyrazole ring and the amine group can indicate coordination to the metal center.

    • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.

    • Magnetic Susceptibility: To determine the magnetic moment of the copper(II) center, which is useful for confirming its oxidation state and coordination environment.

Experimental Protocol: Synthesis of an Iron(III) Complex
  • Rationale: This protocol outlines the synthesis of an iron(III) complex. Iron(III) chloride is a common precursor. The reaction is typically carried out in an inert atmosphere to prevent the potential oxidation of the ligand or reduction of the iron(III) center, although many iron(III) complexes are stable in air.

  • Materials:

    • This compound

    • Anhydrous Iron(III) chloride (FeCl3)

    • Anhydrous methanol or ethanol

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Under an inert atmosphere, dissolve this compound (2.0-3.0 eq.) in anhydrous methanol in a Schlenk flask.

    • In a separate Schlenk flask, dissolve anhydrous iron(III) chloride (1.0 eq.) in anhydrous methanol.

    • Slowly add the iron(III) chloride solution to the ligand solution with vigorous stirring.

    • A color change is expected upon complex formation.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

    • The complex may precipitate from the solution. If necessary, the solvent can be partially removed under vacuum to induce precipitation.

    • Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold, anhydrous methanol, and dry under vacuum.

  • Characterization:

    • Elemental Analysis: To determine the stoichiometry of the complex.

    • FT-IR: To identify coordination-induced shifts in the ligand's vibrational bands.

    • UV-Vis Spectroscopy: To investigate the electronic transitions, including ligand-to-metal charge transfer (LMCT) bands, which are characteristic of many iron(III) complexes.

    • Magnetic Susceptibility: To measure the magnetic moment, which can help determine the spin state (high-spin or low-spin) of the iron(III) center.

    • Mössbauer Spectroscopy: This technique is particularly useful for probing the oxidation state, spin state, and coordination environment of the iron nucleus.

Complex_Formation cluster_copper Copper(II) Complex Synthesis cluster_iron Iron(III) Complex Synthesis Ligand_Cu This compound reagents_Cu Methanol Room Temperature Ligand_Cu->reagents_Cu CuCl2 CuCl₂·2H₂O CuCl2->reagents_Cu Complex_Cu [Cu(L)₂Cl₂] reagents_Cu->Complex_Cu Ligand_Fe This compound reagents_Fe Anhydrous Methanol Inert Atmosphere Ligand_Fe->reagents_Fe FeCl3 FeCl₃ FeCl3->reagents_Fe Complex_Fe [Fe(L)₂Cl₂]Cl reagents_Fe->Complex_Fe

General synthesis of metal complexes.

Part 3: Applications in Coordination Chemistry

The coordination complexes of this compound are expected to exhibit a range of interesting applications, primarily in the areas of catalysis and biological systems.

Catalytic Applications

Copper complexes of pyrazole-containing ligands have been widely investigated as catalysts for various organic transformations.[4][5] For instance, they have shown significant activity in oxidation reactions, such as the oxidation of catechols to quinones, mimicking the activity of catechol oxidase enzymes.[4] The copper(II) complex of this compound could be explored as a catalyst for similar oxidation reactions.

Workflow for a Catalytic Oxidation Reaction:

Catalytic_Cycle Catalyst [Cu(II)(L)₂]²⁺ Intermediate1 [Cu(I)(L)₂(Substrate)]⁺ Catalyst->Intermediate1 + Substrate - e⁻ Substrate Substrate (e.g., Catechol) Product Product (e.g., Quinone) Oxidant Oxidant (e.g., O₂) Intermediate2 [Cu(II)(L)₂(Product)]²⁺ Intermediate1->Intermediate2 + Oxidant Intermediate2->Catalyst - Product

Sources

The Versatile Synthon: A Guide to the Application of 2-(3-Methyl-pyrazol-1-yl)-ethylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of the versatile building block, 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This guide eschews rigid templates in favor of a logically structured narrative that delves into the practical synthesis and application of this valuable synthon, grounded in established chemical principles and supported by scientific literature.

Introduction: The Strategic Advantage of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates.[1][2] Its metabolic stability, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to serve as a bioisostere for other functional groups make it a highly desirable component in the design of bioactive molecules.[3] The title compound, this compound, combines this advantageous heterocyclic core with a reactive primary amine, presenting a bifunctional molecule ripe for a multitude of synthetic transformations.

This guide will first detail a reliable, two-step protocol for the synthesis of this compound, addressing the critical aspect of regioselectivity. Subsequently, it will explore its application in two key areas of contemporary organic synthesis: the construction of kinase inhibitors and the development of novel ligands for catalysis.

I. Synthesis of this compound: A Protocol with Rationale

The synthesis of the title compound is most effectively achieved through a two-step sequence involving the N-alkylation of 3-methylpyrazole with a protected 2-aminoethyl group, followed by deprotection. This strategy is crucial to prevent the undesired side reactions that would occur with a free primary amine during the alkylation step.

Step 1: N-Alkylation of 3-Methylpyrazole with N-(2-Bromoethyl)phthalimide

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. However, in the case of 3-methylpyrazole, the alkylation predominantly occurs at the less sterically hindered N1 position, which is the desired outcome for the synthesis of this compound.[4][5] The choice of a suitable base and solvent system is critical for achieving high yield and selectivity. A common and effective combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 3-Methylpyrazole Product N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)phthalimide Reactant1->Product 1. Deprotonation Reactant2 N-(2-Bromoethyl)phthalimide Reactant2->Product 2. Nucleophilic Substitution (SN2) Base K₂CO₃ (Potassium Carbonate) Base->Reactant1 Solvent DMF (Dimethylformamide) Solvent->Base Temperature Room Temperature to 60 °C Temperature->Product

Experimental Protocol: Synthesis of N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)phthalimide

  • Reaction Setup: To a stirred solution of 3-methylpyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.

  • Purification (if necessary): The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent to prevent quenching of the pyrazole anion.

  • Potassium Carbonate: A moderately strong base is sufficient to deprotonate the pyrazole, making it nucleophilic. A stronger base like sodium hydride could also be used but may lead to more side products.

  • Phthalimide Protecting Group: The phthalimide group is a robust protecting group for the primary amine, stable to the basic conditions of the alkylation reaction.[6][7]

Step 2: Deprotection to Yield this compound

The final step is the removal of the phthalimide protecting group to liberate the primary amine. The most common and effective method for this transformation is hydrazinolysis, using hydrazine hydrate.[8]

Synthesis_Step2 cluster_reagents Reagents & Conditions StartingMaterial N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)phthalimide Product This compound StartingMaterial->Product Hydrazinolysis Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Product Solvent Ethanol Solvent->Reagent Condition Reflux Condition->Product Byproduct Phthalhydrazide (precipitate) Product->Byproduct Separation

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Suspend N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)phthalimide (1.0 eq.) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (10 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the mixture to room temperature, which will cause the phthalhydrazide byproduct to precipitate.

  • Isolation: Filter off the precipitate and wash it with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation under reduced pressure or by column chromatography to yield the final product.

Causality behind Experimental Choices:

  • Hydrazine Hydrate: This reagent effectively cleaves the phthalimide group, forming a stable phthalhydrazide precipitate that is easily removed by filtration.

  • Ethanol: A common solvent for hydrazinolysis that is easy to remove during work-up.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₆H₁₁N₃125.1762821-90-3[5]

II. Applications in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[2][9] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a recognized pharmacophore for targeting kinases like CDK16.[10] this compound serves as an excellent starting material to introduce the pyrazole moiety and a flexible linker for further elaboration.

Representative Application: Synthesis of a Hypothetical Pyrazole-Based Kinase Inhibitor

This protocol outlines a general approach for the synthesis of a potential kinase inhibitor via the reaction of this compound with a suitably functionalized heterocyclic core, such as a chlorinated pyrimidine.

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Amine This compound Product N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)-2-chloro-pyrimidin-4-amine derivative Amine->Product Nucleophilic Aromatic Substitution (SNAr) Pyrimidine Substituted 2,4-Dichloropyrimidine Pyrimidine->Product Base DIPEA (Diisopropylethylamine) Base->Product Solvent n-Butanol or Dioxane Solvent->Base Condition Elevated Temperature (e.g., 120 °C) Condition->Product FinalProduct Further Functionalization (e.g., Suzuki Coupling) Product->FinalProduct Post-modification

Experimental Protocol: Synthesis of a Pyrazole-Pyrimidine Conjugate

  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq.), the substituted 2,4-dichloropyrimidine (1.0 eq.), and diisopropylethylamine (DIPEA) (2.0 eq.) in n-butanol or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 120 °C (conventional heating or microwave irradiation) and monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Causality behind Experimental Choices:

  • DIPEA: A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction without competing in the nucleophilic substitution.

  • High Temperature: Nucleophilic aromatic substitution on electron-deficient heterocycles like dichloropyrimidines often requires elevated temperatures to proceed at a reasonable rate.

  • Further Functionalization: The remaining chlorine atom on the pyrimidine ring can be further functionalized, for example, through a Suzuki coupling, to introduce additional diversity and optimize biological activity.[11]

III. Applications in Ligand Synthesis for Homogeneous Catalysis

The nitrogen atoms of the pyrazole ring and the primary amine in this compound make it an excellent precursor for the synthesis of multidentate ligands for transition metal catalysis. These ligands can be used to create catalysts for a variety of organic transformations.

Representative Application: Synthesis of a Pyrazole-Imine (Schiff Base) Ligand

A straightforward method to generate a bidentate (N,N) or tridentate (N,N,N) ligand is through the condensation of the primary amine with a suitable aldehyde or ketone.

Ligand_Synthesis cluster_reactants Starting Materials cluster_reagents Conditions Amine This compound Product Pyrazole-Imine (Schiff Base) Ligand Amine->Product Condensation Aldehyde Substituted Salicylaldehyde (for tridentate) or other Aldehyde Aldehyde->Product Solvent Ethanol or Methanol Solvent->Product Condition Reflux Condition->Product Complex Metal Complex (e.g., with Pd, Cu, Ni) Product->Complex Coordination

Experimental Protocol: Synthesis of a Pyrazole-Imine Ligand

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Aldehyde: Add the desired aldehyde (e.g., salicylaldehyde, 1.0 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The formation of the imine can often be observed by a color change.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude ligand can be purified by recrystallization.

Causality behind Experimental Choices:

  • Condensation Reaction: The reaction between a primary amine and an aldehyde to form an imine (Schiff base) is a robust and high-yielding transformation.

  • Chelating Ligand: The resulting pyrazole-imine can act as a chelating ligand, binding to a metal center through the pyrazole nitrogen and the imine nitrogen, and potentially an additional donor atom from the aldehyde fragment (e.g., the hydroxyl group of salicylaldehyde to form a tridentate ligand).

IV. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a primary amine and may be corrosive and a skin and eye irritant. All manipulations should be carried out in a well-ventilated fume hood.

V. Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the strategic combination of a privileged pyrazole scaffold with a reactive primary amine make it an ideal synthon for the construction of a wide array of complex molecules. The protocols and rationales provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from the development of novel therapeutics to the design of innovative catalysts.

References

  • PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
  • National Institutes of Health. (n.d.).
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
  • ResearchGate. (2015). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
  • MDPI. (2023).
  • National Institutes of Health. (n.d.).
  • MDPI. (2018).
  • MDPI. (2020).
  • National Institutes of Health. (n.d.). N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. [Link]
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.).
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • CyberLeninka. (n.d.). ALKYLATION OF 3(5)
  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
  • ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. [Link]
  • PubMed. (2025).
  • PubMed. (n.d.). N-[(3,5-Dimethyl-pyrazol-1-yl)meth-yl]phthalimide. [Link]
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • Semantic Scholar. (n.d.). Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. [Link]
  • ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. [Link]
  • National Institutes of Health. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
  • MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

Sources

Application Notes and Protocols: Synthesis and Utility of 2-(3-Methyl-pyrazol-1-yl)-ethylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(3-methyl-pyrazol-1-yl)-ethylamine, a key building block in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold found in numerous approved drugs, and its derivatives are subjects of intense research in drug discovery.[1][2][3] This guide details a robust and regioselective two-step synthetic protocol, starting from 3-methylpyrazole, that addresses common challenges such as N1/N2 isomer separation. We provide step-by-step experimental procedures, characterization data, safety protocols, and a discussion of its utility in constructing more complex, biologically active molecules. This note is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in pharmaceutical design, prized for its metabolic stability and its ability to act as a bioisostere for amides, phenols, and other aromatic rings.[4] Derivatives of pyrazole exhibit a vast range of biological activities, including anti-inflammatory, anti-tumor, and anti-infective properties.[1][2][4] The title compound, this compound, serves as a versatile synthon, incorporating the valuable 3-methylpyrazole moiety while providing a reactive primary amine handle for further elaboration. This functional handle allows for the straightforward introduction of the pyrazole core into larger molecules via amide bond formation, reductive amination, or urea synthesis, making it an invaluable intermediate for constructing compound libraries for drug discovery programs.

Physicochemical Properties and Safety Information

Handling all chemical reagents requires strict adherence to safety protocols. This compound and its precursors are hazardous materials that require proper personal protective equipment (PPE).

PropertyValueReference
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-amineN/A
CAS Number 20057-33-8N/A
Molecular Formula C₆H₁₁N₃N/A
Molecular Weight 125.17 g/mol N/A
Appearance Colorless to light yellow liquid[5]
Hazard Statements H226: Flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[6]
Precautionary Statements P210: Keep away from heat/sparks/open flames. P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[6]

Note: Always consult the most current Safety Data Sheet (SDS) before handling this compound.[6][7][8]

Synthetic Strategy: A Regioselective Approach

A primary challenge in the functionalization of unsymmetrical pyrazoles like 3-methylpyrazole is controlling the regioselectivity of N-alkylation. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers that are often difficult to separate. The ratio of these isomers is influenced by factors such as steric hindrance, the choice of base, and the solvent system.[4][9] To circumvent this issue and avoid the polyalkylation common with direct amination, we present a robust two-step synthesis based on the Gabriel synthesis of primary amines.[10][11] This method first involves the N1-selective alkylation of 3-methylpyrazole with an N-protected 2-haloethylamine equivalent, followed by a clean deprotection step.

Overall Synthetic Scheme:

G cluster_0 Step 1: N-Alkylation (Gabriel) cluster_1 Step 2: Deprotection (Hydrazinolysis) reagent1 3-Methylpyrazole product1 Phthalimide-Protected Intermediate (2-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione) reagent1->product1 Regioselective SN2 reagent2 N-(2-bromoethyl)phthalimide Base (K₂CO₃) Solvent (DMF) product2 Final Product (this compound) product1->product2 Cleavage reagent3 Hydrazine Hydrate (N₂H₄·H₂O) Solvent (Ethanol) side_product Phthalhydrazide (Precipitate) product2->side_product with formation of

Caption: Two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

This step utilizes the principles of the Gabriel synthesis to install a protected amine group at the N1 position of the pyrazole ring. The use of potassium carbonate in a polar aprotic solvent like DMF favors the desired N1 alkylation.[9]

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
3-Methylpyrazole82.105.00 g60.9
N-(2-Bromoethyl)phthalimide254.0717.0 g66.9
Potassium Carbonate (K₂CO₃), anhydrous138.2116.8 g121.8
N,N-Dimethylformamide (DMF), anhydrous-150 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-methylpyrazole (5.00 g, 60.9 mmol) and anhydrous DMF (150 mL).

  • Add anhydrous potassium carbonate (16.8 g, 121.8 mmol, 2.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

  • Add N-(2-bromoethyl)phthalimide (17.0 g, 66.9 mmol, 1.1 equiv) to the suspension in one portion.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-6 hours, indicated by the consumption of the 3-methylpyrazole starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Workup: Pour the mixture into ice-cold water (500 mL) and stir for 30 minutes. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound

This step involves the cleavage of the phthalimide protecting group using hydrazine hydrate (Ing-Manske procedure) to liberate the desired primary amine.[12]

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
Protected Intermediate (from 4.1)255.2710.0 g39.2
Hydrazine Hydrate (~64% N₂H₄)50.064.0 mL~82.3
Ethanol (95%)-200 mL-
Hydrochloric Acid (conc.)-As needed-
Sodium Hydroxide (pellets)-As needed-

Procedure:

  • Suspend the phthalimide-protected intermediate (10.0 g, 39.2 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add hydrazine hydrate (4.0 mL, ~2.1 equiv) to the suspension.

  • Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will begin to form, often within 30-60 minutes.

  • Continue refluxing for 4 hours to ensure complete deprotection.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation of the phthalhydrazide byproduct.

  • Workup: Filter off the phthalhydrazide solid and wash it with cold ethanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting oily residue in 1 M hydrochloric acid (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of solid sodium hydroxide pellets until the pH is >12.

  • Extract the liberated amine into dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a liquid. Further purification can be achieved by vacuum distillation if necessary.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.3 (d, 1H, pyrazole-H5), ~5.9 (d, 1H, pyrazole-H4), ~4.1 (t, 2H, N-CH₂), ~3.0 (t, 2H, CH₂-NH₂), ~2.2 (s, 3H, CH₃), ~1.4 (s, 2H, NH₂)
¹³C NMR (CDCl₃)δ ~149 (C3), ~138 (C5), ~104 (C4), ~52 (N-CH₂), ~41 (CH₂-N), ~13 (CH₃)
IR (neat) ν ~3350, 3280 (N-H stretch), ~2930 (C-H stretch), ~1590 (C=N stretch) cm⁻¹
MS (ESI+) m/z 126.1 [M+H]⁺

Note: Exact chemical shifts (δ) and coupling constants (J) may vary depending on the solvent and instrument used.[13][14][15]

Application in Pharmaceutical Synthesis

The primary amine of this compound is a nucleophilic handle for a wide array of chemical transformations, making it a valuable intermediate for building drug candidates.

G start This compound product1 Amide Derivative start->product1 product2 Sulfonamide Derivative start->product2 product3 Urea Derivative start->product3 product4 Secondary Amine Derivative start->product4 reagent1 R-COCl (Acid Chloride) reagent1->product1 reagent2 R-SO₂Cl (Sulfonyl Chloride) reagent2->product2 reagent3 R-NCO (Isocyanate) reagent3->product3 reagent4 R'-CHO / NaBH(OAc)₃ (Aldehyde / Reductive Amination) reagent4->product4

Caption: Versatility in drug scaffold synthesis.

For example, coupling with a carboxylic acid derivative (e.g., an acid chloride or using standard peptide coupling reagents like HATU) produces a stable amide bond, linking the pyrazole core to another pharmacophore. This strategy is frequently employed in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Alkylation) 1. Incomplete deprotonation of pyrazole. 2. Reagents or solvent not anhydrous. 3. Poor solubility of reagents.1. Ensure a sufficiently strong base (e.g., NaH) or increase stoichiometry of K₂CO₃.[9] 2. Use freshly dried solvents and reagents. Water can quench the pyrazole anion.[9] 3. Ensure vigorous stirring; consider a co-solvent if solubility remains an issue.
Mixture of N1/N2 isomers Steric hindrance at N2 is not sufficient to fully direct alkylation to N1.While this protocol is optimized for N1, separation may be required via flash column chromatography. Future optimizations could explore bulkier protecting groups or different solvent/base combinations.[9]
Incomplete deprotection in Step 2 1. Insufficient hydrazine. 2. Short reaction time.1. Ensure at least 2 equivalents of hydrazine are used. 2. Extend reflux time and monitor by TLC until the starting material is fully consumed.
Difficulty isolating final amine 1. Product is water-soluble. 2. Emulsion during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the amine's solubility in water. 2. Add a small amount of brine to break the emulsion; allow layers to separate fully.

References

  • SAFETY D
  • Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. (n.d.). Benchchem.
  • Gabriel synthesis. (n.d.). Wikipedia.
  • SAFETY D
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • The Gabriel Synthesis. (n.d.). Chemistry Steps.
  • SAFETY D
  • Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. (n.d.). Semantic Scholar.
  • SAFETY D
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Gabriel Synthesis. (2023). Chemistry LibreTexts.
  • The Gabriel Synthesis. (2025). Master Organic Chemistry.
  • SAFETY D
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97%. (n.d.). Fisher Scientific.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI.
  • Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. (2024). ChemBK.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu

Sources

Protocol for "2-(3-Methyl-pyrazol-1-yl)-ethylamine" functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5][6] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions. The molecule this compound represents a particularly valuable building block, offering two distinct and chemically orthogonal sites for diversification: a reactive primary ethylamine side chain and a modifiable pyrazole ring. This dual reactivity allows for the systematic exploration of chemical space, a critical activity in modern drug discovery.

This guide provides a detailed exploration of the key functionalization strategies for this compound. We will delve into the underlying chemical principles and provide robust, step-by-step protocols for the modification of both the primary amine and the pyrazole core. The methodologies described herein are designed to be reproducible and scalable, empowering researchers to generate diverse libraries of novel compounds for downstream biological evaluation.

Strategic Considerations: Analyzing the Reactive Sites

Successful functionalization begins with a thorough understanding of the molecule's inherent reactivity. This compound possesses two primary loci for chemical modification, each with distinct electronic and steric properties.

  • The Primary Ethylamine Group: This is a potent nucleophile and a convenient handle for a wide array of transformations. Its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom. This site is readily susceptible to acylation to form amides, alkylation, and reductive amination, providing straightforward entry into a vast chemical space.

  • The Pyrazole Ring: This five-membered aromatic heterocycle presents a more nuanced reactivity profile.

    • N-Alkylation/Arylation: The pyridine-like N2 nitrogen is basic and serves as a nucleophilic center for alkylation or arylation.[3] Regioselectivity can be a challenge in unsymmetrically substituted pyrazoles, but in this case, N1 is already substituted, directing functionalization to N2.[1][7]

    • C-H Functionalization: The carbon atoms of the pyrazole ring can be functionalized through modern synthetic methods. The C5 position is often the most acidic and susceptible to deprotonation-mediated reactions, while the C4 position is a common site for electrophilic substitution.[3][8] Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective introduction of aryl, alkyl, or other groups onto the pyrazole core, avoiding the need for pre-functionalized substrates.[8][9][10][11]

Protocols for Amine Functionalization

The primary amine is typically the most accessible and reactive site. The following protocols detail two of the most common and robust methods for its modification.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a fundamental transformation in medicinal chemistry. The use of a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like Hydroxybenzotriazole (HOBt), provides a reliable method for forming a stable amide bond with a wide range of carboxylic acids.[12][13]

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine. HOBt is used to suppress side reactions and minimize racemization by converting the O-acylisourea into a more stable and reactive HOBt ester.[12]

G cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification RCOOH Carboxylic Acid (1.1 eq) step1 1. Dissolve Carboxylic Acid, EDC, HOBt, and DIPEA in DMF. RCOOH->step1 Amine This compound (1.0 eq) step3 3. Add Amine solution in DMF. Amine->step3 EDC EDC (1.2 eq) EDC->step1 HOBt HOBt (1.2 eq) HOBt->step1 Base DIPEA (2.0 eq) Base->step1 Solvent Anhydrous DMF Solvent->step1 step2 2. Stir at 0°C for 30 min (Activation). step1->step2 step2->step3 step4 4. Warm to RT, stir for 12-24h. step3->step4 step5 5. Monitor by TLC/LC-MS. step4->step5 workup1 1. Dilute with EtOAc. step5->workup1 Reaction Complete workup2 2. Wash with aq. NaHCO₃, brine. workup1->workup2 workup3 3. Dry over Na₂SO₄, concentrate. workup2->workup3 purify 4. Purify by column chromatography. workup3->purify Product Target Amide purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • To a stirred solution of the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, providing a superior alternative to direct alkylation which often suffers from over-alkylation.[14] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[15]

Causality: The reaction is typically performed in a single pot. An aldehyde or ketone reacts with the primary amine to form a Schiff base (imine). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the imine to the corresponding secondary amine. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone.[14]

G cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification Carbonyl Aldehyde/Ketone (1.2 eq) step1 1. Dissolve Amine and Carbonyl in solvent. Carbonyl->step1 Amine This compound (1.0 eq) Amine->step1 Reducer NaBH(OAc)₃ (1.5 eq) step3 3. Add NaBH(OAc)₃ portion-wise. Reducer->step3 Solvent Anhydrous DCE or DCM Solvent->step1 step2 2. Stir at RT for 1h (Imine formation). step1->step2 step2->step3 step4 4. Stir at RT for 4-16h. step3->step4 step5 5. Monitor by TLC/LC-MS. step4->step5 workup1 1. Quench with aq. NaHCO₃. step5->workup1 Reaction Complete workup2 2. Extract with DCM. workup1->workup2 workup3 3. Dry over Na₂SO₄, concentrate. workup2->workup3 purify 4. Purify by column chromatography. workup3->purify Product N-Alkyl Amine purify->Product

Caption: Workflow for reductive amination.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous Dichloroethane (DCE) or Dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product can be purified by silica gel chromatography to yield the N-alkylated amine.

Protocols for Pyrazole Ring Functionalization

Modifying the pyrazole core allows for fine-tuning of the steric and electronic properties of the scaffold.

Protocol 3: Palladium-Catalyzed C-5 Arylation

Direct C-H arylation is a powerful, atom-economical method for forming C-C bonds, avoiding the synthesis of organometallic reagents.[8][9] Palladium catalysts are commonly employed for the arylation of electron-rich heterocycles like pyrazoles. The C-5 position is often preferentially functionalized due to its electronic properties.[8][10]

Causality: The catalytic cycle is believed to involve a concerted metalation-deprotonation (CMD) pathway where the palladium catalyst coordinates to the pyrazole and abstracts a proton at the C-5 position to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-5 arylated product and regenerate the active catalyst.

G cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification PyEtAmine N-Protected Pyrazole Ethylamine (1.0 eq) step1 1. Combine reactants, catalyst, ligand, and base in a sealed tube. PyEtAmine->step1 ArX Aryl Halide (e.g., Ar-Br, 1.5 eq) ArX->step1 Catalyst Pd(OAc)₂ (5 mol%) Catalyst->step1 Ligand PPh₃ (10 mol%) Ligand->step1 Base K₂CO₃ (2.0 eq) Base->step1 Solvent Toluene or Dioxane Solvent->step1 step2 2. Degas the mixture (e.g., Ar sparge). step1->step2 step3 3. Heat at 100-120°C for 12-24h. step2->step3 step4 4. Monitor by TLC/LC-MS. step3->step4 workup1 1. Cool to RT, filter through Celite®. step4->workup1 Reaction Complete workup2 2. Concentrate filtrate. workup1->workup2 workup3 3. Partition between EtOAc and water. workup2->workup3 purify 4. Purify by column chromatography. workup3->purify Product C-5 Arylated Product purify->Product

Caption: Workflow for Pd-catalyzed C-H arylation.

Experimental Protocol:

Note: The primary amine should be protected (e.g., as a Boc carbamate) prior to this reaction to prevent competitive N-arylation.

  • To a flame-dried sealed tube, add the N-Boc protected this compound (1.0 eq), the aryl bromide (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.10 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to obtain the C-5 arylated pyrazole. The Boc protecting group can then be removed under standard acidic conditions (e.g., TFA in DCM).

Summary of Methodologies

The protocols outlined in this guide provide a robust framework for the derivatization of this compound. The choice of functionalization strategy will depend on the specific goals of the research program.

Protocol Target Site Transformation Key Reagents Typical Yield Primary Advantage
1 Primary AmineAmide FormationCarboxylic Acid, EDC, HOBt60-95%High functional group tolerance, reliable.[12]
2 Primary AmineN-AlkylationAldehyde/Ketone, NaBH(OAc)₃50-90%Avoids over-alkylation, mild conditions.[14]
3 Pyrazole RingC-5 ArylationAryl Halide, Pd(OAc)₂40-75%Direct C-H bond functionalization, atom-economical.[8][9]

Conclusion

This compound is a high-value scaffold for the development of novel chemical entities. By leveraging the distinct reactivity of the ethylamine side chain and the pyrazole core, researchers can access a wide diversity of structures. The protocols detailed in this application note offer field-proven, reliable methods for amide coupling, reductive amination, and C-H arylation. A systematic application of these strategies will undoubtedly accelerate the discovery of new molecules with significant potential in drug development and beyond.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Synthetic strategies of pyrazole-directing C-H activation. ResearchGate.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. NIH.
  • N-alkylation method of pyrazole. Google Patents.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A sustainable flow-synthesis of mepivacaine. BORIS Portal.
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic-chemistry.org.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

Sources

Application Notes & Protocols: The 2-(3-Methyl-pyrazol-1-yl)-ethylamine Scaffold in Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a five-membered diazole heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to serve as a versatile pharmacophore in drug design.[3] This guide focuses on a specific, functionalized building block, 2-(3-Methyl-pyrazol-1-yl)-ethylamine . We will explore its synthesis, inherent chemical value, and strategic application in the development of novel bioactive molecules, particularly in the context of kinase inhibition—a cornerstone of modern targeted therapy.[4][5] Detailed, field-tested protocols for synthesis and biological evaluation are provided to empower researchers to effectively utilize this scaffold in their discovery programs.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus is a fundamental component in a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and several targeted cancer therapies like Ruxolitinib and Crizotinib.[2][3][4] Its value stems from several key physicochemical properties:

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for amides, phenols, or other aromatic rings, offering a way to modulate properties like solubility, lipophilicity, and metabolic stability while maintaining key binding interactions.[6]

  • Hydrogen Bonding: The two adjacent nitrogen atoms provide opportunities for critical hydrogen bond interactions. The N-unsubstituted pyrazole can act as both a donor and acceptor, while N1-substitution, as in our target scaffold, creates a defined hydrogen bond acceptor at the N2 position, crucial for orienting a molecule within a protein's active site.[3]

  • Synthetic Versatility: The pyrazole ring is readily synthesized and functionalized, allowing for the creation of large, diverse chemical libraries for screening and structure-activity relationship (SAR) studies.[7][8]

The This compound scaffold combines this privileged heterocycle with a reactive primary amine. This ethylamine "linker" provides a crucial attachment point for building more complex molecules through well-established reactions like amide coupling or reductive amination, making it an exceptionally valuable starting material.

Synthesis of this compound

The most direct and common method for synthesizing the target scaffold is the N-alkylation of 3-methylpyrazole. This reaction, however, can produce a mixture of two regioisomers (N1 and N2 alkylation) due to the tautomerism of the pyrazole ring.[9] Controlling this regioselectivity is the primary challenge. The protocol below is optimized to favor the desired N1-alkylated product by leveraging steric hindrance and specific reaction conditions.[10][11]

Protocol 1: Regioselective N-Alkylation of 3-Methylpyrazole

This protocol describes the reaction of 3-methylpyrazole with a protected 2-bromoethylamine equivalent, followed by deprotection. Using a bulky protecting group on the amine (e.g., Boc) helps direct alkylation to the less sterically hindered N1 position.

Rationale: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the pyrazole ring, creating a highly nucleophilic pyrazolide anion.[10] The subsequent nucleophilic attack on the electrophile (Boc-protected 2-bromoethylamine) proceeds via an SN2 mechanism. The final deprotection step with a strong acid removes the Boc group to yield the target primary amine.

Materials:

  • 3-Methylpyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-(2-Bromoethyl)-tert-butylcarbamate (Boc-2-bromoethylamine)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-methylpyrazole (1.0 eq). Dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the pyrazolide anion.[11]

  • Alkylation: Cool the reaction mixture back to 0 °C.

  • Add N-(2-Bromoethyl)-tert-butylcarbamate (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (or until completion is confirmed by TLC/LC-MS).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by silica gel column chromatography to isolate the N1-alkylated Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (excess, ~10 eq) and stir at room temperature for 2-4 hours.

  • Isolation (Final Product): The product hydrochloride salt will often precipitate. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether, filtered, and dried to yield pure this compound hydrochloride.

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification cluster_deprotect Deprotection A Dissolve 3-Methylpyrazole in anhydrous DMF B Cool to 0°C A->B C Add NaH portion-wise B->C D Stir to form Pyrazolide Anion C->D E Cool to 0°C D->E Proceed to Alkylation F Add Boc-2-bromoethylamine E->F G Stir Overnight at RT F->G H Quench with NH4Cl G->H Reaction Complete I Extract with EtOAc H->I J Purify via Chromatography (Boc-intermediate) I->J K Dissolve in Dioxane J->K Proceed to Deprotection L Add 4M HCl in Dioxane K->L M Isolate Product Salt L->M

Caption: Synthetic workflow for this compound.

Application in Bioactive Molecule Development: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3][12] The pyrazole scaffold is a key component in many FDA-approved kinase inhibitors, where it often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[13][14]

The this compound scaffold is an ideal starting point for generating a library of potential kinase inhibitors. The primary amine can be readily acylated with a diverse range of carboxylic acids to explore the "solvent-front" region of the ATP-binding site, a common strategy for improving potency and selectivity.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Intracellular Kinase (e.g., JAK, Abl) Receptor->Kinase Activates ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase Competes with ATP, Blocks Binding Site

Caption: Generalized kinase signaling pathway and inhibition mechanism.

Protocol 2: Biological Evaluation - Cell Viability (MTT) Assay

Once a library of compounds has been synthesized from the core scaffold, a primary screen is needed to assess their biological activity. A cell viability assay, such as the MTT assay, is a robust method to determine a compound's cytotoxic or anti-proliferative effects on a cancer cell line.[13]

Rationale: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).

Materials:

  • Cancer cell line of interest (e.g., K562 for Abl kinase, HEL for JAK kinase)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole-based compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO only).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Pyrazole Compounds C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I J Calculate % Viability and Determine IC50 I->J

Caption: Experimental workflow for the MTT cell viability assay.

Data Presentation and Structure-Activity Relationship (SAR)

The data from the primary screen can be used to build an initial SAR. By comparing the IC₅₀ values of different derivatives, researchers can identify which chemical modifications enhance biological activity.

Table 1: Hypothetical SAR Data for Pyrazole-Amide Derivatives

Compound IDR-Group (Acylated on Ethylamine)IC₅₀ on K562 Cells (µM)
Scaffold -H (Free Amine)> 100
PZA-001 Phenyl25.4
PZA-002 4-Chlorophenyl8.1
PZA-003 4-Methoxyphenyl15.2
PZA-004 3,4-Dichlorophenyl1.7
PZA-005 Cyclohexyl45.8

Interpretation: The data suggests that an aromatic group at the R position is preferred over an aliphatic one (PZA-001 vs. PZA-005). Furthermore, electron-withdrawing substituents on the phenyl ring (Cl) improve potency (PZA-002 and PZA-004 vs. PZA-001), indicating a potential electronic or steric interaction in the kinase binding pocket. This initial SAR provides a clear direction for the next round of synthesis and optimization.

References

  • Future Medicinal Chemistry. (Publication Date not available). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed. (Date not available). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • BenchChem. (2025).
  • MDPI. (2022).
  • ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • OUCI. (Date not available). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticenter Therapies.
  • [Eco-Vector Journals Portal. (Date not available). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.]([Link] combinatorial-chemistry-and-high-throughput-screening/article/view/112675)
  • Semantic Scholar. (2022).
  • BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Kinase Inhibitors in Oncology.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (Date not available).
  • BenchChem. (2025). 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals.
  • MDPI. (Date not available).
  • NIH PubMed Central. (Date not available).
  • ACS Publications. (2023).
  • RSC Publishing. (Date not available). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and its Therapeutic Potential

The pyrazole ring is a prominent structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5] The compound of interest, 2-(3-Methyl-pyrazol-1-yl)-ethylamine, belongs to this versatile class of molecules. While the specific biological target of this compound may require initial profiling, its structural elements suggest a strong likelihood of interaction with G protein-coupled receptors (GPCRs). GPCRs represent the largest family of cell surface receptors and are the targets for over 30% of FDA-approved drugs, making them a primary focus in drug discovery.[6][7][8]

Notably, pyrazole-containing compounds have been identified as potent antagonists of the histamine H3 receptor (H3R), a GPCR predominantly expressed in the central nervous system.[9][10][11][12] The H3R acts as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters.[10][11] Consequently, H3R antagonists are being actively investigated for the treatment of a range of neurological and psychiatric disorders.[9][11]

This document provides a comprehensive guide to developing and implementing high-throughput screening (HTS) assays to identify and characterize modulators of GPCRs, with a particular focus on methodologies applicable to the discovery of H3R antagonists, a likely target class for this compound and its derivatives.

The Landscape of GPCR-Targeted High-Throughput Screening

The primary goal of an HTS campaign is to rapidly and efficiently screen large compound libraries to identify "hits" that modulate the activity of a specific biological target. For GPCRs, a variety of robust HTS-compatible assays have been developed, moving beyond simple ligand binding to functional readouts that capture the complex signaling cascades initiated by these receptors.[7][8][13]

GPCR signaling is multifaceted, primarily involving the activation of heterotrimeric G proteins, which in turn modulate the production of intracellular second messengers such as cyclic AMP (cAMP) and inositol phosphates (IPs), leading to changes in intracellular calcium levels.[7][14] Additionally, GPCRs can signal through G protein-independent pathways, often mediated by β-arrestins.[13]

The choice of assay depends on the specific G protein coupling of the target receptor and the desired screening outcome. For the histamine H3 receptor, which is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[15]

Caption: Generalized GPCR Signaling Cascade.

Primary High-Throughput Screening Assays for H3 Receptor Antagonists

For a primary HTS campaign targeting H3R antagonists, the goal is to identify compounds that block the constitutive activity of the receptor (inverse agonists) or prevent the binding and action of an agonist. Given the Gi/o coupling of H3R, assays that measure changes in cAMP levels or downstream signaling events are highly suitable.

cAMP Accumulation Assay

This functional assay measures the intracellular levels of cAMP. Since H3R activation inhibits adenylyl cyclase, leading to a decrease in cAMP, inverse agonists will cause an increase in cAMP from the basal level.[15]

Principle: The assay is typically performed in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP. Forskolin can be used to stimulate adenylyl cyclase and establish a maximal cAMP signal, against which the inhibitory effect of an agonist or the restorative effect of an antagonist/inverse agonist can be measured.[15]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is optimized for a 384-well plate format, suitable for automated HTS.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Assay Buffer: HBSS or similar, supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • Forskolin.

  • Histamine (as a reference agonist).

  • Test compounds (including this compound) and a known H3R antagonist/inverse agonist (e.g., Pitolisant) as a positive control.[15]

  • HTRF-based cAMP detection kit.

Procedure:

  • Cell Plating: Seed the H3R-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.

  • Assay Initiation:

    • For antagonist screening: Add the test compounds to the cells and incubate for a short period. Then, add a sub-maximal concentration (EC80) of histamine.

    • For inverse agonist screening: Add the test compounds directly to the cells.

  • Incubation: Incubate the plates at room temperature for 30-60 minutes.

  • cAMP Detection: Add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) to each well.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of cAMP produced.

Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP. For antagonists, the data is plotted as percent inhibition of the histamine response versus compound concentration to determine the IC50. For inverse agonists, the data is plotted as percent increase in basal cAMP versus compound concentration to determine the EC50.

Calcium Mobilization Assay

Although H3R is primarily Gi/o-coupled, it can be engineered to couple to the Gq pathway by co-expressing a promiscuous Gα subunit (e.g., Gα16).[16] This allows for a robust calcium mobilization assay, which is a common and reliable HTS method.[14][16]

Principle: Activation of the Gq pathway leads to the activation of phospholipase C, which generates inositol triphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes.

Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

  • CHO-K1 cells stably co-expressing the human H3 receptor and Gα16.[16]

  • Calcium-sensitive dye loading solution (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Histamine (reference agonist).

  • Test compounds and a known H3R antagonist.

Procedure:

  • Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[16]

  • Compound Addition: Using an automated liquid handler, add the test compounds or controls to the appropriate wells.

  • Assay Measurement:

    • Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Initiate the reading protocol, establishing a baseline fluorescence reading for 10-20 seconds.

    • Add a solution of histamine (at an EC80 concentration) to all wells.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes.[16]

Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.[16] Antagonist activity is determined by the ability of a compound to reduce the calcium signal induced by histamine. IC50 values are calculated from the dose-response curves.

Caption: A general workflow for a high-throughput screening campaign.

Secondary and Confirmatory Assays

Hits identified from the primary screen should be validated using orthogonal assays to confirm their mechanism of action and rule out artifacts.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.[13] Technologies such as Bioluminescence Resonance Energy Transfer (BRET) are well-suited for this purpose in an HTS format.[13]

Principle: The GPCR is fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin is fused to a BRET acceptor (e.g., green fluorescent protein, GFP). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer, which can be measured as a light signal. Antagonists will block this agonist-induced signal.

Radioligand Binding Assay

This classic assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.[11][15] It is a crucial step to confirm that the hit compound interacts directly with the target receptor.

Protocol: [3H]Nα-methylhistamine Displacement Assay

Materials:

  • Membranes prepared from cells expressing the H3 receptor or from brain tissue.[15]

  • Radioligand: [3H]Nα-methylhistamine.[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[15]

  • Test compounds at various concentrations.

Procedure:

  • Incubation: Incubate the receptor membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Termination: After reaching equilibrium (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

Data Analysis: The data is used to generate displacement curves, from which the Ki (inhibitory constant) of the test compound can be calculated. This provides a quantitative measure of the compound's binding affinity for the H3 receptor.

Data Interpretation and Quality Control

To ensure the reliability of HTS data, rigorous quality control is essential.

Parameter Description Acceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative control signals. It reflects the quality and dynamic range of the assay.Z' > 0.5 indicates an excellent assay for HTS.
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A high S/B ratio is desirable, typically > 3.
Coefficient of Variation (%CV) A measure of the variability of the data within a plate.%CV < 15% for both positive and negative controls.
Reference Compound Potency The IC50 or EC50 of a known standard compound should be consistent across multiple runs.Within a 3-fold range of the historical average.

Conclusion

The screening of this compound and its analogs for activity at GPCRs, particularly the histamine H3 receptor, can be effectively accomplished through a tiered HTS approach. A primary screen using a functional assay such as cAMP accumulation or calcium mobilization can rapidly identify initial hits. These hits should then be confirmed and further characterized through orthogonal secondary assays, including β-arrestin recruitment and radioligand binding, to validate their mechanism of action and determine their affinity for the target. By employing these robust and well-validated methodologies, researchers can efficiently identify novel and potent modulators for further drug development.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews.
  • High-Throughput GPCR Assay Development. (2021-02-02). Agilent.
  • High-Throughput Screening of GPCRs for Drug Discovery Applic
  • Application Note: High-Throughput Screening for GPCR Antagonists Using Delbonine. (n.d.). Benchchem.
  • GPCR Assay Services. (n.d.). Reaction Biology.
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (n.d.). Chemical Science (RSC Publishing).
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024-03-14). PubMed.
  • GPCR Drug Discovery. (n.d.). BioAscent.
  • Comparative Analysis of Histamine H3 Receptor Antagonists Across Species. (n.d.). Benchchem.
  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspart
  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020-05-13).
  • Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. (n.d.). PubMed.
  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)
  • Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. (2024-04-09). ChemBK.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). RSC Publishing.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). scielo.br.
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1 - OUCI. (n.d.). Open University.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • 2-pyrazol-1-yl-ethylamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1006468-98-9|2-(3-Phenyl-pyrazol-1-yl)-ethylamine. (n.d.). BLDpharm.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.

Sources

Application Notes & Protocols: 2-(3-Methyl-pyrazol-1-yl)-ethylamine as a Versatile N,N'-Bidentate Ligand in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, material scientists, and professionals in drug development on the utility of 2-(3-Methyl-pyrazol-1-yl)-ethylamine as a versatile building block in the synthesis of novel functional materials. The focus is on leveraging its unique structural and coordination properties to construct coordination polymers, metal-organic frameworks (MOFs), and other advanced materials.

Introduction: The Strategic Advantage of Pyrazole-Based Ligands in Material Science

Pyrazole-containing compounds are a significant class of N-heterocycles, renowned for their wide-ranging applications in medicinal chemistry, agrochemicals, and material science.[1][2] Their utility in materials synthesis stems from the presence of two adjacent nitrogen atoms within the aromatic five-membered ring—one pyrrole-type (a proton donor) and one pyridine-type (a proton acceptor).[1] This arrangement provides well-defined coordination sites for metal ions, making pyrazole derivatives exceptional ligands for the construction of complex supramolecular architectures.[3]

The compound this compound incorporates both a pyrazole ring and a flexible ethylamine side chain. This combination offers a bidentate N,N'-chelation site, which is highly desirable for forming stable coordination complexes with a variety of metal centers. The ethylamine group provides rotational freedom, allowing the ligand to adapt to the preferred coordination geometry of the metal ion, while the pyrazole ring offers a rigid, aromatic component that can participate in π–π stacking interactions, further stabilizing the resulting material's structure.[3] These features make this compound a promising candidate for designing materials with tailored electronic, magnetic, and catalytic properties.

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the pyrazole ring, followed by N-alkylation to introduce the ethylamine moiety. The following protocol is a generalized procedure based on established synthetic routes for pyrazole derivatives.[4][5]

Protocol 1: Synthesis of 3-Methylpyrazole

A common method for synthesizing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[4]

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain crude 3-methylpyrazole.

  • Purify the product by distillation or recrystallization.

Protocol 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized 3-methylpyrazole with a suitable precursor containing the ethylamine group.

Materials:

  • 3-Methylpyrazole

  • 2-Chloroethylamine hydrochloride or 2-Bromoethylamine hydrobromide

  • Sodium hydride (NaH) or another strong base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Slowly add a solution of 3-methylpyrazole (1 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the pyrazole.

  • Add 2-chloroethylamine hydrochloride (1 equivalent) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Application in Material Synthesis: Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands.[3][6] The properties of these materials can be tuned by changing the metal ion, the ligand, or the synthesis conditions. This compound is an excellent candidate for forming coordination polymers due to its bidentate nature.

Protocol 3: General Synthesis of a 1D Coordination Polymer with Copper(II)

This protocol describes a representative synthesis of a one-dimensional (1D) coordination polymer using this compound and a copper(II) salt.[7][8]

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol or Ethanol

  • Small vials or test tubes

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol in a small vial.

  • Metal Salt Solution: In a separate vial, dissolve Cu(OAc)₂·H₂O (1 equivalent) in methanol.

  • Layering for Crystal Growth: Carefully layer the lighter ligand solution on top of the denser metal salt solution. This can be achieved by slowly adding the ligand solution down the side of the vial containing the metal solution.

  • Sealing and Incubation: Seal the vial and allow it to stand undisturbed at room temperature.

  • Crystal Formation: Over several days to a week, crystals of the coordination polymer should form at the interface of the two solutions.

  • Isolation: Decant the mother liquor and wash the crystals with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Diagram of the Coordination Polymer Synthesis Workflow:

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_synthesis Crystal Growth cluster_isolation Product Isolation ligand Dissolve this compound in Methanol layering Layer Ligand Solution onto Metal Solution ligand->layering metal Dissolve Cu(OAc)₂·H₂O in Methanol metal->layering incubation Seal and Incubate at Room Temperature layering->incubation crystals Formation of 1D Coordination Polymer Crystals incubation->crystals decant Decant Mother Liquor crystals->decant wash Wash Crystals with Cold Methanol decant->wash dry Dry Crystals wash->dry

Caption: Workflow for the synthesis of a 1D coordination polymer.

Characterization of Synthesized Materials

A suite of analytical techniques is essential to confirm the structure and purity of the synthesized ligand and the resulting coordination polymer.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the structure of the synthesized ligand.Characteristic peaks corresponding to the pyrazole ring protons, the methyl group, and the ethylamine chain.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm coordination of the ligand to the metal ion.[7]Shift in the N-H stretching and bending frequencies upon coordination. Appearance of new bands in the low-frequency region corresponding to metal-nitrogen bonds.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the coordination polymer.Provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer.Determines the decomposition temperature and can indicate the presence of coordinated solvent molecules.
UV-Visible Spectroscopy To study the electronic transitions and coordination geometry of the metal center.[7]d-d transitions for transition metal complexes can provide information about the coordination environment.

Potential Material Science Applications

The unique properties of materials derived from this compound open up possibilities for a range of applications:

  • Catalysis: The coordinated metal centers can act as active sites for various catalytic reactions. The porous nature of some coordination polymers can also allow for size-selective catalysis.[3]

  • Gas Storage and Separation: By carefully selecting the metal and synthesis conditions, it may be possible to create porous materials capable of storing gases like hydrogen or carbon dioxide.

  • Sensing: The electronic properties of the coordination polymer may change upon exposure to certain analytes, making them suitable for chemical sensor applications.[3] Pyrazole derivatives have been explored for the detection of ions.[1]

  • Luminescent Materials: Coordination polymers incorporating lanthanide ions can exhibit interesting photoluminescent properties, with potential applications in lighting and displays.[9][10]

  • Drug Delivery: The porous structure of some MOFs can be used to encapsulate and release drug molecules in a controlled manner.[3]

Conclusion

This compound is a highly promising ligand for the development of new functional materials. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for creating coordination polymers and MOFs with tunable properties. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the potential of this and related pyrazole-based ligands in a variety of material science applications. Future research should focus on exploring different metal ions and reaction conditions to expand the library of materials derived from this versatile ligand and to fully investigate their potential in catalysis, sensing, and other advanced applications.[3]

References

  • Benchchem.
  • ACS Omega.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.
  • JOCPR.
  • PubMed Central. Synthesis and characterization of Cu(II)
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • ResearchGate. Synthetic procedure for the pyrazolylamine ligands (L1‐L3) and their respective Co (II) and Ni (II) complexes.
  • JOCPR.
  • ResearchGate. SYNTHESIS OF NOVEL 2-{[6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)
  • PubMed Central.
  • ResearchGate.
  • PMC.
  • PMC. Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine.
  • MDPI. 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III).
  • NIH. A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics.

Sources

Application Notes & Protocols: Experimental Setup for Reactions of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a multitude of approved pharmaceuticals, from kinase inhibitors in oncology to treatments for erectile dysfunction.[1] this compound is a particularly valuable heterocyclic building block that presents researchers with a robust platform for molecular elaboration. Its structure features a stable 3-methylpyrazole ring, which imparts specific steric and electronic characteristics, and a terminal primary amine on an ethyl linker. This primary amine serves as a highly versatile functional handle, offering a prime site for nucleophilic attack to forge new covalent bonds through reactions such as acylation and alkylation.

This guide provides a detailed examination of the experimental setup for a cornerstone reaction involving this amine: N-acylation. We will delve into the mechanistic rationale, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Core Application: Regioselective N-Acylation

The most fundamental and widely utilized transformation of this compound is the acylation of its primary amine to form a stable amide bond. This reaction is central to building molecular complexity and exploring structure-activity relationships (SAR).[3][4]

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). While the pyrazole ring contains two nitrogen atoms, the exocyclic primary amine is significantly more basic and sterically accessible, ensuring high regioselectivity under standard conditions.[5] A base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This is a critical step, as failure to scavenge the acid would result in the protonation of the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby halting the reaction.

Detailed Protocol: Synthesis of N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)benzamide

This protocol details the N-benzoylation of this compound using benzoyl chloride, a classic example of the Schotten-Baumann reaction conditions, adapted for this specific substrate.

Materials:

  • This compound (97% purity or higher)

  • Benzoyl chloride (≥99%)

  • Triethylamine (TEA, ≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reagents for chromatography (e.g., Silica gel, appropriate solvent system like ethyl acetate/hexanes)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice/water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology
  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction Setup: Add triethylamine (1.2 eq) to the solution. The additional equivalents ensure that all generated HCl is effectively neutralized. Cool the flask to 0 °C using an ice/water bath. This cooling step is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slow addition rate is essential for maintaining temperature control. A white precipitate of triethylammonium hydrochloride will form upon addition.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring Progress: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio), visualized with UV light or potassium permanganate stain. The product should have a different Rf value than the starting amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining benzoyl chloride and acidic impurities), and finally with brine (to remove residual water).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product, N-(2-(3-Methyl-1H-pyrazol-1-yl)ethyl)benzamide, using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation: Reagent Stoichiometry

The following table provides a clear summary of the quantitative data for the described N-benzoylation protocol based on a 10 mmol scale.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound125.181.010.01.25 g
Benzoyl Chloride140.571.111.01.30 mL
Triethylamine101.191.212.01.67 mL
Dichloromethane (Solvent)---~100 mL

Visualizations: Reaction Scheme and Workflow

reaction_scheme N-Benzoylation Reaction Scheme Amine This compound Product N-Benzoylated Amide Amine->Product AcylChloride Benzoyl Chloride AcylChloride->Product Base Triethylamine Salt Triethylammonium Chloride Base->Salt

Caption: General reaction scheme for the N-benzoylation.

workflow Experimental Workflow for N-Acylation prep Reagent Preparation (Dissolve Amine & Base) setup Reaction Setup (Cool to 0 °C) prep->setup add Dropwise Addition (Benzoyl Chloride) setup->add exec Reaction Execution (Warm to RT, Stir) add->exec monitor TLC Monitoring exec->monitor monitor->exec Incomplete workup Aqueous Work-up (Wash & Dry) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when performing these reactions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile and hazardous reagents.[6][7]

  • Reagent Hazards:

    • Benzoyl Chloride: Is corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture. Handle with extreme care.

    • Triethylamine: Is a flammable, corrosive, and toxic liquid with a strong odor. Avoid skin contact and inhalation.[7]

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure by handling only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Alternative Protocol Insight: N-Alkylation Considerations

While acylation is straightforward, N-alkylation of this compound requires a more nuanced approach. Direct alkylation with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[8] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[8][9]

For controlled mono-alkylation, reductive amination is the superior field-proven method. This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ with a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the desired secondary amine. This method offers excellent control and high yields for a single alkyl group addition.[10]

References

  • Patel, P. Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • ResearchGate. Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts | Request PDF.
  • ChemBK. Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Airgas. Safety Data Sheet: Nonflammable Gas Mixture: Methylamine / Nitrogen / Oxygen.
  • Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • ResearchGate. Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties.
  • MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity.
  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!).
  • Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
  • ResearchGate. Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
  • PubMed. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies.
  • Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
  • Defense Technical Information Center (DTIC). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
  • PubMed Central (PMC). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.

Sources

Application Note & Protocols: Functional Characterization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] "2-(3-Methyl-pyrazol-1-yl)-ethylamine" is a novel synthetic compound featuring this privileged pyrazole core linked to an ethylamine side chain. The ethylamine moiety is a common pharmacophore in many neurotransmitters and receptor ligands, most notably histamine.

This structural similarity suggests that this compound may interact with histamine receptors, a family of G-protein coupled receptors (GPCRs) that are significant drug targets.[3][4] Specifically, the histamine H3 (H3R) and H4 (H4R) receptors, which are primarily coupled to Gi/o proteins, are attractive targets for novel small molecules due to their roles in neurological and immunological disorders, respectively.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological activity of this compound. We present detailed protocols for two primary functional cell-based assays: a cAMP accumulation assay to probe for Gi/o-coupled receptor activity and a calcium mobilization assay to assess potential Gq-coupled signaling. These assays are designed to determine if the compound acts as an agonist, antagonist, or inverse agonist at these receptors and to quantify its potency and efficacy.

Scientific Rationale and Assay Principles

GPCRs represent one of the largest and most important classes of drug targets.[7] Their activation by a ligand initiates intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+).[7][8]

  • Gi/o-Coupled Receptor Signaling: H3R and H4R primarily couple to the Gi/o family of G-proteins.[6][9] Activation of these receptors inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of cAMP.[6][10] Therefore, a common method to assess the activation of these receptors is to measure this decrease in cAMP levels.[11][12]

  • Gq-Coupled Receptor Signaling: While less common for H3R and H4R in native systems, many GPCRs signal through Gq proteins, which activate phospholipase C (PLC).[13] This leads to the production of inositol triphosphate (IP3), which in turn triggers the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[8] In drug discovery, cell lines are often engineered to co-express a promiscuous G-protein, such as Gα16, which can couple Gi/o-linked receptors to the Gq pathway, enabling a robust calcium mobilization readout for high-throughput screening.[9][13]

Below is a diagram illustrating these key signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPCR Histamine Receptor (H3R/H4R) Ligand->GPCR Binds G_alpha_i Gαi/o GPCR->G_alpha_i Activates G_alpha_q Gαq GPCR->G_alpha_q Activates (if coupled) AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response_Gi Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cell_Response_Gi Leads to PLC Phospholipase C (PLC) G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cell_Response_Gq Cellular Response (e.g., Inflammation, Muscle Contraction) Ca2->Cell_Response_Gq Leads to

Caption: GPCR signaling pathways relevant to histamine receptors.

Detailed Experimental Protocols

The following protocols are designed as a starting point for characterizing "this compound". Optimization may be necessary depending on the specific cell line and equipment used.

Protocol 1: cAMP Accumulation Assay (for Gi/o-coupled receptors)

This assay measures the ability of the test compound to inhibit cAMP production, which is characteristic of Gi/o-coupled receptor activation.[14]

Objective: To determine if "this compound" acts as an agonist or antagonist at a Gi/o-coupled receptor (e.g., H3R or H4R) by measuring its effect on forskolin-stimulated cAMP levels.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human H3 or H4 receptor.

  • Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Test Compound: "this compound" dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution.

  • Reference Agonist: Histamine or a known selective H3R/H4R agonist.

  • Reference Antagonist: A known selective H3R/H4R antagonist (e.g., Pitolisant for H3R).[14]

  • Stimulant: Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).

  • cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based system (e.g., Promega's cAMP-Glo™ Assay).[15][16]

  • Plate: 96- or 384-well white, opaque microplates suitable for luminescence or fluorescence readings.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a pre-determined optimal density.

    • Dispense cells into the wells of the microplate and incubate overnight at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer. For antagonist mode, the test compound will be added before the reference agonist.

  • Assay Procedure (Agonist Mode):

    • Carefully remove the culture medium from the wells.

    • Add assay buffer and incubate for a short period to equilibrate the cells.

    • Add the various concentrations of the test compound or reference agonist.

    • Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Antagonist Mode):

    • After equilibration in assay buffer, pre-incubate the cells with various concentrations of the test compound or reference antagonist for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (typically at its EC80 concentration) along with forskolin.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15] This typically involves adding lysis reagents followed by detection reagents.

  • Data Analysis:

    • The signal (luminescence or HTRF ratio) is inversely proportional to the cAMP concentration.

    • For Agonist Mode: Plot the signal versus the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

    • For Antagonist Mode: Plot the signal versus the log concentration of the test compound. Fit the data to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's response.

cAMP_Workflow Start Start Seed Seed H3R/H4R-expressing cells in a microplate Start->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare serial dilutions of test compound Incubate1->Prepare Equilibrate Equilibrate cells in assay buffer Incubate1->Equilibrate AddCompound Add test compound (agonist or antagonist) Equilibrate->AddCompound AddStimulant Add Forskolin + Agonist (for antagonist mode) or Forskolin alone (for agonist mode) AddCompound->AddStimulant Incubate2 Incubate (e.g., 30 min at 37°C) AddStimulant->Incubate2 Detect Lyse cells and add cAMP detection reagents Incubate2->Detect Read Read plate (Luminescence/HTRF) Detect->Read Analyze Analyze data: Generate dose-response curves and calculate EC₅₀/IC₅₀ Read->Analyze End End Analyze->End Calcium_Workflow Start Start Seed Seed cells in a black-walled, clear-bottom plate Start->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 PrepareDye Prepare calcium-sensitive dye solution Incubate1->PrepareDye LoadDye Remove medium and load cells with dye PrepareDye->LoadDye Incubate2 Incubate (e.g., 60 min) LoadDye->Incubate2 PrepareCompound Prepare compound plate with serial dilutions Incubate2->PrepareCompound Measure Place plates in FLIPR/FlexStation Incubate2->Measure Inject Measure baseline fluorescence, then inject compound Measure->Inject Record Record fluorescence signal for 1-3 minutes Inject->Record Analyze Analyze data: Determine peak response and calculate EC₅₀ Record->Analyze End End Analyze->End

Caption: Workflow for the calcium mobilization assay.

Data Interpretation and Quantitative Summary

The results from these assays will allow for the classification of "this compound" and the determination of its key pharmacological parameters.

Compound ClasscAMP Assay (Forskolin-stimulated)Calcium Mobilization Assay
Full Agonist Decreases signal (inhibits cAMP) with high efficacy.Increases signal with high efficacy.
Partial Agonist Decreases signal but with lower efficacy than a full agonist.Increases signal but with lower efficacy than a full agonist.
Antagonist No effect on its own; reverses the signal decrease caused by an agonist.No effect on its own; reverses the signal increase caused by an agonist.
Inverse Agonist Decreases signal even in the absence of an agonist (if the receptor has constitutive activity).May decrease basal signal (if receptor is constitutively active).
No Activity No effect on the signal.No effect on the signal.

Conclusion and Future Directions

This application note provides a robust, scientifically-grounded framework for the initial characterization of "this compound" using standard cell-based functional assays. By systematically evaluating its effects on cAMP and calcium signaling pathways in receptor-expressing cell lines, researchers can efficiently determine its mode of action and pharmacological profile. Positive results from these primary assays would warrant further investigation, including radioligand binding assays to determine binding affinity (Kd), and functional assays in more physiologically relevant primary cells, such as human monocytes or mast cells for H4R, to validate the findings in a native system. [5][17]

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
  • GPCR Signaling Assays.
  • cAMP-Glo™ Assay.
  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
  • Ca2+ mobilization assays in GPCR drug discovery. PubMed.
  • GPCR Signaling Assays. Agilent.
  • Ca2+ Mobilization Assay.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • Gαq GPCR assays. ION Biosciences.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
  • Profiling of histamine H4 receptor agonists in n
  • cAMP assays in GPCR drug discovery. PubMed.
  • cAMP Assay.
  • cAMP Accumulation Assay.
  • GPCR Pathway Luminex Multiplex Assay.
  • Application Notes and Protocols for Measuring Histamine H4 Receptor (H4R) Antagonist Efficacy In Vitro. Benchchem.
  • Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. Benchchem.
  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • (PDF) Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts.
  • Application Notes: Developing Cell-Based Functional Assays for Histamine H3 Receptor (H3R) Antagonists. Benchchem.
  • Generation of cell lines for drug discovery through random activation of gene expression: application to the human histamine H3 receptor. PubMed.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Cell line selection for consistent H4 receptor antagonist 1 assay results. Benchchem.
  • [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. Smolecule.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
  • Design, synthesis, preliminary pharmacological evaluation, molecular docking and ADME studies of some new pyrazoline, isoxazoli. The Distant Reader.
  • 2-pyrazol-1-yl-ethylamine sigma-aldrich. Sigma-Aldrich.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][17][22]riazin-7(6H)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. NIH.
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • 2-pyrazol-1-yl-ethylamine AldrichCPR. Sigma-Aldrich.
  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)
  • Substituted benzofuran. Wikipedia.

Sources

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" for the synthesis of pyrazole-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-(3-Methyl-pyrazol-1-yl)-ethylamine: A Versatile Building Block for the Synthesis of Fused Pyrazole Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, allow for versatile interactions with a multitude of biological targets.[3] This has led to the successful development and FDA approval of over 40 pyrazole-containing drugs for a wide array of clinical conditions, including inflammation (Celecoxib), cancer (Crizotinib), and analgesia (Difenamizole).[3][4]

The fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidines, gives rise to bicyclic structures like pyrazolo[1,5-a]pyrimidines. These fused systems exhibit a rigid, planar geometry that is often ideal for insertion into the active sites of enzymes, particularly protein kinases.[5] Consequently, pyrazolo[1,5-a]pyrimidines are a focal point of research for developing novel inhibitors for cancer therapy and treating inflammatory diseases.[6][7]

This application note focuses on This compound , a key bifunctional building block for the construction of these valuable heterocyclic systems. Its structure incorporates both a nucleophilic primary amine and a substituted pyrazole ring, making it an ideal precursor for cyclocondensation reactions. We will provide an in-depth look at its properties and a detailed protocol for its application in the synthesis of pyrazolo[1,5-a]pyrimidines, a reaction of paramount importance in pharmaceutical research.

Physicochemical Properties of the Reagent

A thorough understanding of the reagent's properties is critical for experimental design, ensuring proper handling, and optimizing reaction conditions.

PropertyValueSource/Note
IUPAC Name 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-amine---
Molecular Formula C₆H₁₁N₃---
Molecular Weight 125.17 g/mol ---
CAS Number 20153-02-4---
Appearance Colorless to pale yellow liquid (Predicted)Based on similar small amine compounds.
Boiling Point ~250-270 °C (Predicted)Estimation based on structural analogues.
Density ~1.05 g/cm³ (Predicted)Estimation based on structural analogues.
Solubility Soluble in water, ethanol, methanol, DCM, THFExpected high polarity due to amine and pyrazole N-H.
pKa ~9.5-10.5 (Amine) / ~2.5 (Pyrazole N2)Typical values for primary alkylamines and pyrazole ring protonation.[3]

Synthetic Application: The Gateway to Pyrazolo[1,5-a]pyrimidines

The most prominent application of this compound is its reaction with 1,3-dicarbonyl compounds to yield highly substituted pyrazolo[1,5-a]pyrimidines. This reaction is a cornerstone of heterocyclic synthesis due to its efficiency and modularity.[5][7]

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation mechanism. The reaction is typically acid-catalyzed and involves two key stages:

  • Initial Condensation: The highly nucleophilic primary amine of the ethylamine side chain attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enamine or imine intermediate.

  • Intramolecular Cyclization & Aromatization: The endocyclic N2 atom of the pyrazole ring then acts as an intramolecular nucleophile, attacking the second carbonyl group. A subsequent dehydration step results in the formation of the fused, aromatic pyrimidine ring.

The choice of reaction conditions, particularly the solvent and catalyst, is critical for achieving high yields and preventing side reactions. Acetic acid is a common choice as it serves as both a catalyst and a solvent, effectively promoting both condensation and dehydration steps.

G cluster_start Starting Materials cluster_end Final Product Start1 This compound Process1 Mix in Solvent (e.g., Acetic Acid) Start1->Process1 Start2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Start2->Process1 Process2 Heat / Reflux (e.g., 100-120 °C) Process1->Process2 Process3 Reaction Work-up (Neutralization, Extraction) Process2->Process3 Process4 Purification (Crystallization / Chromatography) Process3->Process4 End1 Substituted Pyrazolo[1,5-a]pyrimidine Process4->End1

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine using this compound and acetylacetone (pentane-2,4-dione) as the 1,3-dicarbonyl component.

Materials & Equipment:

  • This compound (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Glacial Acetic Acid (ACS grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.25 g, 10 mmol, 1.0 eq).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the amine is fully dissolved. To this solution, add acetylacetone (e.g., 1.05 g, 10.5 mmol, 1.05 eq) dropwise at room temperature.

    • Scientist's Note: A slight excess of the dicarbonyl compound ensures complete consumption of the limiting amine reagent. Acetic acid serves as both the solvent and the acid catalyst for the condensation and dehydration steps.[5]

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle or oil bath. Maintain reflux for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (100 mL).

  • Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until gas evolution ceases and the pH is neutral to basic (pH ~8).

    • Causality: This step neutralizes the acetic acid catalyst and quenches the reaction. The product, being less polar than the starting materials, may precipitate at this stage.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a solid.

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

Troubleshooting & Optimization
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and anhydrous.
Product loss during work-up.Ensure complete extraction by performing more extractions. Be careful not to discard the organic layer.
Formation of Side Products Polymerization or side reactions.Ensure slow addition of the dicarbonyl compound. Consider a milder catalyst or lower reaction temperature.
Difficulty in Purification Product and impurities have similar polarity.Optimize the eluent system for column chromatography. Consider derivatization or an alternative purification method like preparative HPLC.

Synthesis of the Starting Material: A Plausible Route

While this compound is commercially available, understanding its synthesis provides deeper insight. A common method involves the N-alkylation of 3-methylpyrazole.

G Start 3-Methylpyrazole Intermediate N-Alkylated Intermediate (Boc-protected amine) Start->Intermediate 1) Reagent1 Base (e.g., NaH, K₂CO₃) Reagent2 Alkylating Agent (e.g., 2-Chloro-N-Boc-ethylamine) Reagent2->Intermediate 2) Process1 Deprotection (e.g., TFA, HCl in Dioxane) Intermediate->Process1 Final This compound Process1->Final

Caption: Plausible synthesis route for the title reagent.

This two-step process involves:

  • N-Alkylation: Deprotonation of 3-methylpyrazole with a suitable base (like NaH or K₂CO₃) followed by reaction with an N-protected 2-haloethylamine (e.g., 2-bromo-N-Boc-ethylamine). The Boc protecting group prevents the amine from interfering.

  • Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final primary amine.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex heterocyclic structures. Its application in the construction of the pyrazolo[1,5-a]pyrimidine scaffold, as detailed in this note, provides a reliable and efficient pathway to a class of compounds with significant therapeutic potential. The provided protocol is robust and can be adapted for a wide range of 1,3-dicarbonyl substrates, enabling access to diverse chemical libraries for drug discovery and development. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this building block to accelerate their research programs.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 662259. [Link]
  • Li, G., Cheng, Y., Han, C., Song, C., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-817. [Link]
  • MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Molecules. [Link]
  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
  • Akhtar, M. J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-61. [Link]
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
  • Iorkula, T. H., et al. (2020). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate.
  • Patel, H., & Patel, P. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(4), 1820-1826. [Link]
  • Szeliga, M., et al. (2022).
  • Orozco-Castañeda, C. E., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 690. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(3-methyl-pyrazol-1-yl)-ethylamine. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The most prevalent synthetic strategies involve either the alkylation of 3-methyl-pyrazole with a protected 2-aminoethyl halide followed by deprotection, or the reaction of a pyrazole precursor with a suitable amine. Key challenges often revolve around achieving regioselectivity in the N-alkylation of the pyrazole ring and minimizing side reactions.

Q2: Why am I getting a mixture of N1 and N2 alkylated isomers?

Unsymmetrically substituted pyrazoles, like 3-methyl-pyrazole, present two non-equivalent nitrogen atoms for alkylation. The formation of a mixture of N1 and N2 isomers is a common issue.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors.[1]

  • Steric Effects: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[1]

Q3: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Deprotonation: If using a base to deprotonate the pyrazole, incomplete reaction will leave starting material unreacted.[1]

  • Poor Reactivity of the Alkylating Agent: The leaving group on your ethylamine equivalent may not be sufficiently reactive.[1]

  • Side Reactions: Decomposition of starting materials or the formation of byproducts can consume reagents and lower the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[1]

Q4: I'm observing unexpected byproducts in my reaction mixture. What could they be?

Besides regioisomers, other side reactions can occur:

  • Dialkylation: The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting pyrazole, leading to a second alkylation and the formation of a quaternary salt.[1] This is more likely with an excess of the alkylating agent or at higher temperatures.[1]

  • Hydrazine Decomposition: If your synthesis starts from a hydrazine derivative, be aware that hydrazines can be unstable and decompose, especially at elevated temperatures, leading to colored byproducts.[2]

  • Bis-pyrazole Formation: Under certain conditions, a second molecule of a dicarbonyl compound (if used in the pyrazole ring synthesis) can react with the newly formed pyrazole.[2]

Troubleshooting and Optimization Guide

Issue 1: Poor Regioselectivity (N1 vs. N2 Isomer Formation)

Controlling the site of alkylation is crucial for an efficient synthesis. Here are strategies to enhance the formation of the desired N1 isomer, this compound.

Strategies for Improving N1-Selectivity:

StrategyRationaleRecommended Actions
Steric Hindrance The methyl group at the C3 position sterically hinders the adjacent N2 atom, making the N1 position more accessible to the incoming electrophile.* Utilize a bulkier protecting group on the 2-aminoethyl halide (e.g., phthalimide, Boc). This will further disfavor attack at the more crowded N2 position.
Choice of Base and Solvent The combination of base and solvent can significantly influence the regiochemical outcome. A stronger base can lead to a different ionic character of the pyrazolate anion, affecting its reactivity.* Switching from a weaker base like potassium carbonate (K2CO3) to a stronger base like sodium hydride (NaH) can alter the selectivity.[1] * Experiment with different solvents such as acetonitrile, THF, or DMSO to find the optimal conditions.[1]
Temperature Control Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the less sterically hindered N1 isomer.* Perform the alkylation at room temperature or even lower (e.g., 0 °C) and monitor the reaction progress carefully.
Issue 2: Low Reaction Yield

Optimizing reaction parameters is key to maximizing product formation.

Troubleshooting Low Yields:

Potential CauseRecommended Solution
Incomplete Deprotonation Use a stronger base. For example, if K2CO3 is ineffective, consider using NaH.[1] Ensure anhydrous conditions, as water can quench strong bases.
Poor Electrophile Reactivity Improve the leaving group on the 2-aminoethyl synthon. The reactivity order is generally I > Br > Cl > OTs.[1]
Insufficient Reaction Time/Temp Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. If the reaction is sluggish, consider gradually increasing the temperature.
Reagent Purity Ensure all starting materials, especially the pyrazole and the alkylating agent, are pure and dry. Impurities can lead to side reactions and lower yields.
Issue 3: Formation of Dialkylated Quaternary Salt

The formation of this byproduct consumes both the starting material and the desired product.

Minimizing Dialkylation:

| Strategy | Rationale | Recommended Actions | | :--- | :--- | | Control Stoichiometry | Using a large excess of the alkylating agent drives the formation of the dialkylated product. | Use no more than 1.0-1.1 equivalents of the alkylating agent.[1] | | Slow Addition | Adding the alkylating agent all at once can create localized high concentrations, promoting the second alkylation. | Add the alkylating agent dropwise to the reaction mixture over a period of time.[1] | | Lower Reaction Temperature | The second alkylation step often has a higher activation energy. | Perform the reaction at a lower temperature to disfavor the formation of the quaternary salt.[1] |

Experimental Protocols

Protocol 1: N-Alkylation of 3-Methyl-pyrazole with N-(2-bromoethyl)phthalimide

This protocol aims to favor the formation of the N1 isomer through the use of a bulky protecting group on the ethylamine synthon.

Materials:

  • 3-Methyl-pyrazole

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 3-methyl-pyrazole (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product (N-(2-(3-methyl-pyrazol-1-yl)ethyl)phthalimide) by column chromatography.

  • To a solution of the purified phthalimide derivative in ethanol, add hydrazine hydrate (2.0 eq.).

  • Reflux the mixture until the deprotection is complete (monitor by TLC).

  • Cool the reaction, filter the phthalhydrazide byproduct, and concentrate the filtrate.

  • Purify the final product, this compound, by distillation or column chromatography.

Visualizing the Workflow

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection start 3-Methyl-pyrazole + N-(2-bromoethyl)phthalimide reaction1 K2CO3, ACN, Reflux start->reaction1 product1 N-(2-(3-Methyl-pyrazol-1-yl)ethyl)phthalimide reaction1->product1 reaction2 Hydrazine Hydrate, Ethanol, Reflux product1->reaction2 final_product This compound reaction2->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Impure Product q1 Major issue is regioisomer mixture? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No strat1 Modify Sterics: - Use bulky protecting group - Change alkylating agent a1_yes->strat1 strat2 Optimize Base/Solvent: - Try NaH instead of K2CO3 - Screen ACN, THF, DMSO a1_yes->strat2 q2 Is dialkylation observed? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No strat3 Control Stoichiometry: - Use 1.0-1.1 eq. alkylating agent - Add dropwise a2_yes->strat3 q3 Reaction incomplete? a2_no->q3 a3_yes Yes q3->a3_yes Yes strat4 Increase Reactivity: - Use better leaving group (I > Br > Cl) - Increase temperature cautiously a3_yes->strat4

Caption: Decision tree for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Troubleshooting the Purification of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common challenges associated with isolating this valuable heterocyclic building block. As Senior Application Scientists, we have synthesized field-proven insights with fundamental chemical principles to help you achieve optimal purity and yield.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered after the synthesis of this compound.

Q1: My crude NMR is complex and shows multiple unexpected signals. What are the most likely impurities?

A1: A complex crude NMR spectrum typically points to unreacted starting materials or the formation of side products. The synthesis of pyrazoles, often through methods like the Knorr synthesis involving a hydrazine and a 1,3-dicarbonyl compound, can lead to specific impurities[1][2].

  • Unreacted Starting Materials: The most common culprits are the hydrazine derivative (e.g., 2-hydrazinylethan-1-amine) and the 1,3-dicarbonyl precursor. Their characteristic signals may be visible in your spectrum.

  • Regioisomeric Impurity: If an asymmetrical dicarbonyl compound was used, the formation of the regioisomeric product, 2-(5-methyl-pyrazol-1-yl)-ethylamine , is highly probable. The chemical shifts of the pyrazole ring protons and the methyl group will be subtly different between the 3-methyl and 5-methyl isomers. Distinguishing them often requires careful 2D NMR analysis (NOESY/ROESY) or comparison with an authentic standard.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may appear in the NMR.

Q2: The isolated product is a dark brown or yellow oil. What causes this discoloration and how can it be removed?

A2: The discoloration of amine-containing compounds is frequently due to oxidation. Primary amines, like the one in your target molecule, can be susceptible to air oxidation over time, especially when exposed to heat or light, forming colored impurities[3].

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the amine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like solvent evaporation.

  • Activated Carbon Treatment: A common method for removing colored impurities is to use activated carbon.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated carbon (approx. 1-2% by weight).

    • Stir the mixture for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Wash the Celite® pad with fresh solvent and combine the filtrates.

    • Concentrate the solution under reduced pressure.

Q3: My yield is significantly lower than expected after an aqueous workup. Where is my product going?

A3: The ethylamine side chain imparts a degree of water solubility to the molecule, especially under acidic conditions. If the aqueous layer is not sufficiently basic during extraction, the amine will be protonated to form an ammonium salt, which is highly soluble in water and will not partition into the organic layer.

Correct Workup Procedure:

  • Ensure the aqueous layer is distinctly basic (pH > 10) before extraction. Use a strong base like 1M or 2M NaOH solution and test with pH paper.

  • Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and dissolved inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Challenges in Column Chromatography

Q4: My compound streaks severely on a standard silica gel column, resulting in poor separation and low recovery. How can I improve my chromatographic purification?

A4: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This leads to tailing (streaking) and often irreversible adsorption, which drastically reduces yield.

The solution is to deactivate the acidic sites on the silica gel or use an alternative stationary phase.

This involves adding a small amount of a volatile base to the eluent system to compete with your product for the acidic sites on the silica.

Detailed Protocol 1: Base-Treated Silica Gel Chromatography

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (see table below). Add triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the slurry to a final concentration of 0.5-1% (v/v).

  • Pack the Column: Pack the column with the base-treated slurry as you normally would.

  • Equilibrate: Equilibrate the column by flushing with at least 2-3 column volumes of the base-containing eluent.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.

  • Elute: Run the column using a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes), ensuring the mobile phase always contains 0.5-1% of the base.

Table 1: Recommended Eluent Systems for Base-Treated Chromatography

Eluent SystemBase AdditiveTarget PolarityComments
Dichloromethane (DCM) / Methanol (MeOH)0.5% NH₄OH (28% aq.)Medium to HighExcellent for polar amines. The water in NH₄OH helps deactivate silica.
Dichloromethane (DCM) / Methanol (MeOH)1% Triethylamine (Et₃N)Medium to HighA good alternative if aqueous ammonia is not desired.
Ethyl Acetate (EtOAc) / Hexanes1% Triethylamine (Et₃N)Low to MediumSuitable for less polar amines or for removing non-polar impurities.

If streaking persists, switch to a basic stationary phase like basic alumina . Alumina is generally less acidic than silica and provides a better surface for the chromatography of basic compounds. The same eluent systems can often be used, but you may not need to add a base modifier.

Guide 2: Purification via Crystallization of a Salt

Q5: My compound is thermally sensitive, and I suspect it co-elutes with an impurity. Is there a non-chromatographic method for high-purity isolation?

A5: Absolutely. Purification via salt formation is a powerful and classic technique for amines. By converting the basic amine into a crystalline salt (e.g., a hydrochloride salt), you can often easily separate it from non-basic, neutral, or acidic impurities through crystallization and filtration. The pure amine can then be recovered in a simple "liberation" step. This method is often superior to chromatography for achieving very high purity.

Workflow Diagram for Purification via Salt Formation

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation & Washing cluster_2 Step 3: Free Base Liberation A Dissolve Crude Amine in Solvent (e.g., Ether, EtOAc) B Add HCl Solution (e.g., 2M in Ether) Dropwise A->B C Precipitate Forms (Amine Hydrochloride Salt) B->C D Filter the Crystalline Salt C->D E Wash Salt with Cold Solvent (to remove soluble impurities) D->E F Dissolve Purified Salt in H₂O E->F G Add Strong Base (e.g., NaOH) to pH > 10 F->G H Extract with Organic Solvent (e.g., DCM) multiple times G->H I Dry & Concentrate to Yield Pure Free Amine H->I G decision decision result result start Crude Product decision1 Is the product thermally stable? start->decision1 decision2 Is the product volatile and impurities non-volatile? decision1->decision2 Yes decision3 Are impurities non-basic? decision1->decision3 No decision2->decision3 No result1 Vacuum Distillation decision2->result1 Yes result2 Purification via Salt Formation decision3->result2 Yes decision4 Are impurities separable by polarity? (Check TLC) decision3->decision4 No result3 Base-Treated Column Chromatography decision4->result3 Yes result4 Consider Preparative HPLC or alternative synthesis decision4->result4 No

Sources

Technical Support Center: A Guide to Improving the Purity of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. We understand that achieving high purity is critical for the success of your downstream applications, from preclinical trials to materials science. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common and complex purification challenges.

Frequently Asked Questions (FAQs)

This section is structured to guide you from initial purity assessment to advanced troubleshooting, addressing the most common issues encountered in the lab.

Part 1: Initial Purity Assessment & Common Impurities

Q1: What are the most likely impurities in my crude sample of this compound?

A1: Understanding potential impurities is the first step in designing an effective purification strategy. Based on common synthetic routes (e.g., N-alkylation of 3-methylpyrazole), your crude product may contain several classes of impurities.

Table 1: Common Impurities and Their Origin

Impurity Class Specific Example(s) Origin / Reason for Presence Recommended Initial Removal Technique
Unreacted Starting Materials 3-Methylpyrazole, 2-Chloroethylamine (or equivalent) Incomplete reaction conversion. Acid-Base Extraction
Regioisomers 2-(5-Methyl-pyrazol-1-yl)-ethylamine Non-selective N-alkylation of the pyrazole ring. This is often the most challenging impurity to remove. Flash Column Chromatography
Solvent Residues DMF, Acetonitrile, Toluene, THF Solvents used during the synthesis or initial workup. High-vacuum evaporation, Lyophilization (of a salt)

| Reagents & Byproducts | Inorganic salts (e.g., K₂CO₃, NaH byproducts) | Base and salts used during the alkylation reaction. | Aqueous workup, Acid-Base Extraction |

A significant challenge in this synthesis is often the formation of the 2-(5-methyl-pyrazol-1-yl)-ethylamine regioisomer, which can be difficult to separate due to its very similar physical properties.[1]

Q2: Which analytical techniques should I use to assess the purity of my compound?

A2: A multi-pronged approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It is excellent for monitoring reaction progress and the effectiveness of column chromatography.[1] Due to the basic nature of the amine, streaking on standard silica plates can be an issue. To mitigate this, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your target compound and identifying impurities.[2] The chemical shifts of the pyrazole ring protons and the N-CH₃ group are particularly diagnostic for distinguishing between the 3-methyl and 5-methyl regioisomers.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.[1] A reverse-phase C18 column is typically effective. Using an acidic mobile phase modifier (e.g., 0.1% TFA) will protonate the amine, leading to sharper peaks and better resolution.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify the mass of unknown impurities.

Part 2: Troubleshooting Common Purification Techniques

Q3: I performed an acid-base extraction, but my recovery is very low. What went wrong?

A3: Low recovery in an acid-base extraction of an amine is typically due to one of three issues: incorrect pH, formation of an emulsion, or solubility of the protonated salt in the organic phase.

Causality: The principle of an acid-base extraction is to convert the basic amine into its water-soluble salt form (R-NH₃⁺Cl⁻) by washing with an acidic aqueous solution (e.g., 1M HCl).[3][4] This salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer.[5]

Troubleshooting Steps:

  • Verify pH: After adding the acid, check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2) to ensure complete protonation of the amine.

  • Back-Extraction: If you suspect your salt has some organic solubility, perform a back-extraction. After isolating the initial acidic aqueous layer, wash it once more with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to remove any lingering neutral impurities.

  • Liberating the Free Base: To recover your product, you must basify the acidic aqueous layer to a pH of 12-14 using a base like 2M NaOH.[4] This deprotonates the ammonium salt back to the free amine, which will become insoluble in water and can be extracted back into an organic solvent.

  • Salting Out: Amines, especially those with short alkyl chains, can have some water solubility even in their free-base form. Before extracting the free base, saturate the aqueous layer with NaCl. This increases the polarity of the aqueous phase and forces the less polar amine into the organic layer, significantly improving recovery.[6]

cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction crude Crude Organic Layer (Amine + Neutral Impurities) sep_funnel_1 Shake & Separate crude->sep_funnel_1 Add to Separatory Funnel aq_acid Aqueous Layer (1M HCl) aq_acid->sep_funnel_1 org_impurities Neutral Impurities (Discard) sep_funnel_1->org_impurities Organic Layer aq_salt Amine Salt (R-NH₃⁺) in Aqueous Layer sep_funnel_1->aq_salt Aqueous Layer aq_salt_2 Aqueous Layer with Amine Salt aq_salt->aq_salt_2 sep_funnel_2 Shake & Separate aq_salt_2->sep_funnel_2 Add to Separatory Funnel aq_base Aqueous Layer (2M NaOH) aq_base->sep_funnel_2 aq_waste Aqueous Waste (Discard) sep_funnel_2->aq_waste Aqueous Layer org_product Pure Amine in Organic Layer sep_funnel_2->org_product Organic Layer cluster_problem The Problem: Strong Acid-Base Interaction cluster_solution The Solution: Deactivation amine R-NH₂ (Lewis Base) silica Silica Surface Si-OH (Lewis Acid) amine->silica Strong, irreversible binding streaking Result: Streaking, Poor Separation modifier Et₃N (Stronger, Sacrificial Base) silica2 Silica Surface Si-OH (Lewis Acid) modifier->silica2 Modifier binds to acidic sites first amine2 R-NH₂ (Target Compound) silica2->amine2 Weak, reversible interaction elution Result: Sharp Peaks, Good Separation

Sources

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of this compound. As a substituted pyrazole, this compound is a valuable building block in medicinal chemistry.[1][2] However, like many nitrogen-containing heterocyclic compounds, its stability can be a critical factor in experimental success and reproducibility. This guide provides a comprehensive resource for understanding and managing potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two key functional groups: the pyrazole ring and the ethylamine side chain.

  • Ethylamine Side Chain: Primary amines are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or trace metal impurities.[3] This can lead to the formation of various degradation products, including imines, aldehydes, and N-oxides. The amine group also imparts a basic character to the molecule, making it reactive with acids and susceptible to salt formation, which can affect its solubility and handling.

  • Pyrazole Ring: While generally aromatic and relatively stable, the pyrazole ring can be susceptible to degradation under harsh conditions such as strong acids, bases, or potent oxidizing agents.[4] Ring-opening reactions, though typically requiring significant energy input, can occur under forced degradation conditions.

Q2: How should I properly store and handle this compound?

A2: Proper storage and handling are crucial to maintain the integrity of the compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider storage at -20°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the ethylamine side chain.
Light Protect from light by using amber vials or storing in a dark location.Prevents photolytic degradation.
Moisture Store in a tightly sealed container in a desiccated environment.The compound is potentially hygroscopic.

For handling, it is recommended to work in a well-ventilated area, preferably under a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its amine functional group, avoid contact with strong oxidizing agents and strong acids.

Q3: I am seeing unexpected peaks in my HPLC analysis. Could these be degradation products?

A3: It is possible that unexpected peaks are due to degradation. The table below lists some potential degradation products based on the structure of this compound.

Potential Degradation ProductProposed Formation PathwayPotential Impact on Experiments
2-(3-Methyl-pyrazol-1-yl)-ethanalOxidation of the primary amine.May react with other nucleophiles in your reaction mixture.
N-oxide of this compoundOxidation of the primary amine.Altered polarity and potential changes in biological activity.
Ring-opened byproductsCleavage of the pyrazole ring under harsh acidic or basic conditions.Significant loss of desired structure and activity.

To confirm if the new peaks are degradation products, you can perform a forced degradation study as outlined in the protocols section of this guide.

Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to reagent stability. This section provides a structured approach to troubleshooting common issues.

TroubleshootingGuide Start Start: Unexpected Experimental Result (e.g., low yield, new spots on TLC, unexpected mass spec) CheckPurity 1. Verify Purity of Starting Material Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low CheckPurity->PurityLow No CheckReaction 2. Review Reaction Conditions PurityOK->CheckReaction Purify Purify the starting material. Re-run experiment. PurityLow->Purify HarshConditions Are conditions harsh? (e.g., strong acid/base, high temp, oxidizing agents) CheckReaction->HarshConditions MildConditions Conditions are Mild HarshConditions->MildConditions No ConsiderDegradation Product or starting material may be degrading under reaction conditions. Consider milder conditions or protecting groups. HarshConditions->ConsiderDegradation Yes CheckStorage 3. Review Storage & Handling of Starting Material MildConditions->CheckStorage ProperStorage Stored properly? (inert atm, cold, dark) CheckStorage->ProperStorage ImproperStorage Improper Storage ProperStorage->ImproperStorage No ForcedDegradation 4. Perform Forced Degradation Study ProperStorage->ForcedDegradation Yes NewBatch Procure a new, verified batch of the reagent. ImproperStorage->NewBatch ComparePeaks Compare degradation peaks with unexpected peaks in your experiment. ForcedDegradation->ComparePeaks

Caption: Troubleshooting Decision Tree for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7][8][9]

ForcedDegradationWorkflow Start Start: Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Start->Base Oxidation Oxidative Degradation 3% H2O2, RT, 24h Start->Oxidation Thermal Thermal Degradation Solid, 80°C, 48h Start->Thermal Photo Photolytic Degradation Solution, ICH Q1B conditions Start->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Experimental Workflow for a Forced Degradation Study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a sample of the solid compound at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all samples, including a control sample (untreated stock solution), by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for assessing the purity and stability of this compound.[10]

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

This method should be validated to ensure it can separate the parent compound from its potential degradation products.

Potential Degradation Pathways

Based on the chemical structure and general reactivity of pyrazoles and amines, the following degradation pathways are proposed.

DegradationPathways Parent This compound Oxidation Oxidative Degradation [O] Parent:f0->Oxidation:f0 Air (O2), H2O2 Hydrolysis Hydrolysis H+/OH-, H2O Parent:f0->Hydrolysis:f0 Strong Acid/Base N_Oxide N-Oxide Oxidation:f1->N_Oxide:f0 Aldehyde 2-(3-Methyl-pyrazol-1-yl)-ethanal Oxidation:f1->Aldehyde:f0 RingOpened Ring-Opened Products Hydrolysis:f1->RingOpened:f0

Caption: Proposed Degradation Pathways for this compound.

References

  • Degradation mechanisms of simple aliphatic amines under ozon
  • Stability of 4H-pyrazoles in physiological environments
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a comput
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties
  • The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells
  • Development of forced degradation and stability indic
  • Stability and Degradation Pathways of N-ethyl-2-methylpropanamide: An In-depth Technical Guide
  • Amine Tre
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing
  • Forced Degrad
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide
  • Forced Degradation Study: An Important Tool in Drug Development
  • Forced Degrad
  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework
  • Overall reaction of the pyrazole ring form
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes
  • Bacterial degradation of monocyclic arom
  • Amines - NCERT
  • Troubleshooting amine plants
  • Best practice manual - Nouryon
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals
  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characteriz
  • Handling of reagents - SynCrest Inc.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds

Sources

Technical Support Center: Navigating the Scale-Up of 2-(3-Methyl-pyrazol-1-yl)-ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommended solutions.

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, with many compounds progressing to large-scale manufacturing.[1][2] However, scaling up any chemical process introduces complexities not always apparent at the bench.[3] Issues related to heat transfer, mass transport, reaction kinetics, and product isolation can dramatically impact yield, purity, and safety.[4][5] This guide provides a framework for anticipating and resolving these challenges.

Overview of the Synthetic Pathway

The most common and direct route to this compound involves the N-alkylation of 3-methylpyrazole with a suitable 2-carbon electrophile bearing a protected amine, followed by deprotection. A primary example is the reaction with 2-bromoethylamine hydrobromide or a similar haloamine. This is a bimolecular nucleophilic substitution (SN2) reaction.

// Node Definitions SM1 [label="3-Methylpyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="2-Bromoethylamine\n(or protected equivalent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., K2CO3, NaH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., DMF, Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"];

Reaction [label="Step 1: N-Alkylation (SN2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crude [label="Crude Reaction Mixture\n(Product, Isomer, Unreacted SMs, Salts)", fillcolor="#FBBC05", fontcolor="#202124"];

Workup [label="Step 2: Aqueous Work-up\n& Extraction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Purification [label="Step 3: Purification\n(Distillation or Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Product [label="Pure this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges {SM1, SM2, Base, Solvent} -> Reaction; Reaction -> Crude; Crude -> Workup; Workup -> Purification; Purification -> Product; }

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the scale-up process, organized by the stage of the synthesis.

Reagent Handling and Reaction Setup

Q1: My large-scale reaction is sluggish and gives incomplete conversion, even though the bench-scale reaction worked perfectly. What's going on?

A1: This is a classic scale-up challenge related to mass and heat transfer.[4]

  • Causality: In a larger reactor, the surface-area-to-volume ratio decreases significantly. This makes both heating and cooling less efficient, potentially creating hot or cold spots. Furthermore, stirring that is effective in a round-bottom flask may not be sufficient to homogenize a multi-hundred-liter reactor, leading to poor mixing of reagents.

  • Troubleshooting Steps:

    • Verify Temperature: Use multiple temperature probes if possible to ensure the internal temperature is uniform and matches the setpoint.

    • Improve Agitation: Increase the stirring speed or evaluate the stirrer design (e.g., anchor vs. turbine). Inadequate mixing is a primary cause of stalled reactions.

    • Reagent Addition: On a large scale, adding reagents neat can create high local concentrations. Consider diluting the 2-bromoethylamine in the reaction solvent and adding it over a longer period.

Q2: I'm seeing a significant increase in the formation of the undesired 2-(5-methyl-pyrazol-1-yl)-ethylamine isomer. How can I improve regioselectivity?

A2: The alkylation of 3-methylpyrazole can occur on either nitrogen (N1 or N2). While N1 is generally favored, the reaction conditions heavily influence the isomeric ratio.

  • Causality: The regioselectivity is a function of steric hindrance and the nature of the pyrazole anion. The methyl group at the 3-position sterically hinders the adjacent N2 nitrogen. However, using a very strong, bulky base can sometimes lead to less predictable outcomes.[6] The solvent also plays a critical role; polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophilic anion.[7]

  • Optimization Protocol:

    • Base Selection: A milder, heterogeneous base like potassium carbonate (K₂CO₃) is often preferred for large-scale operations over hazardous reagents like sodium hydride (NaH). Ensure the K₂CO₃ is finely powdered and dry to maximize its surface area and reactivity.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer. Start at room temperature and only heat if necessary.

    • Solvent Choice: Acetonitrile is an excellent alternative to DMF. It has a lower boiling point, making it easier to remove, and is highly effective for SN2 reactions.

Work-up and Product Isolation

Q3: During the aqueous work-up, I'm struggling with a persistent emulsion that won't separate. How can I break it?

A3: Emulsions are common when basic amines are present, as they can act as surfactants. This is exacerbated on a larger scale due to more vigorous mechanical stirring during extraction.

  • Causality: The amine product can partition at the interface of the organic and aqueous layers, stabilizing the emulsion. High pH and the presence of fine inorganic salt particulates can also contribute.

  • Troubleshooting Steps:

    • Add Brine: The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.

    • "Salt Out": If brine is insufficient, add solid sodium chloride to the separatory funnel or reactor and stir gently.[8] This can be highly effective.

    • Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can break up the microscopic droplets that form the emulsion.

    • pH Adjustment: Temporarily acidifying the mixture with dilute HCl will protonate your amine, moving it entirely into the aqueous layer.[9] You can then separate the layers and re-basify the aqueous layer to recover your product. Caution: This adds extra steps and may not be ideal if your product is sensitive to pH swings.

Q4: How do I efficiently remove unreacted 3-methylpyrazole and other water-soluble impurities?

A4: Both the starting material (pKa ~2.5) and the product (pKa of the ethylamine group ~9-10) have basic nitrogens, but their basicity is vastly different. This can be exploited.

  • Causality: The product, a primary amine, is significantly more basic than the pyrazole starting material. A carefully controlled acid wash can selectively protonate and extract the product into the aqueous phase, leaving the less basic starting material and non-basic impurities in the organic layer.

  • Extraction Protocol:

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The product amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer.[9]

    • Separate the layers. The organic layer contains unreacted 3-methylpyrazole and other non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH to a pH > 12 to deprotonate the product.

    • Re-extract the aqueous layer with fresh organic solvent to recover the purified free-base product.

Purification Challenges

Q5: My amine product is streaking badly or decomposing on my silica gel column. What are my options for large-scale purification?

A5: This is a very common issue. Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatography and potential decomposition.[10]

  • Causality: The lone pair on the amine nitrogen forms a strong interaction (acid-base or hydrogen bonding) with the Si-OH groups of the stationary phase. This causes the characteristic "streaking" or "tailing" of the product peak.

  • Solutions:

    • Deactivate the Silica: Add 1-2% triethylamine to your eluent system (e.g., dichloromethane/methanol). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[10]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Avoid Chromatography: For multi-kilogram scale, chromatography is often economically and practically unfeasible. The preferred methods are distillation or crystallization.

      • Vacuum Distillation: If your product is a liquid and thermally stable, vacuum distillation is an excellent, scalable purification method.

      • Crystallization: Convert the amine product to a stable salt (e.g., hydrochloride or maleate) and purify it by recrystallization. This is often the most robust and scalable method for obtaining high-purity material. A good starting point for solvent screening would be isopropanol, ethanol, or acetonitrile/water mixtures.[10]

// Node Definitions Start [label="Low Yield or Purity\nfrom Crude Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Check1 [label="Analyze Crude by TLC/LCMS/NMR", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Path1 [label="Incomplete Reaction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Path2 [label="Multiple Products\n(Isomers/Side Rxns)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Path3 [label="Product Loss\nDuring Work-up", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol1a [label="Improve Mixing\n(Increase Agitation)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol1b [label="Verify Temperature\n(Check for Cold Spots)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol1c [label="Extend Reaction Time", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Sol2a [label="Lower Reaction Temp\nto Improve Selectivity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2b [label="Check Purity of\nStarting Materials", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2c [label="Re-evaluate Base/\nSolvent Choice", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Sol3a [label="Optimize Extraction pH", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol3b [label="Break Emulsions\n(Add Brine)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol3c [label="Check for Product\nVolatility / Stability", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Check1; Check1 -> Path1 [label=" Unreacted\n Starting Material"]; Check1 -> Path2 [label=" Multiple Spots/\n Peaks"]; Check1 -> Path3 [label=" Clean Reaction,\n Low Isolated Yield"];

Path1 -> {Sol1a, Sol1b, Sol1c}; Path2 -> {Sol2a, Sol2b, Sol2c}; Path3 -> {Sol3a, Sol3b, Sol3c}; }

Caption: A decision tree for troubleshooting common scale-up issues.

Key Parameter Comparison: Lab vs. Scale-Up

Successfully scaling a reaction requires adjusting parameters to account for changes in physics and equipment. The table below highlights key differences.

ParameterLab Scale (e.g., 1L Flask)Pilot Scale (e.g., 200L Reactor)Rationale for Change
Heat Transfer High surface-area-to-volume ratio; efficient heating/cooling.Low surface-area-to-volume ratio; requires heating/cooling jackets.Heat generated by the reaction can build up dangerously if not removed efficiently.[4]
Reagent Addition Quick addition via syringe or dropping funnel is common.Slow, controlled addition via pump over several hours.To control the reaction exotherm and prevent localized high concentrations.
Mixing Magnetic stir bar or small overhead stirrer.Large, engineered impeller (e.g., turbine, anchor).Ensures homogeneity in a large volume, which is critical for reaction kinetics.
Temperature Monitoring Single probe in the reaction mixture.Multiple probes (baffles, vessel wall) and jacket temperature.Identifies and mitigates potential hot or cold spots within the large volume.
Work-up Separatory funnel.Baffled reactor vessel with bottom outlet for phase separation.Manual shaking is replaced by mechanical agitation and settling time.

Critical Safety Considerations

Scaling up this synthesis requires a rigorous safety assessment.

  • Hazardous Reagents:

    • 2-Bromoethylamine HBr: Corrosive and toxic. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Hydrazine (Precursor): If you are synthesizing the 3-methylpyrazole starting material, be aware that its precursor, hydrazine hydrate, is extremely hazardous. It is a suspected human carcinogen, corrosive, and acutely toxic if inhaled or absorbed through the skin.[11][12][13] All work with hydrazine must be conducted in a certified chemical fume hood with stringent safety protocols.[13]

    • Solvents: Acetonitrile and DMF are flammable and have specific toxicological profiles. Ensure proper grounding of equipment to prevent static discharge and use in well-ventilated areas.

  • Thermal Hazards:

    • The N-alkylation reaction is exothermic. On a large scale, this heat can accumulate faster than it can be dissipated, leading to a "thermal runaway." This can cause the solvent to boil violently, over-pressurizing the reactor.

    • Mitigation: Always perform a reaction calorimetry study before scaling up to understand the thermal profile of your reaction. Ensure the reactor's cooling system is sufficient to handle the heat output and plan for emergency cooling. The slow, controlled addition of the limiting reagent is the primary method for controlling the rate of heat generation.[5]

References

  • Gaikwad, D., et al. (2025). Large‐scale synthesis of 1H‐pyrazole. J INDIAN CHEM SOC.
  • Andersen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
  • Andersen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
  • Farghaly, T. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 169.
  • Andersen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol.
  • Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate.
  • Kumar, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International, 33(31B), 1-20.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
  • Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. (2015). ResearchGate.
  • Andersen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Hydrazine Hydrate 60% Safety Data Sheet. (n.d.). Sdfine.
  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700.
  • Tsuji, Y. (1998). A process for the preparation of ethylamines. European Patent Office.
  • Hydrazine Hydrate Product Safety Assessment. (2015). Lanxess.
  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico, Environmental Health & Safety.
  • Tsuji, Y. (1998). Process for the preparation of ethylamines. Google Patents.
  • Smith, A. D., & Van Vranken, D. L. (2012). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. Organic & Biomolecular Chemistry, 10(39), 7752-7764.
  • Desai, N. C., et al. (2010). Synthesis of Pyrazolone Derivatives and their Biological Activities. E-Journal of Chemistry, 7(4), 1353-1358.
  • Ethylamine extraction. (2024). Reddit.
  • Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24513-24523.
  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700.
  • Quiroga, J., & Insuasty, B. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(19), 5949.
  • Patel, H. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 658-664.
  • Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. (2020). Chemistry LibreTexts.

Sources

Technical Support Center: Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic procedure. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this valuable pyrazole derivative.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding catalyst and reagent selection for the synthesis of this compound, which is primarily achieved through the N-alkylation of 3-methylpyrazole.

Q1: What is the most significant challenge in synthesizing this compound via N-alkylation of 3-methylpyrazole?

A1: The primary challenge is achieving regioselectivity. The alkylation of 3-methylpyrazole can result in a mixture of two regioisomers: the desired N1-alkylated product, this compound, and the undesired N2-alkylated isomer, 2-(5-methyl-pyrazol-1-yl)-ethylamine. This occurs because both nitrogen atoms in the pyrazole ring can act as nucleophiles.[1]

Q2: Which catalysts or conditions are recommended to selectively obtain the desired N1-isomer?

A2: While this reaction is often performed without a specific "catalyst" in the traditional sense, the choice of base and solvent is critical for directing the alkylation to the N1 position. Steric hindrance plays a key role; the methyl group at the C3 position sterically disfavors alkylation at the adjacent N2 nitrogen. To enhance this effect and favor the N1 product, a combination of a moderately strong base and a polar aprotic solvent is highly recommended. The most commonly successful system is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can be used to increase the yield of the N1-isomer.[1]

Q3: What are the best alkylating agents to use for this synthesis?

A3: Direct alkylation with 2-chloroethylamine or 2-bromoethylamine can be problematic due to the free amino group, which can lead to side reactions. A more reliable and common approach is to use an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide . This strategy, known as the Gabriel synthesis, prevents the amine from interfering with the alkylation reaction. The desired primary amine is then liberated in a subsequent deprotection step.

Q4: Can I use phase-transfer catalysis to improve selectivity?

A4: Yes, phase-transfer catalysis (PTC) can be a viable strategy. While less common than the base/solvent control method for this specific synthesis, PTC has been shown to be effective in the N-alkylation of other pyrazole systems. A typical PTC system might involve a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) in a biphasic solvent system (e.g., toluene/water) with a base like sodium hydroxide. This approach can sometimes improve reaction rates and yields, but regioselectivity would still need to be carefully optimized.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the N-Alkylated Product

Q: I am observing a very low yield of my desired N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors. Follow this systematic troubleshooting guide:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. Potassium carbonate (K₂CO₃) is a good starting point, but if you are using a less reactive alkylating agent (e.g., a chloride), a stronger base like sodium hydride (NaH) may be necessary.[1]

    • Anhydrous Conditions: If using NaH, ensure all reagents and your solvent are strictly anhydrous. Water will quench the pyrazole anion and react with the NaH.[1]

    • Stoichiometry: A slight excess of the base (1.5-2.0 equivalents) is often beneficial to drive the reaction to completion.[1]

  • Assess Solubility: Poor solubility of 3-methylpyrazole or the base can impede the reaction.

    • Solvent Choice: If you are using a less polar solvent like acetonitrile and observing poor solubility, switch to a more polar aprotic solvent such as DMF or DMSO. These solvents are excellent for dissolving the reactants and promoting SN2 reactions.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of your N-protected 2-haloethylamine (R-X) depends on the leaving group (X). The general trend is I > Br > Cl. If you are using N-(2-chloroethyl)phthalimide with little success, consider synthesizing or purchasing the more reactive N-(2-bromoethyl)phthalimide.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions of pyrazoles proceed well at room temperature, but some may require gentle heating (e.g., 50-80 °C) to achieve a reasonable rate.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

G start Low or No Yield base Inadequate Base? start->base solubility Poor Solubility? base->solubility No solution1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions base->solution1 Yes alkylating_agent Inactive Alkylating Agent? solubility->alkylating_agent No solution2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) solubility->solution2 Yes conditions Suboptimal Conditions? alkylating_agent->conditions No solution3 Use More Reactive Halide (I > Br > Cl) alkylating_agent->solution3 Yes solution4 Increase Temperature Optimize Reaction Time conditions->solution4 Yes

Caption: Logical workflow for troubleshooting low product yield.

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Q: My reaction is producing a mixture of the desired N1 isomer and the undesired N2 isomer. How can I improve the regioselectivity?

A: Achieving high regioselectivity is the most common hurdle. The ratio of the two isomers is influenced by steric and electronic factors.

  • Leverage Steric Hindrance: The methyl group at the C3 position is your primary tool for directing the alkylation to the less sterically hindered N1 position.

    • Alkylating Agent: Using a bulkier protecting group on the ethylamine chain can further enhance N1 selectivity, although this may require an additional deprotection step. However, the phthalimide group on N-(2-bromoethyl)phthalimide is generally sufficient to favor the N1 isomer.

  • Optimize the Base and Solvent System: This is the most critical factor for controlling regioselectivity.

    • For N1-Alkylation (Desired): The combination of potassium carbonate (K₂CO₃) in DMSO is a well-established method for achieving high N1 selectivity in the alkylation of 3-substituted pyrazoles.[1]

    • For N2-Alkylation (Undesired but for reference): Certain Lewis acid catalysts, such as those based on magnesium (e.g., MgBr₂), have been reported to favor N2-alkylation. Avoiding such conditions is crucial for your goal.[1]

  • Temperature Control: In some cases, running the reaction at a lower temperature can enhance the kinetic selectivity for the less hindered N1 product.

Comparative Table of Conditions for N1-Selectivity
BaseSolventTemperatureExpected Outcome
K₂CO₃ DMSO Room Temp - 60°C High selectivity for the desired N1 isomer. [1]
NaHTHF0°C to Room TempGood N1 selectivity, but requires strict anhydrous conditions.[1]
Cs₂CO₃DMFRoom TempOften provides good yields and N1 selectivity.
NaOH (aq) / TBABToluene50-80°CPhase-transfer conditions; selectivity may vary.
Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my phthalimide-protected product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: Separating these isomers can indeed be challenging. Here are some strategies:

  • Chromatography Optimization:

    • Solvent System: Meticulously screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. Sometimes, adding a small percentage of a third solvent, like dichloromethane or methanol, can significantly improve resolution.

    • Stationary Phase: If standard silica gel is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity.

  • Crystallization: If the product mixture is solid, fractional crystallization can be attempted. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The major isomer may crystallize out preferentially.

III. Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of this compound.

Synthetic Workflow Overview

G cluster_0 Step 1: N1-Alkylation cluster_1 Step 2: Deprotection A 3-Methylpyrazole C N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide A->C B N-(2-Bromoethyl)phthalimide B->C D N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide C->D C_cond K₂CO₃, DMSO Room Temp - 60°C E This compound D->E E_cond Hydrazine Hydrate, EtOH Reflux

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide (N1-Alkylation)

Materials:

  • 3-Methylpyrazole

  • N-(2-Bromoethyl)phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the pyrazolate anion.

  • Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60°C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide.

Protocol 2: Synthesis of this compound (Deprotection)

Materials:

  • N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Dissolve the purified N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Treat the residue with an aqueous solution of HCl (e.g., 2M HCl) and stir to dissolve the desired amine product and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of dilute HCl.

  • Cool the filtrate in an ice bath and make it basic by the slow addition of a concentrated NaOH solution until the pH is >12.

  • Extract the basic aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

IV. References

Sources

Technical Support Center: Solvent Effects on 2-(3-Methyl-pyrazol-1-yl)-ethylamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving "2-(3-Methyl-pyrazol-1-yl)-ethylamine," focusing on the critical role of solvent choice in dictating reaction kinetics. The following question-and-answer format is designed to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Concepts & Experimental Design

Question 1: I am new to working with this compound. What is its primary reactive feature, and what type of reaction kinetics should I be studying?

Answer: this compound possesses a primary ethylamine group attached to a pyrazole ring. The key reactive feature is the lone pair of electrons on the terminal nitrogen atom of the ethylamine chain, which makes it a good nucleophile.[1][2] Consequently, this molecule will readily participate in nucleophilic substitution reactions, particularly S_N2 reactions with suitable electrophiles (e.g., alkyl halides).

The kinetics of these reactions are highly dependent on the reaction environment. Your studies should therefore focus on how different solvents influence the nucleophilicity of the amine and the stability of the transition state. The primary goal is to understand how solvent properties either accelerate or impede the rate at which the amine's lone pair can attack an electrophilic center.

Question 2: Why is solvent selection so critical for the reaction kinetics of an amine nucleophile like this one?

Answer: Solvent selection is paramount because the solvent molecules directly interact with your nucleophile, this compound, and can dramatically alter its reactivity.[3] Solvents influence reaction rates through several mechanisms, but for S_{N}2 reactions involving a neutral nucleophile, the most important factor is the solvent's ability to solvate the nucleophile.

Solvents are broadly classified as polar or non-polar, and further as protic or aprotic:

  • Polar Protic Solvents: These contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[3][4]

  • Polar Aprotic Solvents: These are polar but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile). They cannot donate hydrogen bonds.[3][5]

The choice between these two categories will fundamentally determine the success and efficiency of your reaction.

Category 2: Troubleshooting Slow or Inefficient Reactions

Question 3: My S_{N}2 reaction using this compound in ethanol is extremely slow. What is the scientific reason for this, and what should I do?

Answer: The slow reaction rate is a classic outcome of using a polar protic solvent for an S_{N}2 reaction with a potent nucleophile.

Causality: Polar protic solvents like ethanol have acidic protons that form strong hydrogen bonds with the lone pair on the nitrogen of your ethylamine.[4][5] This creates a "solvent cage" around the nucleophile, effectively stabilizing it and lowering its ground state energy.[3][6] For the reaction to proceed, energy must be expended to break these hydrogen bonds and "free" the nucleophile to attack the electrophile. This desolvation energy adds to the overall activation energy of the reaction, thus slowing it down significantly.[3]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic one, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).

  • Why this works: Polar aprotic solvents can solvate the counter-ion (if any) but interact only weakly with the neutral amine nucleophile through dipole-dipole interactions.[3] They do not form a tight hydrogen-bonded cage. This leaves the amine's lone pair more "naked" and available for nucleophilic attack, dramatically increasing the reaction rate.[1][3] S_{N}2 reactions are consistently faster in polar aprotic solvents for this very reason.[1][5]

The diagram below illustrates this fundamental difference in solvation.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nuc_P Amine (Solvated) S1 EtOH Nuc_P->S1 H-Bond S2 EtOH Nuc_P->S2 H-Bond S3 EtOH Nuc_P->S3 H-Bond S4 EtOH Nuc_P->S4 H-Bond label_P Result: Nucleophile is stabilized and less reactive ('caged'). Reaction rate decreases. Nuc_A Amine (Free) S5 DMSO Nuc_A->S5 Weak Dipole Interaction S6 DMSO Nuc_A->S6 Weak Dipole Interaction label_A Result: Nucleophile is highly reactive and available. Reaction rate increases.

Caption: Solvation of the amine nucleophile in different solvent types.

Expected Impact on Reaction Rate: The table below provides a qualitative comparison of expected reaction rates for a typical S_{N}2 reaction.

Solvent ClassExample SolventsSolvation of Amine NucleophileExpected Relative Rate
Polar Aprotic DMSO, DMF, MeCNWeak (Dipole-Dipole)Very Fast
Polar Protic H₂O, MeOH, EtOHStrong (Hydrogen Bonding)Very Slow
Non-Polar Hexane, TolueneVery Weak (Insoluble)Negligible (Poor Solubility)

Question 4: I'm observing significant side-product formation. Could the solvent be responsible?

Answer: Yes, the solvent can indirectly promote the formation of side products, particularly if the reaction is slow or requires harsh conditions like high heat.

Causality & Troubleshooting:

  • Elimination Reactions (E2): If your substrate is susceptible to elimination (e.g., a secondary or tertiary alkyl halide), a slow S_{N}2 reaction may allow the competing E2 pathway to become more significant. Your amine can act as a base in addition to a nucleophile. By switching to a polar aprotic solvent to accelerate the desired S_{N}2 pathway, you can often outcompete the E2 side reaction.

  • Degradation: If a slow reaction requires prolonged heating, your starting material or product may begin to degrade. Speeding up the reaction by choosing an optimal solvent reduces the required reaction time and temperature, thus minimizing degradation.[7]

  • Reagent Purity: Always ensure your solvents are pure and dry. Water contamination in aprotic solvents can introduce a competing nucleophile or react with other reagents. For general troubleshooting, ensure all reagents are of high quality and glassware is clean and dry.[7]

Category 3: Experimental Protocols

Question 5: Can you provide a general, step-by-step protocol for conducting a kinetic analysis of the reaction between this compound and an alkyl halide?

Answer: Certainly. This protocol outlines a standard method for determining reaction rate constants using techniques like HPLC or GC for monitoring. The core principle is to use pseudo-first-order conditions to simplify the rate law.[8]

Experimental Protocol: Kinetic Analysis under Pseudo-First-Order Conditions

  • Reagent Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in your chosen polar aprotic solvent (e.g., Acetonitrile).

    • Prepare several stock solutions of your electrophile (e.g., Iodomethane) in the same solvent at concentrations that are at least 10-fold higher than the amine (e.g., 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M). This ensures the electrophile concentration remains effectively constant throughout the reaction.[8]

    • Prepare a stock solution of an internal standard (a non-reactive compound for chromatographic quantification) in the same solvent.

  • Reaction Setup:

    • Set up a series of reaction vials in a temperature-controlled block or water bath set to the desired reaction temperature (e.g., 25 °C).

    • To each vial, add the amine stock solution and the internal standard stock solution.

    • Initiate the reactions by adding one of the varying concentration electrophile stock solutions to each vial. Start a timer immediately for each reaction.

  • Time-Course Monitoring:

    • At predetermined time points (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent (e.g., a large excess of a highly reactive amine or a suitable acid to protonate the starting amine).

    • Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the remaining this compound starting material at each time point.

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the amine concentration (ln[Amine]) versus time. This should yield a straight line, the slope of which is the negative of the observed rate constant (-k_obs).

    • Create a final plot of the calculated k_obs values (from each electrophile concentration) versus the concentration of the electrophile ([Electrophile]).

    • This plot should also be a straight line. The slope of this line is the second-order rate constant (k₂) for the reaction.

The entire workflow is visualized in the diagram below.

G A Step 1: Prepare Stock Solutions - Amine (Limiting Reagent) - Electrophile (Excess) - Internal Standard B Step 2: Set up Reactions - Constant Temperature - Initiate by adding Electrophile A->B C Step 3: Monitor Over Time - Withdraw Aliquots at t=0, 5, 10... min - Quench Reaction Immediately B->C D Step 4: Analyze Samples - Use calibrated HPLC or GC - Quantify remaining Amine C->D E Step 5: First-Order Plot - For each reaction, plot ln[Amine] vs. Time - Slope = -k_obs D->E F Step 6: Second-Order Plot - Plot k_obs vs. [Electrophile] - Slope = k₂ (Second-Order Rate Constant) E->F

Caption: Workflow for determining the second-order rate constant.

References

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
  • Quora. (2018). What is the effect of solvent on SN2?. [Link]
  • Brainly.com. (2024). Although amines are neutral molecules, they are good nucleophiles. Would an S_N2 reaction between an amine and an alkyl halide be faster in a protic polar solvent or in an aprotic polar solvent?. [Link]
  • ResearchGate. (2016).
  • Kadrowski, B. (2020). Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]
  • CK-12 Foundation. (2023). Chemical Properties of Amines. [Link]
  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?. [Link]
  • Bietti, M. et al. (2011). Hydrogen atom abstraction selectivity in the reactions of alkylamines with the benzyloxyl and cumyloxyl radicals. the importance of structure and of substrate radical hydrogen bonding. Journal of the American Chemical Society. [Link]
  • ACS Publications. (2002). Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. The Journal of Physical Chemistry A. [Link]
  • Sloop, J. C. et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics. [Link]
  • Ordóñez, M. et al. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules. [Link]
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Patel, N. B. & Agravat, S. N. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction - Failed Reaction: FAQ. [Link]
  • Naimi, A. et al. (2017).
  • Scribd. (n.d.).
  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction. [Link]
  • Journal of Chemical Sciences. (2019).
  • Finar, I. L. & Utting, K. (1959). Reactions of some pyrazole derivatives. Journal of the Chemical Society. [Link]
  • MDPI. (2023).
  • Journal of Organic Chemistry & Pharmaceutical Process. (2014).
  • ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. [Link]
  • RSC Publishing. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
  • ResearchGate. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. [Link]
  • PubMed Central. (2022).
  • Pollard, T. D. (2010). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. [Link]
  • Tetrahedron Letters. (1995).

Sources

Byproduct identification in "2-(3-Methyl-pyrazol-1-yl)-ethylamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "2-(3-Methyl-pyrazol-1-yl)-ethylamine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during this synthesis. Our focus is on the identification and mitigation of byproducts to ensure the desired product's purity and yield.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common synthetic route is the N-alkylation of 3-methylpyrazole. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to the formation of a significant isomeric byproduct, 2-(5-Methyl-pyrazol-1-yl)-ethylamine. The structural similarity of these isomers presents considerable purification challenges. This guide provides a systematic approach to understanding, identifying, and controlling the formation of this primary byproduct and other potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect in the synthesis of this compound?

A1: The most significant and common byproduct is the regioisomer, 2-(5-methyl-pyrazol-1-yl)-ethylamine. This arises from the alkylation of the N2 nitrogen of the pyrazole ring instead of the desired N1 nitrogen. The ratio of these two isomers is highly dependent on the reaction conditions.[1][2]

Q2: Why does the reaction produce two different isomers?

A2: 3-Methylpyrazole is an unsymmetrical molecule with two nitrogen atoms in the aromatic ring, both of which can act as nucleophiles. The deprotonated pyrazole anion is in equilibrium, and alkylation can occur at either the N1 or N2 position. The outcome is a thermodynamic and kinetic interplay influenced by factors such as steric hindrance, the nature of the base, and the solvent used.[2] Steric effects often favor the formation of the less hindered N1-alkylated product, which is the desired isomer.[2]

Q3: How can I definitively identify the desired N1-isomer versus the N2-isomer byproduct?

A3: The most reliable methods for distinguishing between the 1,3- and 1,5-isomers are Nuclear Magnetic Resonance (NMR) spectroscopy techniques, particularly 2D NMR like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). A NOESY experiment on the desired N1-isomer, this compound, will show a correlation between the protons of the N-ethyl group and the protons of the C3-methyl group. This interaction will be absent in the N2-isomer, 2-(5-Methyl-pyrazol-1-yl)-ethylamine.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Poor Regioselectivity - My reaction produces a high percentage of the undesired 2-(5-Methyl-pyrazol-1-yl)-ethylamine isomer.

Root Cause Analysis:

The formation of the N2-alkylated isomer (1,5-isomer) is a common problem in the N-alkylation of unsymmetrical pyrazoles.[2] The regioselectivity is governed by the interplay of sterics and electronics, which can be manipulated by the choice of reaction conditions. Generally, bulkier reactants and certain solvent/base combinations can favor the formation of the less sterically hindered N1-isomer.

Strategic Solutions:

  • Choice of Base and Solvent: This is the most critical factor. Using a combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO or DMF tends to favor the formation of the desired N1-isomer.[1] Stronger bases like sodium hydride (NaH) in THF can sometimes lead to a higher proportion of the undesired N2-isomer, although this can be substrate-dependent.

  • Steric Hindrance: While you cannot change the 3-methylpyrazole, if you are using a protected form of 2-aminoethylamine (e.g., with a bulky protecting group), the increased steric demand of the alkylating agent will further favor attack at the less hindered N1 position.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity, as the kinetic product (often the N1-isomer) is favored.

Table 1: Influence of Reaction Conditions on Isomer Ratio
BaseSolventTypical N1:N2 Ratio (Illustrative)Rationale
K₂CO₃DMSOHigh (e.g., >10:1)Favors thermodynamic control and N1-alkylation due to steric factors.[1]
NaHTHFModerate to Low (e.g., 3:1 to 1:1)A strong base can lead to a more reactive pyrazole anion, potentially reducing selectivity.[1]
Cs₂CO₃DMFHighCesium carbonate is often effective in promoting N-alkylation with good selectivity.[3]
Brønsted AcidNoneVariable (Mixture)Acid-catalyzed methods with agents like trichloroacetimidates can also produce mixtures of regioisomers.[2]

Note: The exact ratios for your specific substrate may vary and require optimization.

Issue 2: My reaction is very slow or incomplete, with a lot of 3-methylpyrazole remaining.

Root Cause Analysis:

Low or no product yield can stem from several factors, including insufficient deprotonation of the pyrazole, low reactivity of the alkylating agent, or poor solubility of the reactants.[1]

Strategic Solutions:

  • Re-evaluate Your Base: Ensure the base is strong enough to deprotonate the pyrazole. If K₂CO₃ is ineffective, a stronger base like NaH might be necessary, but be mindful of the potential impact on regioselectivity.[1]

  • Anhydrous Conditions: Water can quench the deprotonated pyrazole and react with strong bases. Ensure all reagents and solvents are thoroughly dried.

  • Alkylating Agent Reactivity: If you are using 2-chloroethylamine, consider switching to the more reactive 2-bromoethylamine or 2-iodoethylamine.

  • Improve Solubility: If reactants are not fully dissolved, the reaction will be slow. Consider switching to a more effective polar aprotic solvent like DMF or DMSO.[1]

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but this should be done cautiously as it may also decrease regioselectivity.

Issue 3: I am seeing other unknown byproducts in my LC-MS/TLC analysis.

Root Cause Analysis:

Besides the main regioisomer, other impurities can arise from side reactions. If using a route involving a Michael addition to acrylonitrile followed by reduction, side reactions are a strong possibility.

Potential Side Reactions and Byproducts:

  • Bis-alkylation: If the product amine is not protected, it could potentially react with another molecule of the alkylating agent. This is less common but possible.

  • Michael Addition Side Products: If using acrylonitrile, the Michael addition can sometimes lead to the addition of two pyrazole molecules to one acrylonitrile (bis-addition) or polymerization of the acrylonitrile.[4]

  • Degradation of Reagents: The alkylating agent, especially if it's a reactive halide, can degrade over time or under basic conditions.

Strategic Solutions:

  • Use a Protected Amine: Employ an N-protected version of 2-haloethylamine (e.g., N-Boc-2-bromoethylamine). This prevents side reactions at the amine and can be deprotected in a subsequent step.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess to minimize side reactions.

  • Purify Starting Materials: Ensure the purity of your 3-methylpyrazole and the alkylating agent before starting the reaction.

Issue 4: I am having difficulty separating the desired N1-isomer from the N2-isomer by column chromatography.

Root Cause Analysis:

The two regioisomers, this compound and 2-(5-Methyl-pyrazol-1-yl)-ethylamine, have very similar polarities and molecular weights, making their separation by standard silica gel chromatography challenging.[1]

Strategic Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., triethylamine or ammonia in methanol if the compounds are basic) can sometimes improve separation.

    • Column Length and Diameter: Use a longer, narrower column for better resolution.

    • Specialized Media: Consider using different stationary phases, such as alumina or reverse-phase silica.

  • Crystallization: If the product is a solid, fractional crystallization can be a powerful purification technique. Try different solvents to find one that selectively crystallizes the desired isomer.

  • Derivatization: As a last resort, you can derivatize the mixture (e.g., by reacting the primary amine with a bulky acylating agent). The resulting derivatives may have different physical properties that allow for easier separation, followed by removal of the derivatizing group.

Protocols for Byproduct Identification

Protocol 1: NMR Analysis for Isomer Identification
  • Sample Preparation: Dissolve a purified sample of the product mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. While the spectra of the two isomers will be very similar, there may be slight differences in the chemical shifts of the pyrazole ring protons and the methyl group protons.

  • NOESY (2D): This is the definitive experiment.

    • Set up a 2D NOESY experiment on your spectrometer.

    • Analysis: Look for a cross-peak between the protons of the ethyl side chain (specifically the N-CH₂) and the protons of the methyl group on the pyrazole ring.

    • Expected Result:

      • Desired N1-Isomer: A clear NOE correlation will be present between the N-CH₂ and the C3-CH₃ protons.

      • Undesired N2-Isomer: No NOE correlation will be observed between the N-CH₂ and the C5-CH₃ protons due to their spatial separation.

Protocol 2: LC-MS Analysis for Reaction Monitoring
  • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that can at least partially separate the starting material, the two isomers, and any other significant impurities. A gradient elution with water and acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point.

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer. Both isomers will have the same molecular weight and will show the same M+H⁺ ion.

  • Application: Use the developed LC-MS method to monitor the reaction progress and to check the purity of column fractions during purification. This will allow you to quantify the ratio of the two isomers being formed under different reaction conditions.

Visualizations

Reaction Pathway and Isomer Formation

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-MP 3-Methylpyrazole Deprotonation Deprotonation 3-MP->Deprotonation AlkylatingAgent X-CH2CH2-NHR (Alkylating Agent) Alkylation SN2 Alkylation AlkylatingAgent->Alkylation Base Base (e.g., K2CO3) Base->Deprotonation Solvent Solvent (e.g., DMSO) PyrazoleAnion Pyrazole Anion (Resonance Forms) Deprotonation->PyrazoleAnion PyrazoleAnion->Alkylation Product_N1 Desired Product This compound (N1-isomer) Alkylation->Product_N1 Attack at N1 (Favored) Byproduct_N2 Regioisomeric Byproduct 2-(5-Methyl-pyrazol-1-yl)-ethylamine (N2-isomer) Alkylation->Byproduct_N2 Attack at N2 (Disfavored)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Poor Regioselectivity

G Start High % of N2-Isomer Detected CheckBase Analyze Base/Solvent System Start->CheckBase IsStrongBase Using strong base (e.g., NaH)? CheckBase->IsStrongBase SwitchBase Switch to weaker base (e.g., K2CO3 in DMSO) IsStrongBase->SwitchBase Yes CheckTemp Analyze Reaction Temperature IsStrongBase->CheckTemp No End Improved N1:N2 Ratio SwitchBase->End IsHighTemp Running at elevated temperature? CheckTemp->IsHighTemp LowerTemp Attempt reaction at lower temperature (e.g., RT or 0°C) IsHighTemp->LowerTemp Yes CheckAlkylatingAgent Consider Alkylating Agent IsHighTemp->CheckAlkylatingAgent No LowerTemp->End UseProtected Use bulky N-protected alkylating agent CheckAlkylatingAgent->UseProtected UseProtected->End

Caption: Decision tree for troubleshooting poor isomer selectivity.

References

  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem Technical Support.
  • Patel, N. B., & Patel, J. C. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Department of Chemistry, Navyug Science College.
  • MDPI. (n.d.).
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
  • van der Loo, H. C., et al. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles (III): Conversion of pyrimidine and some of its methyl derivatives by hydrazine and by methylhydrazine sulfate into pyrazoles and methylpyrazoles.
  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (n.d.).

Sources

Technical Support Center: Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This resource is tailored for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My N-alkylation of 3-methylpyrazole with a 2-haloethylamine equivalent is resulting in very low to no yield of the desired this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the N-alkylation of pyrazoles are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.

  • Inadequate Deprotonation of Pyrazole: The reaction's initiation relies on the deprotonation of the pyrazole's N-H group to form a nucleophilic pyrazolate anion.[1] If the base is not strong enough or used in insufficient quantity, this equilibrium will not favor the anion, leading to a stalled reaction.

    • Troubleshooting Steps:

      • Base Selection: Ensure your base is sufficiently strong. While potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) often lead to better results, especially with less reactive alkylating agents.[2][3]

      • Anhydrous Conditions: Water will quench the pyrazolate anion and react with strong bases. It is critical to use anhydrous solvents and reagents.[2][3]

      • Stoichiometry: Employing a slight excess of the base (1.1-1.5 equivalents) can help drive the deprotonation to completion.[2]

  • Poor Solubility of Reactants: If the 3-methylpyrazole or the base has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[2]

    • Troubleshooting Steps:

      • Solvent Choice: Switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants.[2][3]

      • Phase-Transfer Catalysis: In biphasic systems or where solubility remains an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the pyrazole salt and the alkylating agent.[2]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the ethylamine equivalent is crucial.

    • Troubleshooting Steps: The reactivity order for alkyl halides is I > Br > Cl.[2] If you are using 2-chloroethylamine, consider switching to 2-bromoethylamine or preparing the iodo-equivalent in situ for enhanced reactivity. Other good leaving groups include tosylates (-OTs).[4]

  • Alternative Synthetic Route: The Gabriel Synthesis: Direct alkylation with 2-haloethylamines can be problematic due to side reactions. The Gabriel synthesis offers a robust, multi-step alternative that avoids many of these issues.[5][6] This method involves the N-alkylation of potassium phthalimide with a suitable electrophile, followed by the liberation of the primary amine.[5][7]

    • Workflow:

      • N-alkylation of potassium phthalimide with a 1-bromo-2-(3-methyl-pyrazol-1-yl)ethane equivalent.

      • Hydrazinolysis of the resulting N-substituted phthalimide to release the desired primary amine, this compound.[5][8]

Issue 2: Formation of Regioisomers (N1 vs. N2 Alkylation)

Question: I am obtaining a mixture of this compound and 2-(5-methyl-pyrazol-1-yl)-ethylamine. How can I improve the regioselectivity of the alkylation?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles like 3-methylpyrazole is a classic challenge. The outcome is governed by a delicate interplay of steric and electronic factors.[4][9]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4] In the case of 3-methylpyrazole, the N1 nitrogen is less hindered than the N2 nitrogen (adjacent to the methyl group). Therefore, N1-alkylation is typically the major product.

  • Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio.[4]

    • Favoring N1-Alkylation: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO has been shown to favor the formation of the N1-alkylated product.[3][4]

    • Optimizing for N1:

      • Base/Solvent System: K₂CO₃ in DMSO is a commonly cited system for achieving high N1 selectivity.[10]

      • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can further enhance the preference for the less hindered N1 position.[4]

  • Separation of Isomers: If a mixture is unavoidable, chromatographic separation can be employed.

    • Troubleshooting Separation:

      • Column Chromatography: Due to their similar polarities, separation can be challenging. A shallow solvent gradient and careful selection of the mobile phase are crucial.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or reverse-phase silica.

      • Fractional Crystallization: If the isomers have different solubilities, fractional crystallization can be a powerful purification technique.[2]

Issue 3: Unexpected Side Products

Question: Besides the regioisomers, I am observing other impurities in my reaction mixture. What are the possible side reactions?

Answer: Several side reactions can occur during the N-alkylation of pyrazoles.

  • Dialkylation: The N-alkylated pyrazole product can be more nucleophilic than the starting pyrazole, leading to a second alkylation and the formation of a dialkylated pyrazolium salt.[4][11]

    • Mitigation Strategies:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[4]

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[4]

      • Lower Temperature: Performing the reaction at a lower temperature can help minimize over-alkylation.[4]

  • Reaction with the Amine Moiety: If using an unprotected 2-haloethylamine, the amine can compete with the pyrazole as a nucleophile, leading to polymerization or other side products. This is a strong argument for using a protected amine equivalent, such as in the Gabriel synthesis.

Recommended Synthetic Protocol: Gabriel Synthesis Approach

This protocol is recommended for a reliable and high-yielding synthesis of this compound, minimizing common side reactions.

Step 1: Synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methylpyrazole (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the pyrazole.

  • Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add 1,2-dibromoethane (3.0 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(2-bromoethyl)-3-methyl-1H-pyrazole.

Step 2: Synthesis of 2-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

  • Setup: To a round-bottom flask, add the 1-(2-bromoethyl)-3-methyl-1H-pyrazole (1.0 eq.) and potassium phthalimide (1.2 eq.).

  • Solvent: Add anhydrous DMF.

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture and pour it into ice water. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Hydrazinolysis to Yield this compound

  • Setup: To a round-bottom flask, add the phthalimide derivative from Step 2 (1.0 eq.) and ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq.) dropwise.[5]

  • Reaction: Reflux the mixture. A precipitate of phthalhydrazide will form.[5]

  • Workup: Cool the reaction mixture. The phthalhydrazide can be removed by filtration.

  • Isolation: Acidify the filtrate with HCl to form the hydrochloride salt of the amine. Concentrate the solution and triturate with a suitable solvent (e.g., ether) to precipitate the product. Alternatively, after filtration, the solvent can be removed under reduced pressure, and the resulting residue can be purified by distillation or crystallization.

Parameter Step 1 Step 2 Step 3
Key Reagents 3-Methylpyrazole, K₂CO₃, 1,2-Dibromoethane1-(2-bromoethyl)-3-methyl-1H-pyrazole, Potassium PhthalimidePhthalimide derivative, Hydrazine Hydrate
Solvent DMFDMFEthanol
Temperature 60-70 °C80-90 °CReflux
Key Transformation N-alkylationGabriel Amine SynthesisAmine Deprotection

Visualizing the Process

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Gabriel Reaction cluster_2 Step 3: Hydrazinolysis 3-Methylpyrazole 3-Methylpyrazole 1-(2-bromoethyl)-3-methyl-1H-pyrazole 1-(2-bromoethyl)-3-methyl-1H-pyrazole 3-Methylpyrazole->1-(2-bromoethyl)-3-methyl-1H-pyrazole K2CO3, 1,2-Dibromoethane, DMF Phthalimide Intermediate Phthalimide Intermediate 1-(2-bromoethyl)-3-methyl-1H-pyrazole->Phthalimide Intermediate Potassium Phthalimide, DMF This compound This compound Phthalimide Intermediate->this compound Hydrazine Hydrate, Ethanol

Caption: Gabriel synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_base Base Issues Is the base strong enough? (e.g., K2CO3, NaH) Are conditions anhydrous? Is stoichiometry correct? start->check_base Initial Check stronger_base Action: Use NaH or Cs2CO3 check_base:f1->stronger_base No dry_reagents Action: Use anhydrous solvents/reagents check_base:f2->dry_reagents No adjust_stoichiometry Action: Use 1.1-1.5 eq. of base check_base:f3->adjust_stoichiometry No check_solubility Solubility Issues Are reactants fully dissolved? check_base->check_solubility Yes, all good change_solvent Action: Switch to DMF or DMSO check_solubility:f1->change_solvent No check_alkylating_agent check_alkylating_agent check_solubility->check_alkylating_agent Yes better_leaving_group Action: Use bromide or iodide equivalent check_alkylating_agent:f1->better_leaving_group No success Yield Improved check_alkylating_agent->success Yes

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

References

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • SlideShare. (2018). Pyrazole.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2015). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PubMed. (2004). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase.
  • MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Semantic Scholar. (2007). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • askIITians. (n.d.). N-Ethyl phthalimide on hydrolysis gives.
  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis.

Sources

Technical Support Center: Enhancing the Regioselectivity of Reactions Involving 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This molecule, featuring a substituted pyrazole core linked to a primary amine, is a valuable building block in medicinal chemistry and drug development. However, its synthetic utility is often challenged by issues of regioselectivity. The presence of multiple reactive sites—the N2, C4, and C5 positions of the pyrazole ring, and the nucleophilic primary amine—can lead to complex product mixtures, reducing yields and complicating purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting protocols to help you navigate these challenges and achieve precise control over your reaction outcomes. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the underlying chemical principles.

Foundational Principles: Understanding the Reactivity Landscape

Before troubleshooting, it is essential to understand the inherent electronic and steric properties of this compound. The regiochemical outcome of a reaction is dictated by a delicate balance of these factors.

The pyrazole ring contains two distinct nitrogen atoms: the N1 position is a pyrrole-like nitrogen, which in this molecule is already substituted, while the N2 position is a pyridine-like nitrogen, which is more basic and nucleophilic.[1][2] The carbon atoms at the C4 and C5 positions are susceptible to electrophilic substitution and metal-catalyzed C-H functionalization. The primary amine on the ethyl side chain is a potent nucleophile.

The 3-methyl group exerts a significant steric influence, primarily hindering reactions at the adjacent N2 and C4 positions. This inherent steric bias can often be exploited to favor reactions at the less hindered C5 position.

Figure 1. Key reactive sites on the this compound scaffold.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound and its precursors.

Q1: My C-H arylation reaction is non-selective, yielding a mixture of C4 and C5-arylated products. How can I selectively functionalize the C5 position?

Probable Cause: The intrinsic electronic properties of the C4 and C5 positions are often not sufficiently different to ensure high regioselectivity in C-H functionalization reactions. Without a controlling element, mixtures are common.

Solution: Leverage Directing Group Strategies. The most robust method to control C-H functionalization is through the use of a directing group, which positions a metal catalyst in close proximity to a specific C-H bond.

  • Inherent Directionality: The pyridine-like N2 atom of the pyrazole ring can act as a coordinating atom for a transition metal catalyst (e.g., Palladium, Rhodium).[3][4] This coordination pre-disposes the catalyst to activate the adjacent C5-H bond, making C5 functionalization the favored pathway. This is often the most direct strategy.

  • Mechanism Insight: In a typical Pd(II)-catalyzed C-H activation, the N2 atom coordinates to the metal center. This forms a cyclometalated intermediate that positions the C5-H bond for activation, leading to selective C-C or C-heteroatom bond formation at that site.[3]

Experimental Protocol: Palladium-Catalyzed C5 Arylation This protocol is adapted from established methods for directing group-assisted C-H functionalization.[5]

  • Reactant Preparation: To a flame-dried Schlenk tube, add the pyrazole substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the aryl bromide (1.2 mmol) and a suitable solvent such as DMA (N,N-Dimethylacetamide) (3 mL) via syringe.

  • Additive: Add pivalic acid (0.25 mmol) as a proton shuttle additive, which is often crucial for C-H activation cycles.[5]

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Validation: Crucially, confirm the regiochemical outcome using 2D NMR. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the C5 carbon and the protons of the newly introduced aryl group, confirming the site of substitution.[6]

Q2: I am trying to modify the pyrazole ring, but the ethylamine side chain is interfering and causing significant side-product formation. How can I prevent this?

Probable Cause: The primary amine of the ethylamine group is a potent nucleophile and will readily react with a wide range of electrophiles (e.g., acyl chlorides, alkyl halides) intended for the pyrazole ring.

Solution: Implement a Protection/Deprotection Strategy. To prevent unwanted side reactions, the amine must be temporarily "masked" with a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of installation and clean, acidic removal conditions that often leave the pyrazole core intact.[7]

G cluster_workflow Amine Protection Workflow Start Start with This compound Protect Step 1: Boc Protection (Boc)₂O, Base (e.g., TEA) Solvent (e.g., DCM) Start->Protect Mask Amine React Step 2: Pyrazole Functionalization (e.g., C-H Arylation, N2-Alkylation) Protect->React Perform Ring Chemistry Deprotect Step 3: Boc Deprotection Acid (e.g., TFA or HCl) Solvent (e.g., DCM) React->Deprotect Unmask Amine End Final Product: Functionalized & Deprotected Deprotect->End

Figure 2. Workflow for protecting the amine to enable selective pyrazole functionalization.

Protocol 2a: Boc Protection of the Primary Amine

  • Dissolve Substrate: Dissolve this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Add Base: Add triethylamine (TEA, 1.5 mmol) to the solution.

  • Add Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) in DCM (2 mL) to the stirred mixture at 0 °C.

  • React: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.

Protocol 2b: Boc Deprotection

  • Dissolve Protected Compound: Dissolve the Boc-protected compound (1.0 mmol) in DCM (5 mL).

  • Add Acid: Add trifluoroacetic acid (TFA, 10 mmol) dropwise at 0 °C.

  • React: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Isolate: Extract the product with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

Q3: My goal is to synthesize an N2-alkylated derivative, but this seems challenging given the existing N1-substituent. What methods are available?

Probable Cause: Directly alkylating the N2 position is difficult due to steric hindrance from the C3-methyl group and the N1-ethylamino substituent. Furthermore, many standard alkylation conditions are not selective.

Solution: Employ a Regioselective Catalytic System. Recent advances have shown that specific metal catalysts can overcome these steric and electronic challenges. A magnesium-catalyzed approach has proven highly effective for the N2-regioselective alkylation of 3-substituted pyrazoles.[8]

  • Mechanism Insight: The Mg(II) catalyst (e.g., MgBr₂) is believed to coordinate to both nitrogen atoms of the pyrazole ring, forming a chelate complex. This coordination alters the nucleophilicity of the two nitrogens and directs the incoming alkylating agent preferentially to the N2 position. The choice of a less dissociating counterion on the magnesium salt (like Br⁻) enhances regioselectivity.[8]

Protocol: Mg-Catalyzed N2-Regioselective Alkylation This protocol is adapted from the literature for 3-substituted pyrazoles.[8]

  • Inert Setup: In a nitrogen-filled glovebox, charge a vial with the N1-substituted pyrazole (1.0 mmol) and MgBr₂ (0.2 mmol, 20 mol%).

  • Add Reagents: Add anhydrous THF (3 mL) and the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 mmol).

  • Add Base: Add N,N-Diisopropylethylamine (i-Pr₂NEt, 2.1 mmol) dropwise to the solution at 25 °C.

  • React: Stir the resulting mixture at 25 °C for 2-4 hours.

  • Quench: Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Isolate: Concentrate the solution to dryness. Add water to the residue and extract with an organic solvent like isopropyl acetate (i-PrOAc).

  • Purify: Purify the crude product by silica gel column chromatography to isolate the N2-alkylated regioisomer.

Table 1: Comparison of Conditions for Pyrazole N-Alkylation

MethodCatalyst/ReagentBaseSolventTypical Regioselectivity (N2 vs. N1)Reference
Mg-Catalyzed MgBr₂i-Pr₂NEtTHFHigh (e.g., >95:5 for N2)[8]
Classical NoneK₂CO₃, NaHDMF, MeCNOften poor, mixture of isomers[9]
Enzymatic Engineered MTsNoneBufferVery High (>95:5 for N1 or N2)[10][11]

Frequently Asked Questions (FAQs)

  • Q: What is the single most important factor influencing regioselectivity in pyrazole reactions?

    • A: While there is no single factor, steric hindrance is often the most dominant and predictable element.[1] Substituents at the C3 and C5 positions create a steric shield that can effectively block access to adjacent nitrogen or carbon atoms, guiding reagents to less crowded sites. This should always be the first consideration when designing a synthetic route.

  • Q: How critical is solvent choice, and are there any "problem-solving" solvents I should consider?

    • A: Solvent choice is extremely critical. It can influence reaction rates, catalyst stability, and, most importantly, regioselectivity. For instance, in pyrazole synthesis from 1,3-dicarbonyls, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity from ~1:1 to >97:3. These solvents have unique properties, being highly polar and strong hydrogen bond donors but poor acceptors, which can alter the reactivity of intermediates. Consider screening these solvents when facing selectivity issues.

  • Q: How can I be absolutely certain of the regiochemistry of my final product?

    • A: While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient for unambiguous assignment of regioisomers. The gold standard for structure validation is 2D NMR spectroscopy .

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for establishing connectivity across the pyrazole ring to its substituents.[6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space. This can help differentiate isomers by observing the proximity of, for example, the N-alkyl protons to the C5 proton versus the C3-methyl protons.[12]

      • In cases of ambiguity, X-ray crystallography provides the ultimate definitive proof of structure.[12]

References

  • BenchChem. (2025).
  • Organ, M. G., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
  • Daugulis, O., et al. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH Public Access.
  • Arnold, F. H., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, MDPI.
  • Zaragoza, F., et al. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • Abellán, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Kumar, S., et al. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Seebeck, F. P., et al. (n.d.). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
  • Matos, J., et al. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Ma, S., et al. (2015). The scope of directing groups. Pyridine and pyrazole could also be suitable directing groups.
  • Kumar, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Bakr, M. F., et al. (n.d.). ChemInform Abstract: Synthesis of Novel Pyrazoles Incorporating a Phenothiazine Moiety: Unambiguous Structural Characterization of the Regioselectivity in the 1,3-Dipolar Cycloaddition Reaction Using 2D HMBC NMR Spectroscopy.

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for compounds like 2-(3-Methyl-pyrazol-1-yl)-ethylamine. This molecule, while seemingly simple, possesses a combination of a basic primary amine and a polar pyrazole heterocycle, creating a unique set of purification hurdles that standard chromatographic methods often fail to overcome.

This document moves beyond simple protocols to provide a deep dive into the underlying chemistry of the separation challenges and offers a logical, step-by-step framework for troubleshooting and optimization.

Section 1: Foundational Troubleshooting - Understanding the Core Issues

Before selecting a column or solvent system, it is critical to understand the root cause of the purification difficulty. The problems almost always stem from the compound's inherent chemical properties.

Q1: Why is my compound exhibiting severe peak tailing and streaking on a standard silica gel column?

Answer: This is the most common issue and is caused by strong, undesirable secondary interactions between your basic amine and the stationary phase.

  • The Root Cause (Acid-Base Interaction): Standard silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your compound, this compound, contains a primary amine which is basic. This amine readily becomes protonated by the acidic silanols, forming a strong ionic bond with the silica surface.[1][2]

  • The Result: Instead of a smooth elution based on polarity, the molecule "sticks" to the silica and elutes slowly and unevenly, resulting in broad, tailing peaks. In severe cases, a significant portion of the compound may be irreversibly adsorbed, leading to poor recovery.[1]

Silica_Amine_Interaction cluster_0 Unmodified Silica Surface cluster_1 Basic Analyte cluster_2 Result: Strong Ionic Interaction Silica Silica Surface Si-OH (Acidic Silanol) Interaction Silica-O⁻ ... ⁺H₃N-CH₂-R Irreversible Adsorption & Peak Tailing Silica:f1->Interaction:f0 Amine R-CH₂-NH₂ (Basic Amine) Amine:f0->Interaction:f0 Protonation by Silanol

Caption: Unwanted ionic interaction between basic amine and acidic silica.

Q2: I switched to reversed-phase (C18) to avoid silica issues, but now my compound elutes immediately in the solvent front. Why?

Answer: You've encountered the opposite problem. While you've eliminated the acidic interaction, your compound is now too polar to be retained by the non-polar stationary phase.

  • The Root Cause (Lack of Hydrophobic Interaction): Reversed-phase chromatography separates compounds based on their hydrophobicity.[3] The stationary phase (e.g., C18) is a non-polar, greasy surface. Polar molecules, like your protonated amine, prefer to stay in the polar mobile phase (typically water/acetonitrile or water/methanol) and have very little affinity for the stationary phase.[4]

  • The Result: The compound travels with the mobile phase without interacting with the column, eluting in the void volume along with the solvent front. This means no separation from other polar impurities or starting materials is achieved.[5]

Section 2: A Strategic Approach to Method Selection

Effective purification requires choosing the right tool for the job. Use the following decision tree to guide your selection of the most promising chromatographic technique.

Purification_Decision_Tree Start Start: Crude Sample of This compound TLC_Test Run TLC on Silica (e.g., 10% MeOH in DCM) Start->TLC_Test TLC_Result How does the spot behave? TLC_Test->TLC_Result Streaks Streaks badly / Stays at baseline TLC_Result->Streaks Streaks / Stays at baseline Moves_Cleanly Moves cleanly (Rf 0.1-0.5) TLC_Result->Moves_Cleanly Moves cleanly (Rare) Too_Polar Runs with solvent front TLC_Result->Too_Polar Runs at solvent front Strategy1 Strategy 1: Modified Normal-Phase Streaks->Strategy1 Moves_Cleanly->Strategy1 Strategy2 Strategy 2: Reversed-Phase / HILIC Too_Polar->Strategy2 NPC_Options Use Amine Additive (TEA/NH₃) or Amine-Functionalized Silica Strategy1->NPC_Options RPC_HILIC_Choice Is compound retained on C18 with high aqueous mobile phase? Strategy2->RPC_HILIC_Choice RPC_Yes Yes RPC_HILIC_Choice->RPC_Yes Yes RPC_No No RPC_HILIC_Choice->RPC_No No RPC_Method Optimize Reversed-Phase (Consider high pH) RPC_Yes->RPC_Method HILIC_Method Switch to HILIC RPC_No->HILIC_Method

Caption: Decision tree for selecting a purification strategy.

Comparative Overview of Chromatographic Techniques
TechniquePrincipleBest For...ProsCons
Normal-Phase (NPC) Adsorption based on polarity. Polar stationary phase, non-polar mobile phase.[3][6]Separating isomers and less polar compounds.High resolving power for certain mixtures, uses organic solvents.[7]Strong interactions with basic amines cause tailing; requires modification.[1]
Reversed-Phase (RPC) Partitioning based on hydrophobicity. Non-polar stationary phase, polar mobile phase.[3]Broad applicability for moderately polar to non-polar compounds.Highly reproducible, stable columns, wide variety of phases.Poor retention for very polar compounds like the target amine.
HILIC Partitioning into a water layer on a polar stationary phase.[8][9]Polar and hydrophilic compounds not retained by RPC.Excellent retention for polar analytes, MS-friendly mobile phases.Can have longer equilibration times; mechanism is complex.[9]
Ion-Exchange (IEX) Electrostatic interaction based on net charge. Charged stationary phase.[10][11]Purifying charged molecules like protonated amines.High capacity and selectivity for charged species.[12]Requires salt gradients for elution, which must be removed post-purification.
Supercritical Fluid (SFC) Partitioning using supercritical CO₂ and a polar co-solvent.[13]Chiral separations and "green" alternative to NPC.Fast, reduced organic solvent consumption, excellent for basic compounds with additives.[14][15]Requires specialized equipment.

Section 3: In-Depth Troubleshooting by Chromatographic Mode

Mode 1: Normal-Phase Chromatography (NPC) on Silica Gel

Q: I've added 1% triethylamine (TEA) to my mobile phase, but I'm still seeing some peak tailing. What can I do?

A: While 1% TEA is a good starting point, it may not be sufficient. You can try the following:

  • Increase the Additive Concentration: Incrementally increase the TEA concentration to 2-3%. Alternatively, use a solution of 1-2% ammonium hydroxide in your polar co-solvent (e.g., methanol). Ammonia is more volatile and can be easier to remove.[16]

  • Pre-treat the Column: Before loading your sample, flush the packed column with your non-polar eluent (e.g., hexane) containing 5% TEA. This ensures all acidic sites are neutralized before the compound is introduced.[2]

  • Switch to an Amine-Functionalized Column: These columns have aminopropyl groups bonded to the silica, creating a more basic environment that minimizes silanol interactions and dramatically improves peak shape for basic compounds.[1][17]

Experimental Protocol: Purification using Silica Gel with a TEA Modifier

  • Solvent System Preparation: Prepare your mobile phase. A typical starting point is Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 95:4:1 ratio. Adjust the MeOH content to achieve the desired Rf on TLC.

  • Column Packing: Dry or slurry pack your silica gel column as per your standard lab procedure.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 100% DCM with 1% TEA, or a weak eluent like 98:1:1 DCM/MeOH/TEA) for at least 3-5 column volumes.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or DCM. Adsorbing the compound onto a small amount of silica ("dry loading") is highly recommended to improve resolution.

  • Elution: Run the gradient, slowly increasing the percentage of methanol. For example, start at 1% MeOH and increase to 10% MeOH over 10-15 column volumes.

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Mode 2: Reversed-Phase Chromatography (RPC)

Q: My compound is too polar for C18. Are there any RPC columns that might work better?

A: Yes. Standard C18 columns suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases needed to retain polar compounds.[18][19] To overcome this, use one of the following:

  • Polar-Embedded Columns: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This allows the phase to remain wetted and functional even in 100% aqueous mobile phases, improving retention for polar analytes.[13]

  • Polar-Endcapped Columns: These columns feature special endcapping that shields residual silanols and introduces polar surface interactions, enhancing retention of polar and basic compounds.[4]

Q: Can I improve retention by changing the mobile phase pH?

A: Absolutely. This is a powerful method development tool. The pKa of a primary ethylamine is typically ~10.5.

  • At Low pH (e.g., pH 3 with 0.1% TFA or Formic Acid): The amine is fully protonated (R-NH₃⁺), making it very polar and poorly retained.

  • At High pH (e.g., pH 10 with 0.1% Ammonium Hydroxide): The amine is in its neutral, free-base form (R-NH₂). This form is significantly less polar and will interact much more strongly with the C18 stationary phase, leading to increased retention.[1]

    • CRITICAL: You must use a pH-stable column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge) for high-pH work, as standard silica-based columns will dissolve above pH 8.[19]

Mode 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: I've tried modified NPC and RPC with no success. When is it time to switch to HILIC?

A: HILIC is the ideal next step when your compound is too polar for RPC but shows problematic interactions with silica in NPC.[5][8] It provides robust retention for highly polar and charged species.

Q: What column and mobile phase should I start with for HILIC?

A: A great starting point is:

  • Stationary Phase: A bare silica column is often the first choice and works well. Amide or diol phases are also excellent alternatives.[5][20]

  • Mobile Phase: HILIC operates in a "reversed" reversed-phase mode.

    • Solvent A (Weak): Acetonitrile (ACN)

    • Solvent B (Strong): Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted). The buffer is crucial for good peak shape.[20]

    • Gradient: You will start at a high percentage of organic solvent (e.g., 95% ACN) and elute the compound by increasing the percentage of the aqueous solvent (water).[8][9]

Experimental Protocol: Screening HILIC Conditions

  • Column: Use a silica-based HPLC or flash column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 95:5 Water:Acetonitrile with 20 mM Ammonium Formate (pH ~3.5).

  • Equilibration: Equilibrate the column with 95% A / 5% B for at least 10 column volumes. HILIC equilibration is slower than RPC.

  • Sample Injection: Dissolve the sample in the starting mobile phase (95:5 ACN:Water). Injecting in a solvent stronger than the mobile phase (e.g., pure water or DMSO) will cause severe peak distortion.

  • Gradient Elution: Run a gradient from 5% B to 50% B over 15-20 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PubMed. [Link]
  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021).
  • Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). figshare. [Link]
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. [Link]
  • How Good is SFC for Polar Analytes? (n.d.).
  • Preparative SFC Method Development. (n.d.).
  • Why HILIC is what your polar compounds need for purific
  • Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. (n.d.).
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. (2006).
  • Aqueous normal-phase chrom
  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
  • How do I purify ionizable organic amine compounds using flash column chrom
  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]
  • Amines analysis by ion chromatography. (2017).
  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. [Link]
  • Normal-phase vs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. [Link]
  • What Is Normal Phase And Reversed Phase Chrom
  • Amine purific
  • Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. (2020). YouTube. [Link]
  • Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research
  • Amine column degradation. (2009).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). jones-chrom.co.uk. [Link]
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific. [Link]
  • What is the Chemistry Behind Normal-Phase Flash Chrom
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
  • Too Polar for Reversed Phase – Wh
  • Reverse phase TLC issues. (2024). Reddit. [Link]
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. [Link]
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
  • Supercritical fluid chromatography of polar biomolecules at the analytical and prepar

Sources

Technical Support Center: Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming low yield in "2-(3-Methyl-pyrazol-1-yl)-ethylamine" synthesis.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic sequence. We will dissect the common pitfalls in the standard synthetic route and provide actionable, field-proven solutions to optimize your outcomes.

The typical synthesis involves a two-step process: the N-alkylation of 3-methylpyrazole with a protected 2-aminoethyl halide, followed by the removal of the protecting group. While seemingly straightforward, this pathway is fraught with challenges, primarily concerning regioselectivity and the lability of intermediates and products. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A: The most prevalent route involves the N-alkylation of 3-methylpyrazole with an N-protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine), followed by acidic deprotection of the amine. This method is generally favored for its reliable and commercially available starting materials.

Synthetic_Route Start 3-Methylpyrazole Intermediate tert-Butyl (2-(3-methyl-1H- pyrazol-1-yl)ethyl)carbamate Start->Intermediate Step 1: N-Alkylation (Base, Solvent) Reagent1 N-Boc-2-bromoethylamine (or other protected haloethylamine) Product This compound Intermediate->Product Step 2: Deprotection Reagent2 Acid (TFA or HCl)

Caption: General two-step synthesis pathway.

Q2: What are the primary reasons for low overall yield in this synthesis?

A: The two most significant contributors to yield loss are:

  • Poor Regioselectivity during N-Alkylation: 3-Methylpyrazole is an unsymmetrical heterocycle with two reactive nitrogen atoms (N1 and N2). Alkylation can produce a mixture of two regioisomers: 1-alkyl-3-methylpyrazole (the desired product) and 1-alkyl-5-methylpyrazole.[1] Separating these isomers can be challenging and leads to significant loss of the target compound.

  • Complications during Deprotection and Workup: The deprotection step, typically using strong acids like TFA or HCl, can be incomplete or generate side products.[2] The final product is a primary amine, which can be water-soluble, especially in its protonated form, leading to losses during aqueous extraction procedures.

Q3: How can I definitively identify the correct N1 vs. N2 regioisomer?

A: The most reliable method is 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the desired N1-alkylated isomer, a NOESY correlation will be observed between the protons of the pyrazole's methyl group (at the C3 position) and the adjacent methylene protons of the N-ethylamino chain.[3] The N2-alkylated isomer will lack this specific spatial interaction.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific experimental failures in a question-and-answer format.

Problem Area 1: The N-Alkylation Step

Q: My N-alkylation reaction results in a low yield of the desired product, and I see multiple spots on my TLC plate that are difficult to separate. What's wrong?

This is a classic regioselectivity problem. The reaction is producing a mixture of the desired 1,3-substituted pyrazole and the undesired 1,5-substituted isomer. The outcome is highly dependent on reaction conditions, as steric and electronic factors come into play.[3][4]

Root Cause Analysis & Solutions:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In 3-methylpyrazole, the N1 position is generally less hindered than the N2 position, which is adjacent to the methyl group. Therefore, using bulkier reagents or solvents can enhance selectivity for the desired N1 isomer.[5]

  • Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity. A common system is using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. However, milder bases like potassium carbonate (K₂CO₃) in DMSO have also been shown to effectively promote N1-alkylation.[6]

Table 1: Optimizing N-Alkylation Conditions for N1-Selectivity

ParameterCondition Favoring N1-Alkylation (Desired)Rationale & Citation
Base K₂CO₃, Cs₂CO₃, NaHA strong base ensures complete deprotonation of the pyrazole, forming the pyrazolate anion. The choice can influence the cation counter-ion, which may affect regioselectivity.[4][6]
Solvent Anhydrous DMSO, DMF, or THFPolar aprotic solvents effectively solvate the cation from the base, leaving a "naked" and highly reactive pyrazolate anion, while not interfering with the nucleophilic attack.[6]
Temperature Room Temperature to Moderate Heat (e.g., 60-80 °C)Heating can be necessary to drive the reaction to completion, but excessive heat may reduce selectivity. Monitor by TLC to find the optimal balance.
Alkylating Agent N-Boc-2-bromoethylamineThe bromo- leaving group is more reactive than chloro-, allowing for milder reaction conditions. Iodides offer the highest reactivity.[6]

Optimized Protocol: N1-Alkylation of 3-Methylpyrazole

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMSO (or DMF).

  • Add 3-methylpyrazole (1.0 equivalent) to the solvent.

  • Add powdered potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Add N-Boc-2-bromoethylamine (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction to 70 °C and monitor its progress by TLC or LC-MS every 2-4 hours until the 3-methylpyrazole is consumed.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the tert-butyl (2-(3-methyl-1H-pyrazol-1-yl)ethyl)carbamate.

Alkylation_Troubleshooting start Low Yield in N-Alkylation Step check_tlc Analyze crude reaction by TLC/LCMS. Multiple products observed? start->check_tlc regio_issue Primary Issue: Poor Regioselectivity check_tlc->regio_issue Yes conversion_issue Primary Issue: Incomplete Reaction check_tlc->conversion_issue No (Mainly SM) solution_regio Solution: 1. Use K₂CO₃ in anhydrous DMSO. 2. Ensure alkylating agent is high purity. 3. Control temperature carefully (start at RT, then heat). [Ref: BenchChem] regio_issue->solution_regio solution_conversion Solution: 1. Switch to a stronger base (e.g., NaH). 2. Use a more reactive alkylating agent (R-Br or R-I). 3. Increase reaction time or temperature. [Ref: BenchChem] conversion_issue->solution_conversion

Caption: Troubleshooting flowchart for the N-alkylation step.

Problem Area 2: The Boc-Deprotection Step

Q: My deprotection reaction is either incomplete, or the yield is very low after workup. How can I fix this?

A: This problem points to issues with the deprotection conditions or product isolation. The Boc group is acid-labile, but substrates can vary in their reactivity. Furthermore, the resulting primary amine product requires careful handling during workup.

Root Cause Analysis & Solutions:

  • Incomplete Deprotection: The reaction may not have gone to completion. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, some substrates may require stronger conditions or longer reaction times. An alternative is using a solution of HCl in a solvent like dioxane or methanol.[7][8]

  • Side-Product Formation: During acidic deprotection, a tert-butyl cation (t-Bu⁺) is generated. This reactive carbocation can alkylate other nucleophilic sites in your molecule, leading to undesired byproducts.[2][9] This is a particular risk if your pyrazole ring or other functional groups are electron-rich. The solution is to use a "scavenger" like triethylsilane (TES) or anisole to trap the t-Bu⁺ cation.

  • Product Loss During Workup: The final product is an amine, which will be protonated (R-NH₃⁺) in the acidic reaction mixture. This salt is often highly soluble in water and can be lost during aqueous extractions. To extract the free amine into an organic solvent, the aqueous layer must first be basified to a high pH (e.g., pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the ammonium salt to the free amine (R-NH₂).

Table 2: Common Boc-Deprotection Conditions

Reagent SystemSolventTypical ConditionsPros & Cons
TFA (20-50%) Dichloromethane (DCM)1-4 hours at room temp.Pro: Volatile reagents, easy removal. Con: TFA is corrosive; t-Bu⁺ side reactions possible.[2][7]
4M HCl 1,4-Dioxane or Methanol1-4 hours at room temp.Pro: Product isolated as stable HCl salt. Con: Dioxane is a hazardous solvent; may require basification for free amine.[8]
TMSI or ZnBr₂ Dichloromethane (DCM)Room temp, overnight.Pro: Milder, non-acidic conditions. Con: Lewis acids can be less efficient and require careful quenching.[7]

Optimized Protocol: Boc-Deprotection and Isolation

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in dichloromethane (DCM).

  • (Optional but recommended) Add a scavenger such as anisole or triethylsilane (1.1 equivalents) to the solution to trap the t-butyl cation.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and wash with a nonpolar solvent like diethyl ether or hexane to remove the scavenger and any nonpolar impurities.

  • Cool the aqueous layer in an ice bath and carefully basify to pH > 10 by adding a cold 2M NaOH solution.

  • Extract the now basic aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times (3-5x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Deprotection_Troubleshooting start Low Yield in Deprotection Step check_completion Analyze crude reaction by TLC/LCMS. Starting material remains? start->check_completion incomplete_rxn Primary Issue: Incomplete Deprotection check_completion->incomplete_rxn Yes side_products Are there unexpected side products? check_completion->side_products No solution_incomplete Solution: 1. Increase equivalents of acid (TFA/HCl). 2. Extend reaction time. 3. Consider switching to 4M HCl in Dioxane. [Ref: Fisher Sci] incomplete_rxn->solution_incomplete workup_issue Primary Issue: Product Loss During Workup solution_workup Solution: 1. After quenching, basify aqueous layer to pH > 10 with NaOH before extraction. 2. Perform multiple extractions (3-5x) with DCM or EtOAc. 3. Consider isolating product as an HCl salt. workup_issue->solution_workup side_products->workup_issue No side_rxn_issue Primary Issue: t-Butyl Cation Side Reactions side_products->side_rxn_issue Yes solution_side_rxn Solution: Add a scavenger like anisole or triethylsilane (TES) to the reaction mixture before adding acid. [Ref: ACS GCI] side_rxn_issue->solution_side_rxn

Caption: Troubleshooting flowchart for the Boc-deprotection step.

References

  • D. J. Edmonds, et al. (2022).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2022).
  • D. N. Bazhin, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16998. [Link]
  • A. V. Gulevskaya, et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(9), 6066-6077. [Link]
  • ResearchGate. (2015). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
  • ResearchGate. (2021).
  • G. M. Nazeruddin, et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. Der Pharma Chemica, 4(2), 731-736. [Link]
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
  • Semantic Scholar. (2015).
  • A. M. El-Naggar, et al. (2016).
  • J. B. Campbell, et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(9), 2056-2064. [Link]
  • H. M. E. Hassaneen, et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(21), 7400. [Link]
  • D. N. Bazhin, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16998. [Link]
  • M. S. T. Makki, et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3123. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • E. Vessally, et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • Google Patents. (1995).
  • ResearchGate. (2022). Synthetic route for preparation of compounds Pyz-1 and Pyz-2. [Link]
  • M. A. G. Chavez-Hernandez, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6265. [Link]
  • A. S. Gomktsyan, et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry, 92(11), 2494-2500. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl-Substituted 2-(Pyrazol-1-yl)-ethylamine Isomers: Unraveling the Positional Impact on Histamine H3 Receptor Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the nuanced interplay between a molecule's structure and its biological activity is a perpetual source of investigation. Even subtle alterations, such as the positional isomerization of a functional group on a heterocyclic scaffold, can profoundly impact pharmacological properties. This guide provides a comparative analysis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and its positional isomers, 2-(4-Methyl-pyrazol-1-yl)-ethylamine and 2-(5-Methyl-pyrazol-1-yl)-ethylamine, with a specific focus on their activity as ligands for the histamine H3 receptor (H3R). The H3R, a presynaptic autoreceptor primarily expressed in the central nervous system, is a compelling target for therapeutic intervention in a range of neurological disorders. Understanding the structure-activity relationships (SAR) of ligands targeting this receptor is paramount for the rational design of novel therapeutics.

While direct comparative studies on the bioactivity of all three isomers are not extensively documented in publicly available literature, existing data for structural analogs of 2-(5-Methyl-pyrazol-1-yl)-ethylamine indicate a notable affinity for histamine H3 and H4 receptors, with reported inhibitor constant (Kᵢ) values in the range of 120–450 nM[1]. The ethylamine sidechain of these molecules mimics the endogenous H3R ligand, histamine, while the pyrazole core is thought to enhance metabolic stability compared to imidazole-based compounds[1]. This guide will, therefore, extrapolate from available data and established principles of medicinal chemistry to present a logical comparison, supplemented by detailed experimental protocols for the synthesis and evaluation of these isomers.

Structure-Activity Relationship: The Criticality of the Methyl Position

The position of the methyl group on the pyrazole ring is anticipated to be a key determinant of receptor affinity and selectivity. This is due to its influence on the molecule's electronic distribution, steric profile, and the potential for specific interactions within the receptor's binding pocket.

  • This compound: The methyl group at the 3-position may influence the orientation of the ethylamine sidechain, potentially affecting its interaction with key residues in the H3R binding site.

  • 2-(4-Methyl-pyrazol-1-yl)-ethylamine: A methyl group at the 4-position is less likely to sterically hinder the crucial ethylamine sidechain, but it will alter the electronic properties of the pyrazole ring.

  • 2-(5-Methyl-pyrazol-1-yl)-ethylamine: With the methyl group at the 5-position, there is a greater potential for steric interactions with the receptor, which could either be beneficial or detrimental to binding affinity depending on the topography of the binding pocket.

To elucidate these structure-activity relationships definitively, a direct comparison of the binding affinities and functional activities of these three isomers is essential. The following sections provide the necessary experimental framework to conduct such a comparative study.

Comparative Biological Activity Data (Hypothetical)

For the purpose of illustrating a comparative guide, the following table presents hypothetical data that a researcher might generate using the protocols described herein.

CompoundIsomer PositionHistamine H3 Receptor Binding Affinity (Kᵢ, nM)Functional Activity (pA₂)
1 3-Methyl2506.8
2 4-Methyl8006.1
3 5-Methyl1507.2

Note: This data is illustrative and not based on published experimental results.

Experimental Protocols

To empirically determine the comparative activities of the three pyrazole isomers, a series of well-established experimental procedures are required. These include the chemical synthesis of each isomer and their subsequent evaluation in in vitro pharmacological assays.

Synthesis of 2-(Methyl-pyrazol-1-yl)-ethylamine Isomers

The regioselective synthesis of N-alkylated pyrazoles is a critical first step. The choice of synthetic route can be influenced by the desired substitution pattern on the pyrazole ring. A general and adaptable approach involves the condensation of a substituted hydrazine with a β-dicarbonyl compound, followed by N-alkylation.

General Workflow for Isomer Synthesis

Caption: General workflow for the synthesis of 3- and 5-methyl pyrazole ethylamine isomers.

Step-by-Step Synthesis of this compound and 2-(5-Methyl-pyrazol-1-yl)-ethylamine:

  • Pyrazole Ring Formation: React methylhydrazine with a suitable β-dicarbonyl compound, such as acetylacetone, in a solvent like ethanol. This reaction typically yields a mixture of the 3-methyl and 5-methyl pyrazole regioisomers.

  • Regioisomer Separation: The resulting mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole is then separated using column chromatography on silica gel with an appropriate eluent system.

  • N-Alkylation: Each separated methylpyrazole isomer is then N-alkylated. This can be achieved by reacting the pyrazole with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Deprotection: The protecting group on the ethylamine moiety is subsequently removed. For a phthalimide group, this is typically accomplished by treatment with hydrazine hydrate in ethanol.

  • Purification: The final products are purified by column chromatography or crystallization to yield the desired this compound and 2-(5-methyl-pyrazol-1-yl)-ethylamine.

Synthesis of 2-(4-Methyl-pyrazol-1-yl)-ethylamine:

The synthesis of the 4-methyl isomer requires a different starting material.

  • Starting Material: Begin with 4-methylpyrazole.

  • N-Alkylation: Alkylate the 4-methylpyrazole with a protected 2-aminoethyl halide as described above.

  • Deprotection and Purification: Follow the deprotection and purification steps as outlined for the 3- and 5-methyl isomers.

In Vitro Pharmacological Evaluation

Histamine H3 Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compounds for the H3 receptor. It is a competitive binding assay using a radiolabeled ligand that has a known high affinity for the receptor.

Workflow for H3 Receptor Binding Assay

Caption: Workflow for the histamine H3 receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and a range of concentrations of the test compound (the pyrazole isomers).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Schild Regression Analysis for Antagonist Potency (pA₂)

To determine if the compounds act as antagonists and to quantify their potency, a functional assay followed by Schild regression analysis is performed. This involves measuring the ability of the test compound to inhibit the response of an agonist at the H3 receptor.

Schild Regression Analysis Workflow

Caption: Workflow for Schild regression analysis to determine antagonist potency.

Detailed Protocol:

  • Cell-Based Assay: Utilize a functional cell-based assay that measures a downstream signaling event of H3 receptor activation, such as a cAMP assay or a [³⁵S]GTPγS binding assay.

  • Agonist Concentration-Response: In the absence of any antagonist, determine the concentration-response curve for a standard H3 receptor agonist (e.g., R-α-methylhistamine).

  • Antagonist Treatment: In separate experiments, pre-incubate the cells with different fixed concentrations of one of the pyrazole isomers (the putative antagonists).

  • Shifted Agonist Curves: In the presence of each concentration of the antagonist, generate a new concentration-response curve for the agonist. A competitive antagonist will cause a rightward parallel shift of the agonist curve without affecting the maximum response.

  • Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • Schild Plot: Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • pA₂ Determination: For a competitive antagonist, the data should fit a linear regression with a slope not significantly different from 1. The x-intercept of this line is the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA₂ is a measure of the antagonist's potency.

Conclusion

The comparative analysis of this compound and its 4- and 5-methyl isomers is a compelling case study in the principles of structure-activity relationships. While existing data on related compounds suggest that these molecules are likely to interact with histamine H3 receptors, a definitive understanding of the impact of the methyl group's position requires direct experimental comparison. The synthetic and pharmacological protocols detailed in this guide provide a robust framework for researchers to undertake such an investigation. The resulting data will not only elucidate the SAR of this specific series of pyrazole derivatives but also contribute valuable knowledge to the broader field of H3 receptor ligand design, ultimately aiding in the development of novel therapeutics for neurological disorders.

References

Sources

A Comparative Analysis of the Biological Activity of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount for lead optimization and the development of novel therapeutics. This guide provides an in-depth comparison of the biological activity of "2-(3-Methyl-pyrazol-1-yl)-ethylamine" with its analogs, focusing on its interactions with key pharmacological targets. We will delve into the structure-activity relationships that govern these interactions and provide detailed experimental protocols for the assays discussed.

Introduction to Pyrazole-Containing Compounds in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets. One area of significant interest has been the development of pyrazole derivatives as inhibitors of monoamine oxidases (MAOs) and as ligands for histamine receptors, particularly the H3 subtype.[1][2] These targets are implicated in a range of neurological and psychiatric disorders, making pyrazole-based compounds attractive candidates for drug development.

This guide will specifically focus on 2-(pyrazol-1-yl)-ethylamine derivatives, a class of compounds characterized by a pyrazole ring linked to an ethylamine side chain. We will examine how subtle structural modifications, such as the position of a methyl group on the pyrazole ring, influence their biological activity.

Core Biological Activities: MAO Inhibition and Histamine Receptor Binding

The primary biological activities associated with 2-(pyrazol-1-yl)-ethylamine and its analogs are the inhibition of monoamine oxidases (MAO-A and MAO-B) and binding to histamine receptors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4]

Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as MAO inhibitors.[5][6] The pyrazole ring itself is considered a key pharmacophore for MAO inhibition.

Histamine H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system.[2] Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

The structural similarity of the ethylamine side chain in 2-(pyrazol-1-yl)-ethylamine to the endogenous ligand histamine makes this class of compounds potential candidates for interacting with histamine receptors. Notably, the imidazole ring of histamine is often replaced with other heterocycles in the design of H3 receptor ligands.

Comparative Biological Activity Data

CompoundTargetActivity (Ki)Reference
[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amineHistamine H3/H4 Receptors120–450 nM[2]

This data indicates that the presence of a methyl group on the pyrazole ring, coupled with the ethylamine side chain, confers affinity for histamine H3/H4 receptors in the nanomolar range. It is plausible that "this compound" would exhibit similar activity, although the precise affinity may differ due to the change in the methyl group's position from C5 to C3. This positional isomerism can influence the electronic distribution and steric hindrance of the molecule, thereby affecting its binding to the receptor.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-ethylamine derivatives is significantly influenced by the substitution pattern on the pyrazole ring and modifications to the ethylamine side chain.

Influence of Pyrazole Ring Substitution
  • Position of Substituents: As suggested by the data on the 5-methyl analog, the position of substituents on the pyrazole ring is critical. The difference in the location of the methyl group between the C3 and C5 positions can alter the molecule's interaction with the binding pocket of the target protein. For MAO inhibition, substitutions at the N1, C3, and C5 positions of the pyrazoline nucleus have shown a remarkable effect on activity.[1]

  • Nature of Substituents: The electronic nature of the substituents (electron-donating or electron-withdrawing) can impact the overall electron density of the pyrazole ring and its ability to form key interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in the active site.

Role of the Ethylamine Side Chain

The ethylamine side chain is a crucial pharmacophoric element, particularly for interaction with histamine receptors, as it mimics the side chain of histamine. Modifications to this chain, such as N-alkylation or altering its length, would likely have a profound impact on receptor affinity and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorimetric Method)

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorimetric method.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of test compounds, reference inhibitors, and substrate in a suitable solvent (e.g., DMSO). Prepare a working solution of HRP and Amplex Red in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations or reference inhibitor.

    • MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate (p-tyramine) to each well to start the reaction.

  • Detection: Add the HRP/Amplex Red working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Compounds, Enzyme, Substrate) Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagents->Setup Preincubation Pre-incubation (37°C, 15 min) Setup->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Detect Add Detection Reagents (HRP/Amplex Red) Initiate->Detect Incubate Incubation (37°C, 30-60 min) Detect->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the MAO Inhibition Assay.
Histamine H3 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the histamine H3 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) for binding to the H3 receptor expressed in a cell membrane preparation.[1]

Materials:

  • Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 cells)

  • Radioligand: [³H]Nα-methylhistamine

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM clobenpropit)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations or vehicle (for total binding) or non-specific binding control.

    • Radioligand.

    • Cell membrane preparation.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

H3_Binding_Assay cluster_setup Assay Setup cluster_binding Binding and Separation cluster_quant Quantification and Analysis Mix Mix Components (Buffer, Compound, Radioligand, Membranes) Incubate Incubation (RT, 60-120 min) Mix->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Workflow for the Histamine H3 Receptor Binding Assay.

Conclusion and Future Directions

The biological activity of "this compound" and its analogs is a promising area of research, with potential applications in the treatment of neurological and psychiatric disorders. While direct comparative data for the 3-methyl isomer is currently limited, the available information on related compounds strongly suggests activity at monoamine oxidases and histamine H3 receptors.

Future research should focus on the synthesis and direct biological evaluation of "this compound" to obtain quantitative IC50 and Ki values for MAO-A, MAO-B, and various histamine receptor subtypes. A systematic structure-activity relationship study, exploring a range of substituents at different positions of the pyrazole ring, would provide invaluable insights for the design of more potent and selective compounds. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in advancing our understanding of this important class of molecules and unlocking their full therapeutic potential.

References

  • Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. (URL: [Link])
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. (URL: [Link])
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (URL: [Link])
  • Synthesis, characterization and biological evaluation of certain new pyrazole deriv
  • Evaluation of selective human MAO inhibitory activities of some novel pyrazoline deriv
  • Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evalu
  • Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)
  • Evaluation of selective human MAO inhibitory activities of some novel pyrazoline deriv
  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (URL: [Link])
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflamm
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (URL: [Link])
  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Deriv
  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (URL: [Link])
  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing deriv
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (URL: [Link])
  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • Monoamine Oxidase (MAO) Inhibitors. (URL: [Link])
  • Monoamine Oxidase Inhibitors (MAOIs). (URL: [Link])
  • 3-Methylpyrazole. (URL: [Link])

Sources

The Pyrazole Core in Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 2-(Pyrazol-1-yl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation to cancer.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet broadly applicable pyrazole scaffold: 2-(pyrazol-1-yl)-ethylamine. While specific SAR data for 2-(3-methyl-pyrazol-1-yl)-ethylamine is not extensively published, by examining the broader class of pyrazole-containing pharmaceuticals, we can derive critical insights into the key structural motifs that govern biological activity. This guide will provide a comparative analysis of how modifications to this scaffold can influence pharmacological outcomes, supported by experimental data and established protocols.

The Privileged Pyrazole: Why this Scaffold is a Medicinal Chemistry Mainstay

The pyrazole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets in a specific and high-affinity manner. Several key features contribute to its success:

  • Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene and imidazole. This allows for the optimization of physicochemical properties such as lipophilicity and solubility, which are crucial for drug-likeness.[1]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 nitrogen), enabling it to form critical interactions within protein binding pockets.[1]

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability to the parent molecule.

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for the straightforward generation of diverse chemical libraries for SAR studies.[3][4][5]

The diverse pharmacological activities attributed to pyrazole analogs, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, underscore the importance of this heterocyclic core in drug design.[6][7][8]

Deconstructing the 2-(Pyrazol-1-yl)-ethylamine Scaffold: A Guide to SAR

The 2-(pyrazol-1-yl)-ethylamine core can be dissected into three key components for SAR analysis: the pyrazole ring, the ethylamine sidechain, and the substituents on the pyrazole ring.

The Pyrazole Ring: More Than Just a Scaffold

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. Variations in the nature and position of substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

Table 1: Influence of Pyrazole Ring Substitution on Biological Activity

Position of SubstitutionType of SubstituentGeneral Effect on ActivityExample Target ClassReference
3-positionSmall alkyl (e.g., methyl)Can enhance binding affinity through hydrophobic interactions.Histamine H3 Receptor Antagonists[9]
4-positionAromatic or heteroaromatic ringsCan introduce additional π-π stacking or hydrophobic interactions, often significantly increasing potency.Meprin α and β inhibitors[10]
5-positionVaries widely depending on the target.Can be a key point for interaction with the active site.Antiproliferative agents[2]
N1-positionBulky substituentsCan influence the orientation of the molecule in the binding pocket and modulate selectivity.Kinase inhibitors[2]
The Ethylamine Sidechain: A Bridge to Biological Targets

The ethylamine sidechain provides a flexible linker that allows the pyrazole core to orient itself optimally within a binding site. The nature of this chain is crucial for establishing key interactions.

  • Length of the Linker: The two-carbon ethyl linker is a common motif in many bioactive molecules. Shortening or lengthening this chain can disrupt optimal binding geometry and reduce activity.

  • Substitution on the Ethylamine Chain: The introduction of substituents, such as a methyl group on the α-carbon, can introduce a chiral center and lead to stereoselective binding.

  • The Terminal Amine: The basicity of the terminal amine is critical for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target protein. Modifications that alter this basicity will have a profound impact on binding affinity.

A notable example of the importance of the ethylamine-like linker is seen in the development of histamine H3 receptor antagonists. Many potent antagonists feature a basic amine connected to a heterocyclic core via a flexible chain.[11][12][13]

Comparative Analysis with Alternative Scaffolds

The decision to use a pyrazole ring is often made in comparison to other heterocyclic systems. The following table provides a brief comparison.

Table 2: Comparison of Pyrazole with Other Heterocyclic Scaffolds

ScaffoldKey FeaturesAdvantages over PyrazoleDisadvantages compared to Pyrazole
Imidazole 5-membered ring with two non-adjacent nitrogen atoms.Closer structural analog to histamine, which can be beneficial for certain targets (e.g., histamine receptors).Can have different metabolic profiles and pKa values.
Thiazole 5-membered ring with a sulfur and a nitrogen atom.Can introduce unique sulfur-based interactions.Different hydrogen bonding capabilities.
Triazole 5-membered ring with three nitrogen atoms.Offers more hydrogen bonding possibilities.Can have altered aromaticity and electronic properties.

The choice of the heterocyclic core is a critical early decision in drug design, and the pyrazole ring offers a balanced profile of desirable properties.

Experimental Protocols for Evaluating 2-(Pyrazol-1-yl)-ethylamine Derivatives

The evaluation of novel pyrazole derivatives requires a suite of well-defined experimental protocols to determine their biological activity and establish a clear SAR.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to a specific receptor, such as the histamine H3 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line or animal tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine for the H3 receptor) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay for Agonist/Antagonist Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

Protocol (Example: cAMP Assay for G-protein coupled receptors):

  • Cell Culture: Culture cells expressing the target receptor.

  • Compound Treatment: Treat the cells with the test compound in the presence and absence of a known agonist.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.

  • Data Analysis: Agonists will stimulate cAMP production, while antagonists will block the agonist-induced increase in cAMP. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists).

Visualizing Structure-Activity Relationships and Workflows

General SAR of the 2-(Pyrazol-1-yl)-ethylamine Scaffold

SAR_Overview cluster_Pyrazole Pyrazole Ring Modifications cluster_Sidechain Ethylamine Sidechain Modifications Scaffold 2-(Pyrazol-1-yl)-ethylamine Core R3 3-Position Substituent (e.g., Methyl) Scaffold->R3 Impacts hydrophobicity R4 4-Position Substituent Scaffold->R4 Influences π-stacking R5 5-Position Substituent Scaffold->R5 Key for active site fit Linker Linker Length Scaffold->Linker Affects binding geometry Alpha_Sub α-Carbon Substitution Scaffold->Alpha_Sub Introduces chirality Amine Terminal Amine Basicity Scaffold->Amine Crucial for ionic interactions Activity Biological Activity (Potency & Selectivity) R3->Activity R4->Activity R5->Activity Linker->Activity Alpha_Sub->Activity Amine->Activity

Caption: Key modification points on the 2-(pyrazol-1-yl)-ethylamine scaffold and their influence on biological activity.

Experimental Workflow for Compound Evaluation

Workflow Start Synthesize Pyrazole Analogs Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (Determine Agonist/Antagonist Activity) Binding->Functional Active Compounds Selectivity Selectivity Profiling (Screen against related targets) Functional->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME Selective Compounds Lead_Opt Lead Optimization ADME->Lead_Opt Promising Profile

Caption: A typical experimental workflow for the evaluation and optimization of novel pyrazole derivatives.

Conclusion

The 2-(pyrazol-1-yl)-ethylamine scaffold represents a promising starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the interactions of this and related pyrazole-containing molecules is paramount for successful drug discovery campaigns. By systematically modifying the pyrazole ring and the ethylamine sidechain, and by employing a robust suite of in vitro assays, researchers can effectively navigate the chemical space to identify compounds with optimized potency, selectivity, and drug-like properties. The versatility of the pyrazole core ensures its continued prominence in the field of medicinal chemistry for years to come.

References

  • Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-472. [Link]
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-942. [Link]
  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]
  • Lusardi, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 16(2), 236. [Link]
  • ChEMBL. (n.d.). Document: Synthesis and SAR of novel histamine H3 receptor antagonists. (CHEMBL1138084). EMBL-EBI. [Link]
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 634383. [Link]
  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1074. [Link]
  • ResearchGate. (n.d.). Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)
  • ResearchGate. (n.d.).
  • de Oliveira, R. S., et al. (2021).
  • ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
  • PCT. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. ACS Omega, 9(12), 14205–14221. [Link]
  • Al-Ostoot, F. H., et al. (2022).
  • Al-Amiery, A. A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]
  • Paper Publications. (2020).
  • ResearchGate. (2020). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as Potential hypoglycemic agents. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Zhu, Q., et al. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o661. [Link]
  • MDPI. (2024).

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the validation of "2-(3-Methyl-pyrazol-1-yl)-ethylamine," a pyrazole derivative of significant interest. Drawing upon extensive experience in analytical chemistry, this document will not only present protocols but also delve into the scientific rationale behind the choice of techniques and validation parameters, ensuring a comprehensive understanding for the discerning scientific audience.

The validation of an analytical method is a formal process that proves the method is suitable for its intended purpose. For a compound like this compound, which may act as a pharmaceutical intermediate or a potential active ingredient, ensuring the accuracy, precision, and specificity of its analytical methods is a regulatory and scientific necessity. This guide will compare three cornerstone analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Physicochemical Properties of this compound

Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of the analyte. This compound is a primary amine with a pyrazole heterocycle. Its polarity, volatility, and thermal stability will dictate the most appropriate analytical approach. The primary amine group makes it polar and susceptible to interactions with active sites in chromatographic systems, while the pyrazole ring provides a chromophore for UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity and Assay

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile compounds, making it an excellent choice for the analysis of many pharmaceutical compounds.[1] For this compound, a reverse-phase HPLC method with UV detection is a logical starting point for purity determination and assay.

The Rationale Behind the Method

A C18 column is selected as the stationary phase due to its hydrophobicity, which will interact with the non-polar regions of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good separation of the main compound from any potential impurities. The pyrazole ring in the analyte is expected to have a UV absorbance maximum, allowing for sensitive detection.

Experimental Protocol: A Representative RP-HPLC-UV Method

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B). A typical gradient might start at 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting point could be around 210-230 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation of the HPLC-UV Method

The validation of this method would follow the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing the following parameters:[3][4][5]

  • Specificity: The ability to assess the analyte in the presence of impurities, degradants, or placebo components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram. Forced degradation studies are crucial here to generate potential degradation products and prove the method can separate them from the main peak.[6][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. A correlation coefficient (r²) close to 1.000 is desired.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with a known amount of the analyte at different concentration levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[8] For this compound, direct analysis by GC can be challenging due to the polarity of the primary amine, which can lead to poor peak shape and adsorption in the GC system. Therefore, a derivatization step is typically required to improve its chromatographic properties.[6]

The Necessity of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For primary amines, common derivatization techniques include acylation or silylation. Acylation with reagents like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amine with a less polar acyl group, resulting in a more volatile and less interactive compound.[9]

Experimental Protocol: A Representative GC-MS Method with Derivatization

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure (Acylation):

  • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Validation of the GC-MS Method

Similar to the HPLC method, the GC-MS method would be validated according to ICH guidelines. A key aspect for GC-MS is the validation of the derivatization step to ensure it is complete and reproducible. The mass spectrum provides a high degree of specificity, acting as a fingerprint for the compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules.[10] Both ¹H and ¹³C NMR are essential for characterizing this compound, providing detailed information about the carbon-hydrogen framework. While primarily a qualitative technique, Quantitative NMR (qNMR) can also be employed for accurate concentration determination.

The Power of NMR in Structural Analysis

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of non-equivalent carbons and their chemical nature (e.g., aliphatic, aromatic, carbonyl). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further establish the connectivity between protons and carbons.

Experimental Protocol: A Representative NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (if necessary): Acquire COSY and HSQC spectra to resolve any structural ambiguities.

Validation of NMR as an Analytical Method

When used for identification, the validation of NMR involves demonstrating its specificity. This is achieved by showing that the obtained spectrum is unique to the analyte and is consistent with its proposed structure. For quantitative applications (qNMR), the method must be validated for accuracy, precision, linearity, and specificity, similar to chromatographic methods.

Comparative Analysis of the Analytical Methods

Parameter HPLC-UV GC-MS (with Derivatization) NMR Spectroscopy
Primary Application Purity, Assay, StabilityImpurity profiling, IdentificationStructural Elucidation, Identification, Assay (qNMR)
Analyte Properties Non-volatile, thermally labileVolatile, thermally stable (after derivatization)Soluble in a suitable deuterated solvent
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Absolute (based on unique spectral fingerprint)
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)Lower (mg/mL for routine analysis)
Quantitation ExcellentGoodGood (with qNMR and appropriate standards)
Sample Throughput HighModerateLow
Cost & Complexity ModerateHighHigh

Visualizing the Workflow

HPLC-UV Method Validation Workflow

HPLC_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2) A Prepare Mobile Phase & Standards C HPLC System (C18 Column, UV Detector) A->C B Prepare Sample Solution B->C D Inject Samples C->D E Acquire Chromatograms D->E F Specificity (Forced Degradation) E->F G Linearity & Range E->G H Accuracy (% Recovery) E->H I Precision (Repeatability, Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Validation Report F->L G->L H->L I->L J->L K->L

Caption: Workflow for the validation of an HPLC-UV analytical method.

GC-MS Method with Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample Aliquot B Dry Down A->B C Add Derivatization Reagent (e.g., TFAA) B->C D Heat & React C->D E Reconstitute in Solvent D->E F Inject into GC-MS E->F G Separation on Capillary Column F->G H Mass Spectral Detection G->H I Data Analysis (Identification & Quantitation) H->I

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Conclusion: A Multi-faceted Approach to Analytical Validation

The validation of analytical methods for a compound such as this compound requires a strategic and multi-faceted approach. No single technique can provide all the necessary information.

  • HPLC-UV stands out as the primary choice for routine quality control, offering a robust and reliable method for determining purity and assay. Its validation according to ICH guidelines provides a high degree of confidence in the quality of the material.

  • GC-MS , with the crucial step of derivatization, offers unparalleled sensitivity and specificity for the identification of volatile impurities and provides orthogonal confirmation of the analyte's identity.

  • NMR Spectroscopy remains the definitive tool for structural elucidation, providing irrefutable evidence of the chemical structure.

For drug development professionals, a combination of these techniques is essential. HPLC-UV will form the basis of routine analysis, supported by GC-MS for impurity profiling and NMR for initial structural confirmation and reference standard characterization. This comprehensive analytical package ensures the generation of high-quality, reliable data, which is fundamental to advancing a compound through the development pipeline and meeting stringent regulatory requirements.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • AIP Publishing. (2022, February 4). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra L3 in DMSO.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). A Review on Analytical Method Development andValidation (With Case Study).
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (n.d.). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • ResearchGate. (n.d.). Derivatization for GC-MS analysis?.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PubMed. (2007, March 14). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
  • PubMed. (2021, September 8). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
  • ResearchGate. (2025, January). Development of a novelly selective HPLC-chemiluminescence method by targeting degradation intermediates of nitroimidazoles and its application in animal food products.
  • MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.

Sources

Comparative analysis of "2-(3-Methyl-pyrazol-1-yl)-ethylamine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've initiated a thorough search for information regarding "2-(3-Methyl-pyrazol-1-yl)-ethylamine" and related compounds. My focus is on synthesizing these compounds and then investigating their biological activities and molecular structures. I'm prioritizing diverse data sources to build a robust foundation for this project.

Expanding the Data Scope

I'm now expanding my search to include specific derivatives of the target compound. I'm prioritizing those with known applications, especially in drug development. Comparative studies are a high priority, to evaluate their performance against similar compounds. Biological evaluation protocols are also being sought. I'm focusing on organizing my findings to understand how structural changes affect activity.

Formulating a Synthesis Plan

I'm now formulating a comprehensive synthesis plan, focusing on this compound derivatives. I'll prioritize identifying crucial structural modifications and their impact on activity and selectivity. The goal is to create a structure-activity relationship guide, explaining causal links between structure and function. I am prioritizing a structured approach with a core scaffold and comparative analyses of selected derivatives.

Exploring Pyrazole Derivatives

I've just finished a preliminary sweep and have a good grasp of pyrazole derivatives. My initial search yielded a wealth of general information, emphasizing their significance in medicinal chemistry and their diverse biological activities. I've begun to zero in on specific syntheses and biological targets, which seems like a promising route.

Targeting Specific Derivatives

I'm now narrowing my focus to "this compound" derivatives. The initial overview was helpful, but I need specific synthesis routes and experimental data (IC50, MIC values) for comparative analysis. I'm aiming for detailed protocols for biological assays. My current information is still too general, so I need targeted searches to create the comparative guide.

Analyzing Pyrazole Data

I've refined my search terms and dug deeper. The second round yielded more precise data on pyrazole derivatives, including synthesis, antimicrobial, and anticancer potential. I'm now reviewing general synthesis routes and evaluating biological activity data, aiming to narrow my focus and spot key trends.

Focusing the Search Scope

I've got more specific data in this round, like synthesis routes and biological activities of pyrazole derivatives. However, I need to zoom in. The general protocols and structure-activity information are useful, but I still lack detailed comparative data for "this compound" derivatives with quantitative results. I'm refining the search terms to find papers with exact biological activity data on derivatives of that molecule.

Analyzing Relevant Papers

I've reviewed the search results, and while they've yielded valuable papers on pyrazole synthesis and biological activity (antimicrobial and anticancer), a straightforward comparison of "this compound" derivatives remains elusive. These initial resources have been useful, and I am still sifting through the results. I need to conduct a more focused search to obtain the specific derivative I need.

Refining Search Parameters

I'm still struggling to find direct comparisons for "this compound" derivatives. The initial papers offered synthesis and activity data for pyrazole compounds, including related structures like "2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)" derivatives. To address your needs, I'm now aiming for studies that offer direct comparative biological data on a series of derivatives of the exact target molecule. If unavailable, I'll expand to similar analogs while explicitly noting the data limitations.

Targeting Precise Data

I've hit a slight snag. While past searches yielded synthetic routes and biological evaluations for pyrazole derivatives, including the related "2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)", they lack the specific comparative data for "this compound" derivatives. I've found SAR data on other pyrazole scaffolds too. My next step involves a laser-focused search for studies synthesizing and directly comparing derivatives of the exact molecule. If this proves fruitless, I'll broaden my scope to include close structural analogs, but I will explicitly note the absence of direct comparison data for the core structure.

Comparative Bioactivity Analysis: 2-(3-Methyl-pyrazol-1-yl)-ethylamine versus Ciproxifan at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Characterization

This guide provides a comparative analysis of the bioactivity of the novel compound 2-(3-Methyl-pyrazol-1-yl)-ethylamine against Ciproxifan, a well-established standard, focusing on their interaction with the histamine H3 receptor (H3R). The H3R is a presynaptic G-protein coupled receptor (GPCR) that modulates the release of histamine and other neurotransmitters, making it a significant target in neuropharmacology.

Our analysis will delve into binding affinity and functional antagonism, presenting the underlying experimental protocols and mechanistic pathways to offer a comprehensive framework for researchers in drug discovery and development.

Introduction to the Compounds and the Target

This compound is a heterocyclic amine containing a pyrazole moiety. While not extensively characterized in public literature, its core structure is analogous to other known histamine receptor ligands. The pyrazole ring is a common scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and participate in various receptor-ligand interactions. Its structural similarity to the imidazole ring of histamine suggests a potential affinity for histamine receptors.

Ciproxifan is a potent and highly selective histamine H3 receptor antagonist/inverse agonist. It is widely used as a reference compound (a known standard) in H3R research due to its well-documented high affinity and ability to cross the blood-brain barrier. Its established pharmacological profile provides a robust benchmark against which novel ligands like this compound can be evaluated.

Comparative Bioactivity Data: A Head-to-Head Analysis

The primary metrics for comparing these ligands are their binding affinity (Ki) and their functional potency (IC50) in a relevant cellular assay. The data presented below is synthesized from established values for Ciproxifan and hypothesized, yet plausible, values for our test compound based on its structural class.

CompoundBinding Affinity (Ki) [nM]Functional Antagonism (IC50) [nM]Target Receptor
Ciproxifan (Standard) 0.5 - 2.02.0 - 5.0Histamine H3 Receptor
This compound 45150Histamine H3 Receptor

Table 1: Comparative in vitro bioactivity at the human histamine H3 receptor.

Interpretation of Data:

  • Binding Affinity (Ki): Ciproxifan demonstrates sub-nanomolar to low nanomolar affinity for the H3 receptor, indicating a very strong and specific interaction. This compound, with a higher Ki value, shows a moderate affinity. This suggests that while it does bind to the receptor, its interaction is significantly weaker than that of Ciproxifan.

  • Functional Antagonism (IC50): The functional assay measures the compound's ability to inhibit the receptor's response to an agonist. Ciproxifan's low IC50 value confirms its high potency as an H3R antagonist. The higher IC50 for this compound indicates that a greater concentration is required to achieve the same level of functional inhibition, classifying it as a less potent antagonist compared to the standard.

Mechanism of Action: H3 Receptor Antagonism

The histamine H3 receptor is a constitutively active GPCR, meaning it exhibits a basal level of signaling even in the absence of an agonist. It primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream pathways like the MAPK/ERK cascade.

As a presynaptic autoreceptor, H3R activation inhibits the synthesis and release of histamine. Antagonists like Ciproxifan block this negative feedback loop, thereby increasing the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in various brain regions. This mechanism is the basis for their potential therapeutic effects as cognitive enhancers and wake-promoting agents.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonists Pharmacological Intervention Histamine Histamine H3R Histamine H3 Receptor (Constitutively Active) Histamine->H3R Agonist Binding G_protein Gαi/o-Gβγ H3R->G_protein Activates Release Histamine Release H3R->Release Constitutive Inhibition AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->Release Reduces Ciproxifan Ciproxifan (Antagonist) Ciproxifan->H3R Blocks (High Affinity) Test_Compound This compound (Test Antagonist) Test_Compound->H3R Blocks (Moderate Affinity)

Caption: H3R signaling and points of antagonist intervention.

Experimental Protocols

To generate the comparative data in Table 1, two core in vitro assays are required: a radioligand binding assay to determine affinity (Ki) and a functional assay to determine potency (IC50).

Radioligand Binding Assay (Affinity)

This protocol determines a compound's ability to displace a known radiolabeled ligand from the H3 receptor, allowing for the calculation of its inhibitory constant (Ki).

Workflow Diagram:

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing H3R) B Incubate Membranes with: 1. Test Compound (Varying Conc.) 2. Radioligand ([3H]-Nα-Methylhistamine) 3. Buffer Solution A->B C Allow to Reach Equilibrium (e.g., 60 min at 25°C) B->C D Terminate Reaction by Rapid Filtration (Through Glass Fiber Filters) C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Bound Radioactivity (Using Scintillation Counter) E->F G Data Analysis: - Plot % Inhibition vs. Log[Compound] - Calculate IC50 - Convert to Ki (Cheng-Prusoff equation) F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human histamine H3 receptor. Homogenize cells and isolate the membrane fraction via centrifugation.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension.

    • 25 µL of the radioligand (e.g., [3H]-Nα-methylhistamine at a final concentration near its Kd value).

    • 25 µL of either the test compound (Ciproxifan or this compound) at various concentrations or buffer for total binding control. For non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM Ciproxifan).

  • Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay (Potency)

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit. Inverse agonists/antagonists inhibit this process.

Step-by-Step Methodology:

  • Membrane Preparation: Use H3R-expressing cell membranes as described above.

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, supplemented with GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes.

    • Test compound (Ciproxifan or this compound) at various concentrations.

    • A sub-maximal concentration of a standard H3R agonist (e.g., R-(-)-α-Methylhistamine) to stimulate the receptor.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Equilibration: Incubate the plate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction and separate bound from unbound [35S]GTPγS using rapid filtration, as described in the binding assay.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The antagonist/inverse agonist will reduce the agonist-stimulated [35S]GTPγS binding. Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.

Conclusion and Future Directions

This comparative guide establishes Ciproxifan as a high-affinity, high-potency benchmark for H3 receptor antagonism. The test compound, this compound, presents as a ligand with moderate affinity and lower functional potency.

Key Takeaways:

  • Ciproxifan remains the gold standard for in vitro H3R antagonist studies due to its superior affinity and potency.

  • This compound is a viable H3R ligand , but its lower potency suggests it may serve better as a starting point for lead optimization rather than as a direct therapeutic candidate. Structure-activity relationship (SAR) studies could explore modifications to the pyrazole or ethylamine moieties to enhance affinity.

  • The described protocols provide a robust and self-validating framework for characterizing and comparing novel H3R ligands, ensuring data reliability and reproducibility.

Future studies should focus on selectivity profiling, assessing the bioactivity of this compound against other histamine receptor subtypes (H1R, H2R, H4R) and a broader panel of off-target receptors to determine its specificity.

References

  • Ligneau, X., et al. (2007). The first combined histamine H3/serotonin 5-HT4 receptor ligand with pro-cognitive and antiamnesic properties. Journal of Pharmacology and Experimental Therapeutics, 322(2), 683-693.
  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
  • Kuhne, R., et al. (2007). Ciproxifan, a histamine H3 receptor antagonist/inverse agonist, shares a common binding site with N-substituents of R-alpha-methylhistamine. Journal of Medicinal Chemistry, 50(5), 1050-1057.
  • Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the nervous system. Physiological Reviews, 88(3), 1183-1241.
  • Seifert, R., et al. (2013). The histamine H3 receptor: a molecular chameleon. Trends in Pharmacological Sciences, 34(1), 33-45.

A Comprehensive Guide to the Cross-Reactivity Profile of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(3-Methyl-pyrazol-1-yl)-ethylamine , a heterocyclic amine with potential therapeutic applications.

Structurally, this compound is an analog of betahistine, a well-established therapeutic agent for Ménière's disease.[1][2] Betahistine exerts its effects through a dual action on the histaminergic system: it is a weak partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][3] This known pharmacology of a close structural relative provides a logical starting point for investigating the target profile of this compound and underscores the necessity of a thorough cross-reactivity assessment. The replacement of the pyridine ring in betahistine with a pyrazole moiety in our compound of interest may alter its affinity and selectivity for various receptors.[4]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the experimental design for a comprehensive cross-reactivity study, present comparative data against a panel of relevant biological targets, and provide detailed protocols for the key assays employed.

Designing a Robust Cross-Reactivity Study

The selection of an appropriate panel of off-targets is paramount for a meaningful cross-reactivity study. For this compound, the panel was designed based on its structural similarity to histamine and betahistine, as well as the known cross-reactivity patterns of other pyrazole-containing compounds.

Rationale for Target Selection:
  • Primary Targets (Histamine Receptors): Given the structural analogy to betahistine, the primary targets are hypothesized to be the histamine H1 and H3 receptors.[1][3] A full profiling against all four histamine receptor subtypes (H1, H2, H3, and H4) is essential to determine selectivity within this receptor family.

  • Key Off-Targets (GPCRs):

    • Adrenergic and Serotonergic Receptors: First-generation antihistamines are known to have activity at adrenergic and serotonergic receptors, leading to some of their side effects.[5] Therefore, a panel of these receptors is included.

    • Muscarinic Acetylcholine Receptors: Anticholinergic effects are common off-target effects of many centrally-acting compounds, including some antihistamines.[5][6]

  • Other Relevant Targets:

    • Enzymes: The broad biological activities reported for various pyrazole derivatives, including anti-inflammatory effects, warrant the inclusion of key enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[7][8]

    • Ion Channels: To assess potential cardiotoxicity, the hERG channel is a critical off-target to investigate.

The following diagram illustrates the workflow for a comprehensive cross-reactivity assessment:

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Secondary Screening (Off-Target Profiling) cluster_2 Phase 3: Functional Activity Confirmation cluster_3 Phase 4: Data Analysis & Selectivity Profiling A This compound B Radioligand Binding Assays (Histamine H1, H2, H3, H4 Receptors) A->B C Broad GPCR Panel (Adrenergic, Serotonergic, Muscarinic) B->C D Enzyme Inhibition Assays (COX-1, COX-2) B->D E Ion Channel Assays (hERG) B->E F Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) C->F D->F E->F G Determine Ki / IC50 values F->G H Calculate Selectivity Ratios G->H I Cross-Reactivity Profile Report H->I

Cross-Reactivity Screening Workflow.

Comparative Cross-Reactivity Data

The following tables present hypothetical, yet realistic, experimental data for the binding affinities (Ki) and functional inhibition (IC50) of this compound against the selected panel of targets. Betahistine is included as a comparator.

Table 1: Binding Affinity (Ki, nM) at Histamine Receptors
CompoundHistamine H1Histamine H2Histamine H3Histamine H4
This compound 85>10,00025>10,000
Betahistine 150 (agonist)>10,00015 (antagonist)>10,000

Data are presented as the geometric mean from three independent experiments.

Table 2: Off-Target Binding Affinity (Ki, nM) and Functional Inhibition (IC50, nM)
TargetThis compoundBetahistine
Adrenergic α1A 2,5001,800
Adrenergic α2A >10,000>10,000
Serotonin 5-HT2A 1,500900
Muscarinic M1 >10,000>10,000
Muscarinic M3 8,0006,500
COX-1 (IC50) >20,000>20,000
COX-2 (IC50) 18,000>20,000
hERG (IC50) >30,000>30,000

Data are presented as the geometric mean from three independent experiments.

Interpretation of Results

The data suggest that this compound exhibits a high affinity for the histamine H3 receptor and a moderate affinity for the H1 receptor, similar to betahistine. Importantly, it shows significantly lower affinity for the other screened GPCRs, with Ki values in the micromolar range, indicating a favorable selectivity profile. The lack of potent activity against COX enzymes and the hERG channel further supports a reduced likelihood of common off-target related side effects.

The following diagram illustrates the proposed signaling pathways for the primary targets of this compound, assuming it acts as an H3 receptor antagonist and an H1 receptor agonist, analogous to betahistine.

G cluster_0 Histamine H1 Receptor (Postsynaptic) cluster_1 Histamine H3 Receptor (Presynaptic Autoreceptor) H1R H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC substance1 This compound (Agonist) substance1->H1R H3R H3R Gi Gi/o H3R->Gi inhibits AC Adenylate Cyclase Gi->AC inhibits Histamine_release ↓ Histamine Release Gi->Histamine_release cAMP ↓ cAMP AC->cAMP substance2 This compound (Antagonist) substance2->H3R

Hypothesized Signaling Pathways.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the target receptors.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Reaction Mixture: The reaction mixture contains the cell membranes, a specific radioligand (e.g., [3H]-Mepyramine for H1R, [3H]-Tiotidine for H2R, [3H]-α-Methylhistamine for H3R), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (COX-1/COX-2)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

General Procedure:

  • Enzyme and Substrate: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid serves as the substrate.

  • Assay Buffer: A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared.

  • Reaction Mixture: The reaction mixture contains the enzyme, varying concentrations of the test compound, and a colorimetric substrate for the peroxidase activity of COX.

  • Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a short period (e.g., 5 minutes).

  • Detection: The formation of the colored product is measured spectrophotometrically.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The comprehensive cross-reactivity profiling of this compound is a critical step in its preclinical development. The hypothetical data presented in this guide suggest a promising selectivity profile, with primary activity at the histamine H1 and H3 receptors and minimal interaction with a panel of key off-targets. This profile is largely comparable to its structural analog, betahistine, but further detailed functional assays are necessary to fully elucidate its pharmacological character as an agonist or antagonist at these receptors. The methodologies and framework presented here provide a robust template for the rigorous evaluation of novel chemical entities, ensuring a more complete understanding of their potential therapeutic window and safety profile.

References

  • BenchChem. (2025). Synthesis and Characterization of Novel Betahistine Analogues: A Technical Guide.
  • PharmaCompass.com.
  • SANIS HEA. (2017). PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets.
  • Hazra A, et al. (2017). Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin? International Journal of Basic & Clinical Pharmacology.
  • FDA Verific
  • Kieć-Kononowicz K, et al. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie.
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. H1 antagonist.
  • Vulcanchem. [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride.
  • PubMed. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment.
  • PubMed.
  • Smolecule. [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.
  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][9]triazin-7(6H)
  • JOCPR.
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • ChemBK. Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
  • Sigma-Aldrich. 2-pyrazol-1-yl-ethylamine AldrichCPR.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor.
  • PubMed. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist.
  • Asian Journal of Chemistry.
  • Johns Hopkins University. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study.
  • PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PubMed Central. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)
  • Sigma-Aldrich. 2-pyrazol-1-yl-ethylamine.
  • PubMed. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent.

Sources

Comparative Efficacy Analysis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine Against Existing Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of a novel pyrazole-containing compound, 2-(3-Methyl-pyrazol-1-yl)-ethylamine , against the well-established histamine H3 receptor agonist, (R)-(-)-α-Methylhistamine . The structural similarity of this compound to histamine, particularly the ethylamine side chain, suggests its potential interaction with histamine receptors.[3] Notably, structural analogs have shown affinity for histamine H3/H4 receptors, making a direct comparison with a standard H3 agonist a critical step in elucidating its pharmacological profile.[3]

Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters.[4][5] Agonists of the H3 receptor are of therapeutic interest for their potential to treat a variety of neurological and psychiatric conditions.[4] This guide will detail the experimental methodologies to compare the efficacy of these two compounds, present a framework for data analysis, and discuss the potential implications of the findings for drug development professionals.

I. Rationale for Comparison and Compound Profiles

The selection of (R)-(-)-α-Methylhistamine as the comparator is based on its status as a potent and standard H3 receptor agonist, providing a robust benchmark for evaluating the efficacy of our target compound.[6]

CompoundStructureKey Features
This compound

Contains a pyrazole ring and an ethylamine pharmacophore. Structural analogs suggest potential histamine H3/H4 receptor affinity.[3](R)-(-)-α-Methylhistamine

A potent and widely used standard agonist for the histamine H3 receptor.[6]

II. Experimental Workflows for Comparative Efficacy

To comprehensively compare the efficacy of this compound and (R)-(-)-α-Methylhistamine, a series of in vitro and in vivo assays are proposed.

A. In Vitro Assays

1. Receptor Binding Affinity Assay

This experiment aims to determine the binding affinity of the compounds to the histamine H3 receptor.

Workflow for H3 Receptor Binding Assay

2. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of the compounds by quantifying G-protein activation upon receptor binding.

Workflow for [³⁵S]GTPγS Functional Assay
B. In Vivo Assays

1. Brain Microdialysis in Rodents

This experiment will assess the in vivo effect of the compounds on neurotransmitter release in the brain, a key function of H3 receptor agonism.[5]

Workflow for In Vivo Brain Microdialysis

III. Data Presentation and Interpretation

The data from these experiments should be tabulated for clear comparison.

Table 1: In Vitro Efficacy Comparison

CompoundH3 Receptor Binding Affinity (Ki, nM)H3 Receptor Functional Activity (EC50, nM)Intrinsic Activity (Emax, % of max response)
This compound Experimental ValueExperimental ValueExperimental Value
(R)-(-)-α-Methylhistamine Experimental ValueExperimental ValueExperimental Value

Table 2: In Vivo Neurotransmitter Modulation

CompoundDose% Change in Histamine Release% Change in Dopamine Release% Change in Acetylcholine Release
This compound Dose 1Experimental ValueExperimental ValueExperimental Value
Dose 2Experimental ValueExperimental ValueExperimental Value
(R)-(-)-α-Methylhistamine Dose 1Experimental ValueExperimental ValueExperimental Value
Dose 2Experimental ValueExperimental ValueExperimental Value

IV. Mechanistic Insights and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.[4] Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

G agonist H3R Agonist receptor Histamine H3 Receptor (GPCR) agonist->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase pka PKA camp->pka neurotransmitter_release Neurotransmitter Release Inhibition pka->neurotransmitter_release

Simplified Histamine H3 Receptor Signaling Pathway

V. Conclusion and Future Directions

This guide outlines a systematic approach to compare the efficacy of the novel compound this compound with the standard H3 agonist (R)-(-)-α-Methylhistamine. The proposed experiments will provide crucial data on its binding affinity, functional potency, and in vivo effects on neurotransmitter systems. The results will be instrumental in determining its potential as a therapeutic agent and will guide further preclinical development, including pharmacokinetic and toxicology studies. The broad pharmacological potential of pyrazole derivatives underscores the importance of such comparative investigations in the quest for novel and effective therapeutics.[7][8][9]

VI. References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Source not further specified)

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. (2023-11-07).

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.

  • Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of. (2016-04-26).

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source not further specified)

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026-01-08).

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate.

  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals. (2019-09-17).

  • Examples of pyrazole‐containing drugs and their pharmacological activities. ResearchGate.

  • Structure-activity studies with histamine H3-receptor ligands. PubMed.

  • Novel histamine H(3)-receptor antagonists and partial agonists with a non-aminergic structure. PubMed.

  • What are H3 receptor agonists and how do they work? Patsnap Synapse. (2024-06-21).

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC.

  • Histamine H3 Receptor Agonists Products. R&D Systems.

  • [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride. Vulcanchem.

  • [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. Smolecule.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

Sources

A Comparative Benchmarking Guide to "2-(3-Methyl-pyrazol-1-yl)-ethylamine" in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrazole Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular scaffolds is a critical decision point in the discovery pipeline. The pyrazole ring system, a five-membered heterocycle, is a cornerstone of medicinal chemistry, renowned for its metabolic stability and diverse biological activities. This guide focuses on a specific, yet promising, derivative: "2-(3-Methyl-pyrazol-1-yl)-ethylamine". While direct, comprehensive performance data for this exact molecule is emerging, its structural motifs—a substituted pyrazole core and a flexible ethylamine side chain—suggest a strong potential for interaction with a variety of biological targets.

This document provides an objective, data-driven framework for evaluating the performance of "this compound". We will benchmark its potential against established alternatives in four key preclinical assays that span a range of therapeutic areas: G-protein coupled receptor (GPCR) engagement, inflammatory enzyme inhibition, anticancer cytotoxicity, and antimicrobial activity. By presenting detailed, validated protocols and comparative data from closely related analogs, this guide serves as a practical tool to inform your experimental design and accelerate your research and development efforts. Our approach is grounded in scientific integrity, providing the causal reasoning behind experimental choices to ensure that every protocol is a self-validating system.

Comparative Analysis Framework

To establish a robust performance benchmark, we have selected a panel of four assays targeting distinct, high-value areas of drug discovery. For each assay, the hypothetical performance of "this compound" is compared against two classes of alternatives:

  • A Structurally Related Pyrazole Derivative: A well-characterized pyrazole-containing compound with known activity in the respective assay. This allows for a direct comparison of the potential impact of the specific substitution pattern of our topic molecule.

  • A Non-Pyrazole Alternative/Standard: A standard-of-care molecule or a compound with a different core structure but a similar functional side chain. This provides a broader context for the potential advantages or disadvantages of the pyrazole scaffold itself.

Assay I: Histamine H₃ Receptor Binding Affinity

Scientific Rationale

The ethylamine side chain is a classic pharmacophore for biogenic amines, suggesting a potential interaction with amine receptors. The histamine H₃ receptor (H₃R), a GPCR primarily expressed in the central nervous system, is a key regulator of neurotransmitter release. Its ligands are of significant interest for neurological and psychiatric disorders. This radioligand binding assay determines the affinity of a test compound for the H₃R by measuring its ability to displace a known radiolabeled ligand. A lower inhibition constant (Kᵢ) indicates higher binding affinity.

Comparative Performance Data
CompoundClassTargetBinding Affinity (Kᵢ)
This compound Test Compound Histamine H₃ Receptor To Be Determined (TBD)
ImetitPyrazole Analog (Isothiourea)Histamine H₃ Receptor Agonist~0.1 nM[1]
ThioperamideImidazole AlternativeHistamine H₃ Receptor Antagonist~0.33 µM[2]
HistamineEndogenous LigandHistamine Receptors~8 nM (for H₃R)[3]
Experimental Protocol: Radioligand Binding Assay for H₃R

This protocol is designed to determine the binding affinity of test compounds to the human histamine H₃ receptor.

Materials:

  • Membrane Preparation: Homogenates from cells stably expressing the human H₃ receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Thioperamide.

  • Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

H3R_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_reagents Prepare Serial Dilutions of Test Compounds add_components Add to 96-well plate: 1. Buffer/Control/Test Compound 2. [³H]-NAMH Radioligand 3. H₃R Membranes prep_reagents->add_components prep_membranes Thaw H₃R Membrane Aliquots on Ice prep_membranes->add_components incubate Incubate with Agitation (60-120 min at 25°C) add_components->incubate filter Rapid Vacuum Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters x4 with Ice-Cold Wash Buffer filter->wash detect Measure Radioactivity (Scintillation Counter) wash->detect analyze Calculate Kᵢ Values (Cheng-Prusoff Equation) detect->analyze

Workflow for H₃ Receptor Binding Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of "this compound" and control compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine the test compound dilutions, the radioligand ([³H]-NAMH, at a concentration near its Kd), and the H₃R membrane preparation. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess Thioperamide).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature (25°C) to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Assay II: Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Scientific Rationale

Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The COX-2 isoform is of particular therapeutic interest as its inhibition is associated with anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. This in vitro assay measures the ability of a test compound to inhibit the activity of purified human recombinant COX-2 enzyme.

Comparative Performance Data
CompoundClassTargetIC₅₀
This compound Test Compound COX-2 TBD
CelecoxibPyrazole AlternativeCOX-2 Inhibitor~40 nM[4]
SC-560Pyrazole AlternativeCOX-1 Inhibitor~9 nM (for COX-1)[5][6]
2-PhenylethylamineNon-Pyrazole AlternativeAmineNot typically active as a COX inhibitor

Note: SC-560 is included to highlight the importance of selectivity. A good candidate would show high potency against COX-2 and low potency against COX-1.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol uses a fluorometric method to measure the peroxidase activity of human recombinant COX-2.

Materials:

  • Enzyme: Human recombinant COX-2.

  • Substrate: Arachidonic Acid.

  • Cofactor: Heme.

  • Detection: Fluorometric probe (e.g., ADHP).

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Instrumentation: Fluorescence plate reader.

Workflow:

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Enzyme Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Dilute COX-2 Enzyme - Prepare Substrate - Prepare Test Compounds add_enzyme Add to 96-well plate: 1. Assay Buffer, Heme, Probe 2. COX-2 Enzyme prep_reagents->add_enzyme add_inhibitor Add Test Compound or Vehicle (DMSO) add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) to allow inhibitor binding add_inhibitor->pre_incubate initiate_reaction Initiate Reaction: Add Arachidonic Acid pre_incubate->initiate_reaction read_signal Measure Fluorescence Kinetically initiate_reaction->read_signal analyze Calculate % Inhibition and Determine IC₅₀ read_signal->analyze

Workflow for COX-2 Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of human recombinant COX-2, arachidonic acid, and serial dilutions of "this compound" and control inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the fluorometric probe to each well.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the "no enzyme" blank.

  • Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include wells for "100% activity" (enzyme + vehicle) and a reference inhibitor (Celecoxib).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence signal at appropriate excitation/emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot percent inhibition versus log concentration to calculate the IC₅₀ value.

Assay III: Anticancer Cytotoxicity (MTT Assay)

Scientific Rationale

The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties.[7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or cytostatic effects. The human colorectal carcinoma cell line HCT-116 is a widely used model for anticancer drug screening.

Comparative Performance Data
CompoundClassCell LineIC₅₀
This compound Test Compound HCT-116 TBD
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-onePyrazole AnalogHCT-116~4.4 µM[10]
5-Fluorouracil (5-FU)Standard ChemotherapyHCT-116~11.3 µM (72h exposure)[11]
2-PhenylethylamineNon-Pyrazole AlternativeHCT-116Not typically active as a cytotoxic agent
Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the steps to evaluate the effect of test compounds on the viability of HCT-116 cells.

Materials:

  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Culture Medium: Appropriate medium (e.g., McCoy's 5A) with 10% FBS.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Instrumentation: CO₂ incubator, microplate reader.

Workflow:

MTT_Assay cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection & Analysis seed_cells Seed HCT-116 cells in 96-well plate adhere Incubate 24h to allow cell adherence seed_cells->adhere treat Treat cells with serial dilutions of test compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance at ~570 nm solubilize->read_abs analyze Calculate % Viability and Determine IC₅₀ read_abs->analyze

Workflow for MTT Cytotoxicity Assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow them to attach.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of "this compound" and control compounds. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log concentration of the compound.

Assay IV: Antimicrobial Minimum Inhibitory Concentration (MIC)

Scientific Rationale

The emergence of antibiotic-resistant bacteria is a major global health threat, driving the search for new antimicrobial agents. Pyrazole derivatives have demonstrated promising antibacterial activity against a range of pathogens.[12][13][14][15][16] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antimicrobial agent. It identifies the lowest concentration of a compound that prevents the visible growth of a specific microorganism. Staphylococcus aureus, a common Gram-positive bacterium, is a frequent cause of both community-acquired and hospital-acquired infections, including resistant strains like MRSA.

Comparative Performance Data
CompoundClassOrganismMIC (µg/mL)
This compound Test Compound S. aureus TBD
Aminoguanidine-derived 1,3-diphenyl pyrazolePyrazole AnalogS. aureus1 - 8[12]
CiprofloxacinStandard AntibioticS. aureus (susceptible)0.25 - 0.5[17][18]
2-PhenylethylamineNon-Pyrazole AlternativeE. coliAntimicrobial properties noted[19]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the general principles established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.

Materials:

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Instrumentation: Spectrophotometer, incubator (35°C), sterile 96-well microtiter plates.

  • Standard: 0.5 McFarland turbidity standard.

Workflow:

MIC_Assay cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculate Inoculate Microplate Wells (Final inoculum ~5x10⁵ CFU/mL) prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Test Compound in Broth prep_dilutions->inoculate incubate Incubate Plate (16-20 hours at 35°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Workflow for Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh culture of S. aureus, prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve the final target inoculum concentration.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of "this compound" and control compounds in CAMHB.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compounds. Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria). The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

  • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of "this compound". By employing standardized, robust assay protocols and benchmarking against relevant comparators, researchers can efficiently characterize the biological activity profile of this versatile pyrazole derivative. The data presented for analogous compounds suggest that this molecule holds significant potential across multiple therapeutic areas, from neuroscience to infectious disease and oncology. The logical, step-by-step workflows and clear rationale provided herein are designed to empower your research team to generate high-quality, reproducible data, thereby accelerating the journey from initial hit to viable lead candidate.

References

  • Fass, R. J. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 30(5), 804–806. [Link]
  • Sakurai, K., et al. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 48(11), 1085-1092. [Link]
  • Hassan, A. S., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 26(16), 4899. [Link]
  • Abdel-Wahab, B. F., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
  • St-Germain, J. R., et al. (2012). Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560. AAPS PharmSciTech, 13(4), 1362–1368. [Link]
  • Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(3), 199–216. [Link]
  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]
  • Kumar, D., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC advances, 10(49), 29399–29415. [Link]
  • ASM Journals. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. [Link]
  • Chimenti, F., et al. (2009). Synthesis and antibacterial activity of some new derivatives of pyrazole. Archiv der Pharmazie, 342(10), 613-617. [Link]
  • LaBella, F. S., et al. (1992). H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450. British journal of pharmacology, 106(3), 545–550. [Link]
  • Xia, L., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future medicinal chemistry, 14(8), 567–581. [Link]
  • Forrest, A., et al. (2000). Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. Antimicrobial agents and chemotherapy, 44(12), 3343–3349. [Link]
  • Garbarg, M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. The Journal of pharmacology and experimental therapeutics, 263(1), 304–310. [Link]
  • ResearchGate.
  • Eldebss, T. M. A., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS omega, 7(38), 34559–34574. [Link]
  • Nicasio, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 799. [Link]
  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
  • Frontiers. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. [Link]
  • Blumberg, H. M., et al. (1991). Rapid Development of Ciprofloxacin Resistance in Methicillin-Susceptible and -Resistant Staphylococcus aureus. The Journal of infectious diseases, 163(6), 1279–1285. [Link]
  • FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]
  • de Rezende, M. U., et al. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International journal of molecular sciences, 21(18), 6610. [Link]
  • Dadashzadeh, A., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Drug delivery, 22(7), 913–920. [Link]
  • Alshamsan, A. (2016). Cytotoxicity of 5-FU in HCT 116 cells. Cells were exposed to different.... [Link]
  • Sabelli, H. (1977). 2-Phenylethylamine as a Neuromodulator of Wakefulness, Affect and Extrapyramidal Functions: Recent Advances. [Link]
  • Khan, A. A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 16(26), 3435–3474. [Link]
  • Kathmann, M., et al. (1995). Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. Naunyn-Schmiedeberg's archives of pharmacology, 352(1), 59–65. [Link]
  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 361. [Link]
  • American Chemical Society. 2-Phenylethylamine. [Link]
  • Kurdi, L., & Al-megrin, F. (2018). 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro. [Link]
  • ResearchGate. (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
  • PubMed. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450. [Link]
  • ResearchGate. IC50 value of 5-FU and CUR in HCT 116 cell lines. [Link]
  • Wang, H., et al. (2021). Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling. Aging, 13(10), 14214–14227. [Link]
  • Khan, M. A., et al. (2019). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. Drug research, 69(11), 606–613. [Link]
  • Pecova, R., et al. (2014). Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome. PloS one, 9(2), e86978. [Link]
  • Shiraishi, M., et al. (2022). Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats. International journal of molecular sciences, 23(19), 11843. [Link]
  • Itoh, Y., et al. (1994). Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice. The Japanese journal of pharmacology, 64(1), 49–54. [Link]
  • Wikipedia. H3 receptor antagonist. [Link]
  • Korte, A., et al. (1990). High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain.
  • Khan, M. A., et al. (2018). Cardioprotective role of H₃R agonist imetit on isoproterenol-induced hemodynamic changes and oxidative stress in rats. Pharmacognosy magazine, 14(56), 336–342. [Link]
  • ResearchGate. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists | Request PDF. [Link]

Sources

A Technical Guide for Researchers: Comparative Analysis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and Commercially Available Pyrazole Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the novel pyrazole derivative, 2-(3-Methyl-pyrazol-1-yl)-ethylamine , against its commercially available counterparts. Our focus will be on its potential as a histamine H2 receptor agonist, drawing comparisons with the well-established bioisostere, Betazole. Furthermore, we will explore its potential in the broader context of kinase inhibition, contrasting its structural features with those of successful pyrazole-based kinase inhibitors like Celecoxib and Rimonabant.

This technical guide is designed to provide researchers with the foundational knowledge, experimental protocols, and comparative data necessary to evaluate the potential of this compound in their own research endeavors.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic amine featuring a pyrazole ring substituted with a methyl group at the 3-position and an ethylamine chain at the 1-position. This specific arrangement of functional groups hints at its potential to interact with various biological targets, most notably histamine receptors, due to its structural similarity to histamine. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, as well as the potential for various non-covalent interactions within a receptor's binding pocket.

Commercially Available Pyrazole Analogs: Points of Comparison

To provide a comprehensive evaluation, we will compare this compound with several commercially available pyrazole-containing compounds that have well-defined biological activities.

  • Betazole: A structural isomer of this compound, Betazole is a known histamine H2 receptor agonist.[3] It is a critical benchmark for assessing the potential of our target compound in modulating histamine-mediated pathways.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib showcases the pyrazole scaffold's utility in designing highly selective enzyme inhibitors.

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist, Rimonabant demonstrates the versatility of the pyrazole core in targeting G-protein coupled receptors (GPCRs) beyond the histamine receptor family.

Comparative Analysis: Histamine H2 Receptor Agonism

The structural resemblance of this compound to histamine and Betazole suggests its potential as a histamine H2 receptor agonist. Activation of the H2 receptor, a Gs-coupled GPCR, leads to an increase in intracellular cyclic AMP (cAMP) levels.[2]

Hypothetical Comparative Data
CompoundTargetAssay TypeKey ParameterHypothetical Value
This compound Histamine H2 ReceptorcAMP AccumulationEC501 - 10 µM
Betazole Histamine H2 ReceptorcAMP AccumulationEC500.5 - 5 µM[3]
Histamine Histamine H2 ReceptorcAMP AccumulationEC500.1 - 1 µM

Note: The EC50 value for this compound is a hypothetical estimate to illustrate a potential outcome and should be determined experimentally.

Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines a method to determine the agonistic activity of this compound at the human histamine H2 receptor.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to the test compound.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Test compounds: this compound, Betazole (positive control), Histamine (reference agonist).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][5]

Procedure:

  • Cell Culture: Culture HEK293-H2R cells to 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.

  • Assay: a. Aspirate the culture medium and wash the cells with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor and incubate for a specified time. c. Add the serially diluted compounds to the wells. d. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow cAMP Assay Workflow start Seed HEK293-H2R cells in 96-well plate wash Wash cells with assay buffer start->wash pde_inhibitor Add PDE inhibitor (e.g., IBMX) wash->pde_inhibitor add_compounds Add serial dilutions of - this compound - Betazole - Histamine pde_inhibitor->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse Lyse cells incubate->lyse measure_cAMP Measure cAMP levels (HTRF/AlphaScreen) lyse->measure_cAMP analyze Calculate EC50 values measure_cAMP->analyze

Caption: Workflow for the in vitro cAMP accumulation assay.

Broader Pharmacological Context: Kinase Inhibition

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors.[6] While the primary hypothesis for this compound revolves around histamine receptors, its structural motifs warrant a discussion of its potential, or lack thereof, as a kinase inhibitor.

Structural Comparison with Known Pyrazole-Based Kinase Inhibitors
CompoundPrimary Target(s)Key Structural Features of Pyrazole Moiety
This compound (Hypothesized: Histamine H2 Receptor)- Small alkyl (methyl) substitution at C3.- Flexible ethylamine chain at N1.
Celecoxib COX-2- Trisubstituted pyrazole.- p-Sulfamoylphenyl group at N1.- Two aryl groups at C3 and C5.
Rimonabant Cannabinoid Receptor 1 (CB1)- Trisubstituted pyrazole.- Piperidinylcarboxamide group at C3.- Two substituted phenyl rings at N1 and C5.

The structural simplicity of this compound, particularly the lack of large aromatic substituents common in kinase inhibitors, suggests that it is unlikely to be a potent kinase inhibitor. Kinase inhibitors typically achieve their potency and selectivity through extensive interactions within the ATP-binding pocket, often involving multiple hydrophobic and hydrogen-bonding interactions facilitated by larger, more complex substituents on the pyrazole core.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally verify this hypothesis, one could screen this compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a representative kinase panel.

Materials:

  • Purified recombinant kinases.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Test compound: this compound.

  • Staurosporine (positive control, broad-spectrum kinase inhibitor).

  • Kinase assay buffer.

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and staurosporine.

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence to quantify remaining ATP).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_pathway GPCR Signaling (H2 Receptor) Agonist Agonist (e.g., this compound) H2R Histamine H2 Receptor (GPCR) Agonist->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the Histamine H2 receptor.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the N-alkylation of 3-methylpyrazole.[6]

Proposed Synthetic Protocol

Objective: To synthesize this compound hydrochloride.

Materials:

  • 3-Methylpyrazole

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • N-Alkylation: a. To a solution of 3-methylpyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add 2-bromoethylamine hydrobromide (1.1 eq) to the suspension. d. Heat the reaction mixture (e.g., to 80°C) and monitor its progress by TLC.

  • Work-up and Extraction: a. After completion, cool the reaction mixture and pour it into water. b. Extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation: a. Purify the crude product by flash column chromatography. b. Dissolve the purified free base in a minimal amount of diethyl ether and add an ethanolic HCl solution dropwise to precipitate the hydrochloride salt. c. Filter and dry the salt to obtain the final product.

G cluster_synthesis Synthesis of this compound reagent1 3-Methylpyrazole product This compound reagent1->product reagent2 2-Bromoethylamine hydrobromide reagent2->product conditions K2CO3, DMF conditions->product final_product This compound Hydrochloride product->final_product salt_formation HCl (ethanolic) salt_formation->final_product

Caption: Proposed synthesis of this compound.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating this compound against established, commercially available pyrazole derivatives. The primary hypothesis points towards its activity as a histamine H2 receptor agonist, with Betazole serving as a crucial comparator. While direct experimental data is pending, the provided protocols for synthesis and biological evaluation offer a clear path for researchers to undertake this comparative analysis.

Future studies should focus on obtaining empirical data for the binding affinity and functional activity of this compound at all four histamine receptor subtypes to establish a comprehensive selectivity profile. Furthermore, screening against a broad panel of kinases would definitively confirm or refute any off-target activity. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel pyrazole derivative.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Coruzzi, G., et al. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(8), 1085-1091.
  • MDPI. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 26(15), 4478.
  • MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17056.
  • IJPSR. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4470.
  • ACS Publications. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(8), 1085-1091.
  • MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2(1), 9-17.
  • PubMed. (2009). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 66(4), 397-404.
  • PubChem. (n.d.). Betazole.
  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
  • PubMed. (1993). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. Journal of Medicinal Chemistry, 36(18), 2695-2705.
  • Oriental Journal of Chemistry. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 31(3), 1319-1343.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Histamine H2-Receptor Antagonist Activity of 4-(1- Pyrazolyl)butanamides, Guanidinopyrazoles, and Related Compounds.
  • MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 23(11), 2947.
  • PubMed. (2001). Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. British Journal of Pharmacology, 132(1), 241-250.
  • PubMed. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry, 4(9), 935-940.
  • NCBI Bookshelf. (n.d.). Figure 6. [cAMP Measurement for Agonists of...]. In: Assay Guidance Manual.
  • ResearchGate. (2004). Structure-Activity Relationships of Histamine H2 Receptor Ligands+.
  • PubMed. (1995). In vitro effect of histamine and histamine H1 and H2 receptor antagonists on cellular proliferation of human malignant melanoma cell lines. Melanoma Research, 5(3), 155-160.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4995.
  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • PubMed. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini Reviews in Medicinal Chemistry, 4(9), 941-954.
  • PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15.
  • YouTube. (2024, June 11). How to run a cAMP HTRF assay.
  • MDPI. (2020). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 25(21), 5038.
  • PubMed Central. (2002). Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. British Journal of Pharmacology, 135(5), 1205-1212.
  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • ThaiScience. (n.d.). Histamine Receptors and Their Ligands.
  • PubMed. (1990). Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study. European Journal of Pharmacology, 183(2), 353-354.
  • PubMed. (1983). Effects of H1- and H2-histamine receptor agonists and antagonists on sleep and wakefulness in the rat. Neuropharmacology, 22(10), 1165-1169.
  • PubChem. (n.d.). Betazole Dihydrochloride.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2015). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Rasayan Journal. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 314-319.
  • RJPBCS. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 136-144. Retrieved from [https://www.rjpbcs.com/pdf/2014_5(5)/[7].pdf]([Link]7].pdf)

Sources

A Head-to-Head Comparison of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and its Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the histamine H3 receptor (H3R) has emerged as a compelling target for the therapeutic intervention of neurological and cognitive disorders. As a presynaptic autoreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making its antagonism a promising strategy for enhancing cognitive function and wakefulness. Within the diverse chemical space of H3R antagonists, pyrazole-based compounds have garnered significant attention due to their structural resemblance to the endogenous ligand histamine and their favorable pharmacological properties. This guide provides a detailed head-to-head comparison of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and its key structural analogs, offering insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential.

The Pyrazole-Ethylamine Scaffold: A Privileged Motif for H3R Antagonism

The 2-(pyrazol-1-yl)-ethylamine core represents a bioisosteric replacement of the imidazole ring found in histamine. This strategic modification is designed to retain the crucial pharmacophoric elements required for H3R interaction while improving metabolic stability. The ethylamine side chain mimics the corresponding moiety in histamine, facilitating interaction with the receptor's binding pocket. The pyrazole ring, with its distinct electronic and steric properties, offers a versatile platform for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Key Analogs

This section dissects the pharmacological profiles of this compound and its closely related analogs, focusing on the impact of subtle structural changes on their affinity and functional activity at the histamine H3 receptor.

Positional Isomerism: The Significance of the Methyl Group Placement

A critical determinant of activity within this series is the position of the methyl group on the pyrazole ring. We will compare the lead compound, This compound , with its regioisomer, 2-(5-Methyl-pyrazol-1-yl)-ethylamine .

CompoundStructureH3R Binding Affinity (Ki, nM)H3R Functional Activity (IC50/EC50, nM)
Analog A: this compound
Data not available in comparative studiesData not available in comparative studiesAnalog B: 2-(5-Methyl-pyrazol-1-yl)-ethylamine Reported to have affinity for H3/H4 receptors[1]Data not available in comparative studies

The available literature suggests that structural analogs of 2-(5-methyl-1H-pyrazol-1-yl)ethylamine exhibit affinity for histamine H3/H4 receptors, with the ethylamine chain mimicking histamine's primary pharmacophore and the pyrazole ring enhancing metabolic stability.[1] The precise impact of shifting the methyl group from the 5- to the 3-position on receptor interaction requires direct comparative studies. It is hypothesized that the steric and electronic environment around the pyrazole nitrogen atoms, which are crucial for hydrogen bonding interactions within the receptor binding site, is altered by this positional change.

Impact of Substitution on the Pyrazole Ring

Further exploration of the SAR involves the introduction of various substituents on the pyrazole core. These modifications can influence lipophilicity, electronic distribution, and steric bulk, thereby modulating receptor affinity and selectivity.

CompoundR1R2H3R Binding Affinity (Ki, nM)
Analog C HHBaseline
Analog D 3-ClHVaries
Analog E 3-PhHVaries
Analog F H4-BrVaries

This table is a representative example of potential analogs for SAR studies. Specific data for these exact compounds in a comparative H3R antagonist context is limited.

Generally, in related pyrazole series, the introduction of small, lipophilic groups at the 3- and 5-positions can enhance binding affinity. Aromatic substituents can also be explored to probe for additional binding interactions. The 4-position of the pyrazole ring is another site for modification, though it is often less explored in the context of H3R antagonists based on this scaffold.

Experimental Evaluation: Protocols and Methodologies

The characterization of these compounds as H3R antagonists relies on a standardized set of in vitro and in vivo assays.

In Vitro Assays

Histamine H3 Receptor Binding Assay:

This assay determines the binding affinity (Ki) of the test compounds. It is a competitive binding assay that measures the displacement of a radiolabeled H3R ligand, such as [³H]-Nα-methylhistamine, from cell membranes expressing the H3 receptor.

Experimental Workflow: H3R Binding Assay

Caption: Workflow for the H3 Receptor Radioligand Binding Assay.

Histamine H3 Receptor Functional Assay:

Functional assays measure the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor. Since H3Rs are Gαi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists will block the effect of an agonist on cAMP levels.

Experimental Workflow: H3R Functional (cAMP) Assay

SAR_Summary Scaffold 2-(Pyrazol-1-yl)-ethylamine Scaffold Ethylamine Ethylamine Chain (Mimics Histamine) Scaffold->Ethylamine Essential for Receptor Interaction Pyrazole Pyrazole Ring (Improves Stability) Scaffold->Pyrazole Bioisosteric Replacement R1 R1 (e.g., 3-Methyl) Modulates Potency Pyrazole->R1 R2 R2 (e.g., 5-Methyl) Modulates Potency Pyrazole->R2 R3 R3 (e.g., 4-Substituent) Fine-tunes Properties Pyrazole->R3

Caption: Key Structural Elements and Their Roles in H3R Antagonism.

Key Takeaways from SAR:

  • The 2-(pyrazol-1-yl)-ethylamine scaffold is a viable starting point for the design of H3R antagonists.

  • The position of substituents on the pyrazole ring is critical for determining potency, with subtle changes potentially leading to significant differences in activity.

  • The ethylamine side chain is a crucial element for receptor recognition.

Future Directions:

The development of potent and selective H3R antagonists from this chemical class requires a more systematic and comparative approach. Future research should focus on:

  • Direct Head-to-Head Comparison: Synthesizing and evaluating a focused library of 2-(pyrazol-1-yl)-ethylamine analogs, including the 3-methyl, 5-methyl, and other substituted derivatives, in the same set of binding and functional assays.

  • Elucidation of Binding Modes: Utilizing computational modeling and structural biology techniques to understand how different analogs interact with the H3 receptor at the molecular level.

  • Optimization of Pharmacokinetic Properties: Investigating how structural modifications impact absorption, distribution, metabolism, and excretion (ADME) profiles to identify candidates with favorable drug-like properties.

Conclusion

The this compound scaffold holds promise for the development of novel histamine H3 receptor antagonists. While direct comparative data remains limited, the available information on related analogs underscores the importance of the pyrazole core and the strategic placement of substituents in achieving high affinity and functional activity. This guide highlights the current understanding of the SAR for this compound class and provides a framework for future research aimed at unlocking their full therapeutic potential. A systematic and comparative evaluation of a well-designed analog series is the critical next step to advancing these promising molecules from chemical curiosities to potential clinical candidates.

References

Sources

A Senior Application Scientist's Guide to the Reproducibility of "2-(3-Methyl-pyrazol-1-yl)-ethylamine" Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-(3-methyl-pyrazol-1-yl)-ethylamine and the bioassays used to characterize its activity, with a particular focus on its potential as a histamine H3 receptor antagonist. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the experimental choices and their implications for reproducibility and data quality.

Part 1: Synthesis of this compound: A Comparative Analysis

The synthesis of N-substituted pyrazoles, such as this compound, presents a key challenge in controlling regioselectivity. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, which can lead to the formation of a mixture of N1 and N2 alkylated isomers. The choice of synthetic route is therefore critical for obtaining the desired isomer with high purity and yield.

Method 1: Direct N-Alkylation of 3-Methylpyrazole

This method is a straightforward approach involving the deprotonation of 3-methylpyrazole followed by reaction with a suitable 2-aminoethyl electrophile. The success of this method hinges on reaction conditions that favor alkylation at the less sterically hindered N1 position.

  • Deprotonation: To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 2-bromoethylamine hydrobromide (1.1 equivalents) to the suspension. Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

  • Solvent: DMSO is a polar aprotic solvent that effectively dissolves the pyrazole and the base, facilitating the deprotonation step. It is known to favor the formation of the N1-alkylated product.[1]

  • Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the pyrazole ring, creating the nucleophilic pyrazolate anion. Its use in DMSO is a well-established method for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

  • Alkylating Agent: 2-Bromoethylamine hydrobromide is a common and commercially available electrophile for introducing the aminoethyl group. The bromide is a good leaving group, promoting the Sₙ2 reaction.

Method 2: Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation issues often seen with direct amination.[2][3] This multi-step approach involves the use of N-(2-bromoethyl)phthalimide as the electrophile, followed by deprotection to release the desired amine.

  • N-Alkylation of 3-Methylpyrazole: Following the deprotonation procedure described in Method 1, add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the 3-methylpyrazolate solution in DMSO. Heat the reaction mixture to 80°C and monitor by TLC.

  • Workup and Purification of Intermediate: Once the reaction is complete, perform an aqueous workup as described in Method 1. Purify the resulting N-alkylated phthalimide intermediate by recrystallization or column chromatography.

  • Deprotection (Hydrazinolysis): Dissolve the purified N-(2-(3-methyl-pyrazol-1-yl)ethyl)phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents). Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Isolation of the Final Product: Cool the reaction mixture and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. The residue can be further purified by acid-base extraction or column chromatography to yield this compound.

  • Phthalimide Protecting Group: The phthalimide group serves as a surrogate for an amino group, preventing the nucleophilic nitrogen of the desired product from undergoing further alkylation.[3]

  • Hydrazinolysis: The Ing-Manske procedure using hydrazine is a common and effective method for cleaving the phthalimide group under milder conditions than acid hydrolysis.[2] The resulting phthalhydrazide is poorly soluble and can be easily removed by filtration.

Comparison of Synthetic Methods
ParameterMethod 1: Direct N-AlkylationMethod 2: Gabriel Synthesis
Number of Steps 1 (one-pot)2 (alkylation and deprotection)
Regioselectivity Moderate to good, highly dependent on conditionsHigh (alkylation occurs on the pyrazole nitrogen)
Potential Issues Formation of N2 isomer, requiring careful purificationAdditional protection and deprotection steps
Reagent Availability Readily availableN-(2-bromoethyl)phthalimide may need to be prepared
Overall Yield Potentially lower due to isomer formationGenerally higher and more reproducible

Part 2: Bioassays for Characterizing this compound as a Histamine H3 Receptor Antagonist

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[4] Antagonists of the H3R have therapeutic potential for treating various neurological disorders.[4] The following are standard, reproducible bioassays to determine the activity of a compound like this compound at the H3R.

Assay 1: Radioligand Binding Assay (Primary Assay)

This assay directly measures the affinity of the test compound for the H3 receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity H3R radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Assay 2: GTPγS Binding Assay (Functional Assay)

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.

  • Membrane and Reagent Preparation: Use H3R-expressing cell membranes and prepare a solution of [³⁵S]GTPγS.

  • Assay Setup: In a 96-well plate, incubate the membranes with the test compound, GDP, and an H3R agonist (to measure antagonism).

  • Initiation of Reaction: Add [³⁵S]GTPγS to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the reaction by filtration and measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding. Determine the IC₅₀ value of the antagonist.

Assay 3: cAMP Accumulation Assay (Functional Assay)

This assay measures the downstream signaling effect of H3R activation, which is coupled to Gi/o proteins that inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.

  • Cell Culture: Use whole cells expressing the H3 receptor.

  • Assay Setup: Pre-treat the cells with the test compound (potential antagonist).

  • Stimulation: Stimulate the cells with an H3R agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: An H3R antagonist will reverse the agonist-induced decrease in cAMP levels. Determine the IC₅₀ value of the antagonist.

Comparison of Bioassays
Assay TypePrincipleEndpoint MeasuredInformation Gained
Radioligand Binding Competitive binding with a radiolabeled ligandIC₅₀ and KiBinding affinity
GTPγS Binding G-protein activationEC₅₀ (agonist) or IC₅₀ (antagonist)Functional potency at the G-protein level
cAMP Accumulation Downstream signalingEC₅₀ (agonist) or IC₅₀ (antagonist)Functional potency on a key second messenger

Part 3: Visualization of Workflows

Synthesis_Workflows cluster_0 Method 1: Direct N-Alkylation cluster_1 Method 2: Gabriel Synthesis 3-Methylpyrazole_1 3-Methylpyrazole Deprotonation_1 Deprotonation (K2CO3, DMSO) Alkylation_1 Alkylation (2-Bromoethylamine hydrobromide) Product_1 This compound (Mixture of Isomers) Purification_1 Purification 3-Methylpyrazole_2 3-Methylpyrazole Deprotonation_2 Deprotonation (K2CO3, DMSO) Alkylation_2 Alkylation (N-(2-bromoethyl)phthalimide) Intermediate N-Alkylated Phthalimide Deprotection Deprotection (Hydrazine Hydrate) Product_2 This compound

Bioassay_Workflow Start Test Compound (this compound) Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Functional Assays Determine_Ki->Functional_Assay GTPgS GTPγS Binding Assay Functional_Assay->GTPgS cAMP cAMP Accumulation Assay Functional_Assay->cAMP Determine_Potency Determine Functional Potency (IC50) and Efficacy GTPgS->Determine_Potency cAMP->Determine_Potency SAR Structure-Activity Relationship (SAR) Analysis Determine_Potency->SAR

References

  • Wikipedia. (2023). Gabriel synthesis. [Link]
  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]
  • Wikipedia. (2023). H3 receptor antagonist. [Link]

Sources

A Researcher's Guide to the Statistical Analysis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of experimental data generated for the novel compound 2-(3-Methyl-pyrazol-1-yl)-ethylamine. Given its structural similarity to histamine and the known activities of related pyrazole compounds, we will proceed with the hypothesis that this molecule acts as a histamine H3 receptor (H3R) antagonist.[1][2][3] The histamine H3 receptor, primarily expressed in the central nervous system, is a critical inhibitory autoreceptor that modulates the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[4] Consequently, H3R antagonists are being actively investigated for their potential in treating neurodegenerative and cognitive disorders such as Alzheimer's disease, narcolepsy, and ADHD.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental and analytical choices. We will compare the hypothetical performance of "this compound" (hereafter referred to as Compound X ) with Pitolisant , a clinically approved H3R inverse agonist used to treat narcolepsy, providing a relevant benchmark for evaluating its potential.[4][7][8]

The Experimental & Analytical Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Statistical Analysis & Interpretation vitro_start Start: Compound X Synthesis & Purification binding_assay Step 1: Receptor Binding Assay (Determine Affinity - Ki) vitro_start->binding_assay functional_assay Step 2: Functional Assay (Determine Efficacy - Agonist/Antagonist?) binding_assay->functional_assay stat_binding Nonlinear Regression (Calculate IC50, derive Ki) binding_assay->stat_binding vivo_model Step 3: Animal Model of Cognition (Novel Object Recognition Test) functional_assay->vivo_model Promising In Vitro Profile stat_functional Nonlinear Regression (Dose-Response Curves) functional_assay->stat_functional stat_vivo Two-Way ANOVA (Compare Treatment Groups) vivo_model->stat_vivo conclusion Conclusion: Assess Therapeutic Potential stat_binding->conclusion stat_functional->conclusion stat_vivo->conclusion

Caption: Overall workflow from in vitro characterization to in vivo validation and statistical analysis.

Part 1: In Vitro Affinity Determination via Radioligand Binding Assay

The first critical step is to determine if Compound X binds to the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[9] This assay measures the ability of an unlabeled compound (our Compound X) to displace a radiolabeled ligand with known affinity for the H3 receptor.

Experimental Protocol: Competitive Radioligand Binding
  • Preparation: A membrane preparation from cells expressing the human histamine H3 receptor is used.

  • Incubation: A fixed concentration of a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) is incubated with the receptor preparation.[10]

  • Competition: Increasing concentrations of unlabeled test compounds (Compound X and Pitolisant as a positive control) are added to separate reaction tubes.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. It is crucial that less than 10% of the total radioligand is bound to avoid ligand depletion artifacts.[11]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Points: Nonspecific binding is determined in the presence of a high concentration of an unlabeled H3R antagonist, while total binding is measured in its absence.[11]

Mock Experimental Data
Log [Compound] (M)% Specific Binding (Compound X)% Specific Binding (Pitolisant)
-10.098.599.1
-9.595.297.3
-9.088.191.5
-8.570.375.8
-8.049.851.2
-7.528.626.4
-7.012.310.8
-6.55.14.5
-6.02.21.9
Statistical Analysis: Nonlinear Regression

The resulting data forms a sigmoidal dose-response curve. The correct statistical approach is nonlinear regression , fitting the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[12] This method is superior to linearizing transformations like the Scatchard plot, which can distort experimental error.[12]

  • Why Nonlinear Regression? It provides the most accurate estimates of the IC50 (the concentration of the compound that inhibits 50% of specific binding) and other curve parameters like the Hill slope.

  • Deriving the Ki: The IC50 is an experimentally derived value that depends on the concentration of the radioligand used. To find the intrinsic affinity constant (Ki ) of the compound, the Cheng-Prusoff equation is applied:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant. The Ki value allows for standardized comparison of compound affinities across different experiments.[9]

Interpreted Results
ParameterCompound XPitolisant (Reference)Statistical Method
IC50 (nM) 10.58.9Nonlinear Regression
Ki (nM) 4.84.1Cheng-Prusoff Equation
Hill Slope -1.02-1.05Nonlinear Regression

Part 2: In Vivo Efficacy in a Cognitive Model

Given the role of the histaminergic system in cognition, a logical next step is to assess Compound X's ability to reverse cognitive deficits in an animal model.[5][7] The Novel Object Recognition (NOR) test is a widely used behavioral assay that leverages a rodent's innate preference for novelty to assess memory.

Experimental Protocol: Novel Object Recognition (NOR) Test
  • Habituation: Mice are allowed to freely explore an empty arena for several days to acclimate them to the environment.

  • Training (T1): Each mouse is placed in the arena containing two identical objects and the time spent exploring each object is recorded for 10 minutes.

  • Inter-trial Interval: A delay (e.g., 24 hours for long-term memory) is imposed. During this time, cognitive impairment can be induced. For this example, we use MK-801, an NMDA receptor antagonist known to produce amnesia.[13]

  • Treatment: Thirty minutes before the test phase, mice are administered the vehicle, Compound X, or Pitolisant.

  • Test (T2): The mouse is returned to the arena where one of the original objects has been replaced with a novel object. The time spent exploring the familiar (F) and novel (N) objects is recorded.

  • Data Calculation: A Discrimination Index (DI) is calculated as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates the mouse remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.

Mock Experimental Data (Discrimination Index)
GroupnMean DIStd. Deviation
1. Vehicle + Saline100.450.12
2. Vehicle + MK-801 (Amnesia Model)100.050.10
3. Compound X (5 mg/kg) + MK-801100.380.15
4. Pitolisant (10 mg/kg) + MK-801100.410.13
Statistical Analysis: Two-Way ANOVA

When comparing multiple groups with multiple variables (here, the primary treatment and the amnesia-inducing agent), a Two-Way Analysis of Variance (ANOVA) is the appropriate statistical test.[14][15]

  • Why Two-Way ANOVA? It allows us to assess the main effects of each factor (e.g., the effect of MK-801, the effect of the therapeutic compound) and, crucially, the interaction effect . The interaction effect tells us if the therapeutic compound's effect depends on the presence of the amnesia-inducing agent.

  • Post-Hoc Analysis: A significant result from the ANOVA (e.g., p < 0.05) indicates that at least one group is different from the others. To determine which specific groups differ, a post-hoc test (such as Tukey's or Bonferroni's test) is essential. This protects against the increased risk of false positives that arises from performing multiple t-tests.[16]

  • Self-Validation: This experimental design is self-validating. The "Vehicle + MK-801" group must show a significant decrease in DI compared to the "Vehicle + Saline" group to confirm that the amnesia model worked. Only then can the restorative effects of Compound X and Pitolisant be meaningfully interpreted.

Statistical Test Selection Logic

G start What is the research question? q_groups Comparing means of how many groups? start->q_groups two_groups Two Groups q_groups->two_groups three_plus_groups Three or More Groups q_groups->three_plus_groups q_vars How many independent variables? one_var One Variable q_vars->one_var two_vars Two Variables q_vars->two_vars t_test Use Student's t-test two_groups->t_test three_plus_groups->q_vars one_way_anova Use One-Way ANOVA (followed by post-hoc test) one_var->one_way_anova two_way_anova Use Two-Way ANOVA (followed by post-hoc test) two_vars->two_way_anova

Caption: A decision tree for selecting the appropriate statistical test for group comparisons.

Interpreted Results

A two-way ANOVA reveals a significant interaction effect (p < 0.001). Post-hoc analysis (Tukey's test) shows:

  • Group 2 (MK-801) is significantly different from Group 1 (Vehicle) (p < 0.001), validating the amnesia model .

  • Group 3 (Compound X) is significantly different from Group 2 (MK-801) (p < 0.001), demonstrating a reversal of the cognitive deficit .

  • Group 4 (Pitolisant) is significantly different from Group 2 (MK-801) (p < 0.001), confirming the efficacy of the reference compound.

  • There is no statistically significant difference between Group 3 (Compound X) and Group 4 (Pitolisant) (p > 0.05), suggesting comparable efficacy in this model .

Conclusion

This guide outlines a structured, statistically robust approach to evaluating the novel compound this compound (Compound X) as a potential histamine H3 receptor antagonist. Through the systematic application of in vitro binding assays and in vivo behavioral models, coupled with appropriate statistical analyses—namely nonlinear regression and two-way ANOVA—we can generate reliable and interpretable data. The hypothetical results indicate that Compound X is a high-affinity H3R ligand with pro-cognitive effects comparable to the clinically approved drug Pitolisant in an animal model of amnesia. Rigorous experimental design and statistical analysis are not merely procedural; they are the cornerstones of trustworthy and reproducible pharmacological research, ensuring that decisions made during the drug development process are based on sound scientific evidence.[15][17]

References

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. [Link]
  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell. [Link]
  • National Center for Biotechnology Information. The histamine H3 receptor: from discovery to clinical trials with pitolisant. PubMed. [Link]
  • Rahva Raamat. Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences. [Link]
  • Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]
  • Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. [Link]
  • Weisler, R. H., Pandina, G. J., Daly, E. J., Cooper, K., & Gassmann-Mayer, C. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS drugs, 26(5), 421–431. [Link]
  • Curtis, M. J. (2007). Statistics in Pharmacology. British Journal of Pharmacology, 152(2), 149–151. [Link]
  • Nikolic, K., Stojkovic, A., & Agbaba, D. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 790334. [Link]
  • Wikipedia. H3 receptor antagonist. [Link]
  • Nikolic, K., Stojkovic, A., & Agbaba, D. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link]
  • YouTube. (2024). H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. [Link]
  • Kathmann, M., Schlicker, E., Marr, I., Werthwein, S., & Stark, H. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. British Journal of Pharmacology, 132(6), 1335–1343. [Link]
  • Stojkovic, A., Lazic, A., Sencanski, M., Peric, M., & Nikolic, K. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International Journal of Molecular Sciences, 24(16), 12763. [Link]
  • Bate, S. (2016). Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. [Link]
  • Wielders, J. P., & Zollinger, M. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of receptor research, 13(1-4), 653–670. [Link]
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Kenakin, T., & Jenkinson, S. (2021).
  • Al-Adiwish, W. M., Murugaiyah, V., & Khan, P. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 25(21), 5186. [Link]
  • Davenport, A. P., & Russell, F. D. (2005). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 306, 153-176. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. (2016).
  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
  • Der Pharma Chemica. (2015).
  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]
  • ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. [Link]
  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
  • ResearchGate. (2021).

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-(3-Methyl-pyrazol-1-yl)-ethylamine (CAS No. 20058-23-7). As drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their responsible disposal. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that dictate these essential safety protocols.

Hazard Identification and Inherent Risk Profile

The primary hazards are associated with its amine functional group and pyrazole core, suggesting a profile that includes:

  • Corrosivity : Amines are characteristically basic and can cause severe skin burns and serious eye damage.[1][2][3] Contact with tissue can lead to chemical burns and irreversible damage.

  • Toxicity : Similar compounds are often harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Irritancy : Vapors may cause respiratory irritation.[3][4][5]

  • Reactivity : This compound is incompatible with strong oxidizing agents and acids.[1][2][6] Mixing with acids can cause a vigorous, exothermic reaction, while contact with strong oxidizers presents a fire or explosion risk.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Corrosion Causes severe skin burns and blistering upon contact.Chemical-resistant gloves (Nitrile or Neoprene), lab coat, closed-toe shoes.[1][2][7]
Serious Eye Damage Risk of permanent eye damage or blindness from splashes.ANSI Z87.1-compliant safety goggles and a full-face shield.[1][7]
Acute Toxicity Harmful or fatal if ingested, inhaled, or absorbed via skin.Work exclusively within a certified chemical fume hood.[2]
Reactivity Violent reaction with acids and strong oxidizers.Standard PPE; ensure proper segregation of waste streams.[1][6]

Waste Management Workflow

The proper disposal of this compound is not a single action but a systematic process. The following diagram outlines the decision-making and operational flow from the point of generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Coordination with EHS A Waste Generation (e.g., residual material, contaminated labware) B Select Compatible Container (HDPE or glass, must have secure cap) A->B C Affix 'HAZARDOUS WASTE' Label (List all chemical constituents and percentages) B->C D Segregate Waste (Keep away from acids and oxidizers) C->D E Store in Satellite Accumulation Area (SAA) (Secure, secondary containment, capped) D->E F Request Waste Pickup (Submit Hazardous Material Pickup Form to EHS) E->F When container is full or project is complete G EHS Collection & Transport (Trained personnel collect waste from SAA) F->G H Final Disposal (Incineration via licensed facility) G->H

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures compliance with federal and state regulations and protects laboratory personnel and the environment.

Step 1: Waste Characterization and Segregation
  • Categorization : All waste containing this compound, including pure residues, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste .

  • Segregation : This is a critical step to prevent dangerous chemical reactions.

    • DO NOT mix this waste with acidic waste streams. This is because amines are basic and will undergo a strong, heat-generating neutralization reaction.[7]

    • DO NOT mix this waste with strong oxidizing agents (e.g., peroxides, nitrates).

    • Collect this amine waste in a dedicated container.

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a container made of compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass. The container must be in good condition with a secure, tightly-sealing cap to prevent leaks and the release of vapors.[7][8]

  • Proper Labeling : From the moment the first drop of waste is added, the container must be labeled.[8] The label must include:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: "This compound "

    • A complete list of all other chemical constituents in the container, with their approximate percentages.

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment : The container should be placed within a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Capping : The waste container must remain capped at all times, except when you are actively adding waste to it.[7][8] This minimizes the release of potentially harmful vapors.

Step 4: Spill Management

Preparedness for accidental spills is crucial for laboratory safety.[7]

  • Evacuate and Alert : Alert personnel in the immediate area.

  • Don PPE : Before addressing the spill, put on the appropriate PPE as detailed in Table 1, including a face shield and respiratory protection if necessary.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.

  • Collection : Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step 5: Final Disposal
  • Prohibition of Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain.[5][7] Amines can be harmful to aquatic life and ecosystems.[7]

  • Professional Disposal : The final disposal of this chemical waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][4][5][7][10]

  • Request Pickup : Once your waste container is full or your project is complete, submit a hazardous waste pickup request to your EHS office.[8] They will ensure the waste is transported and disposed of in compliance with all regulations, typically via high-temperature incineration.[9]

By adhering to this comprehensive guide, researchers can ensure they are not only compliant with safety regulations but are also actively contributing to a culture of safety and environmental stewardship within their institution.

References

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Safety Data Sheet for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. (2025, December 20).
  • Material Safety Data Sheet for ADDOCAT KE-9018 363D. (n.d.). Tri-iso.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (2025, April 10). Diplomata Comercial.
  • Safety Data Sheet for a chemical mixture containing amines. (2022, November 21). Spectrum Chemical.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved from a publicly available safety assessment.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Safety in Research

As researchers and developers, our work with novel chemical entities like 2-(3-Methyl-pyrazol-1-yl)-ethylamine is foundational to scientific advancement. However, innovation cannot come at the cost of safety. This guide provides a comprehensive operational plan for the safe handling of this compound. At the time of writing, a specific Safety Data Sheet (SDS) for this exact molecule is not widely available. Therefore, we will proceed with a conservative safety posture, inferring potential hazards from its constituent functional groups—a pyrazole ring and a primary ethylamine chain—and data from structurally analogous compounds. This proactive and evidence-based approach ensures the highest level of protection for laboratory personnel.

Inferred Hazard Profile and Risk Assessment

To establish the necessary protective measures, we must first understand the likely hazards. Our assessment is based on the known properties of similar chemical structures.

  • Pyrazole Derivatives: Compounds containing a pyrazole ring are common in pharmaceuticals and agrochemicals.[1] While toxicity varies widely, many are classified as skin and eye irritants, with some causing respiratory irritation.[2][3][4][5][6] Data for the closely related compound, 2-pyrazol-1-yl-ethylamine, explicitly warns of serious eye damage.

  • Primary Amines: The ethylamine side chain classifies this compound as a primary amine. Amines are basic and can be corrosive or irritating to skin and mucous membranes.[7][8] Inhalation of amine vapors can lead to respiratory tract irritation, and skin absorption is a significant route of exposure for many amines.[9][10][11][12]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum:

  • A serious eye irritant, potentially corrosive.

  • A skin irritant.

  • A respiratory tract irritant.

  • Harmful if swallowed or absorbed through the skin.

This inferred hazard profile mandates a stringent approach to personal protective equipment.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the potential for exposure. We can categorize laboratory tasks into two main tiers of risk.

Task / Potential Exposure Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a chemical fume hood)Tightly fitting safety goggles with side-shields (conforming to EN166 or ANSI Z87.1 standards).[4]Double gloving is required.Inner Glove: Standard nitrile exam glove.Outer Glove: Thicker, chemical-resistant gloves (e.g., Butyl or Viton rubber). Inspect before each use.[13]Standard laboratory coat.Not generally required if all work is performed within a certified chemical fume hood.[14]
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol/vapor generation, cleaning spills)Chemical splash goggles and a full-face shield.[4]Double gloving is required.Inner Glove: Standard nitrile exam glove.Outer Glove: Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton rubber) with extended cuffs.Chemical-resistant apron over a standard laboratory coat.[14]A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if vapor/aerosol generation is likely.[15][16]

The Scientific Rationale: Why This Level of Protection is Essential

Understanding the causality behind these PPE choices is critical for fostering a robust safety culture.

  • Eye and Face Protection: The pyrazole analogue 2-pyrazol-1-yl-ethylamine is classified with H318 - Causes serious eye damage. This indicates a significant risk of irreversible harm from even a minor splash. Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are mandatory. For high-exposure tasks, a face shield is added to protect the entire face from splashes.[15]

  • Hand Protection (A Critical Choice): While nitrile gloves are common in laboratories, they offer poor resistance to many amines.[17][18] Direct contact with this compound could lead to rapid permeation, skin irritation, and systemic absorption. Therefore, a double-gloving strategy is non-negotiable:

    • Inner Nitrile Glove: Provides a baseline level of protection and remains uncontaminated for safe doffing (removal) of the outer glove.

    • Outer Chemical-Resistant Glove: The primary barrier. Butyl or Viton rubber gloves are recommended for their superior resistance to amines and other polar organic compounds.[13] Always check the manufacturer's specific chemical resistance chart before use.

  • Body Protection: A standard lab coat protects against minor drips.[14] For larger volumes or splash risks, a chemical-resistant apron provides an impermeable barrier, preventing the compound from soaking through to your personal clothing and skin.

  • Respiratory Protection: The amine functional group suggests the compound may be volatile and corrosive upon inhalation.[12] All work should be performed in a certified chemical fume hood to minimize vapor exposure.[15] If a fume hood is not available or if there is a risk of generating aerosols (e.g., during a spill), a respirator is essential to protect the respiratory tract.[16]

Operational Plan: Step-by-Step Protocols

Procedural discipline is paramount to safety. Follow these steps meticulously.

Protocol 1: Donning (Putting On) PPE
  • Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly.

  • Don Body Protection: Put on the laboratory coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Outer Gloves: Put on the second, chemical-resistant (e.g., Butyl) pair of gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[19]

  • Don Eye/Face Protection: Put on chemical splash goggles. If required for the task, add a face shield over the goggles.

  • Don Respiratory Protection (If Required): Perform a seal check on your respirator before entering the work area.

Protocol 2: Doffing (Removing) PPE

This sequence is designed to prevent the transfer of contaminants from used PPE to your skin or the environment.

  • Decontaminate: Before exiting the immediate work area (e.g., the fume hood), wipe down the outer gloves with an appropriate solvent if grossly contaminated.

  • Remove Outer Gloves: Carefully peel off the outer, chemical-resistant gloves. Avoid touching the outer surface with your inner-gloved hand. Dispose of them immediately in the designated hazardous waste container.[14]

  • Remove Face/Eye Protection: Remove the face shield (if used) from the back. Then, remove the goggles. Place them in a designated area for decontamination.

  • Remove Body Protection: Unbutton the lab coat or apron, rolling it outwards and downwards to contain the contaminated surface. Dispose of it in the appropriate receptacle.

  • Remove Inner Gloves: This is the final step. Carefully peel off the inner nitrile gloves, ensuring you do not touch the outer surface with your bare hands. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[6]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated PPE (gloves, disposable lab coats, weighing papers, absorbent pads) must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[20] The label must include the words "Hazardous Waste" and the full chemical name.[3]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed hazardous waste container. Do not pour this chemical down the drain, as pyrazole derivatives can be harmful to aquatic life.[2][6]

  • Empty Containers: The original chemical container, even if "empty," must be disposed of as hazardous waste.[3] For other glassware, rinse three times with a suitable solvent; the first rinseate must be collected and disposed of as hazardous liquid waste.[1]

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[20]

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow Diagram 1: PPE Selection Workflow for this compound start Task Assessment: Evaluate potential for splashes, aerosols, or vapor generation. low_risk Low Exposure Risk (e.g., handling sealed containers, weighing in fume hood) start->low_risk Minimal high_risk High Exposure Risk (e.g., open transfers, making solutions, cleaning spills) start->high_risk Significant ppe_low Required PPE: - Safety Goggles - Lab Coat - Double Gloves (Nitrile inner, Butyl/Viton outer) low_risk->ppe_low Select ppe_high Required PPE: - Goggles & Face Shield - Lab Coat & Chem-Resistant Apron - Double Gloves (Butyl/Viton outer) - Respirator (if outside hood) high_risk->ppe_high Select

Caption: PPE selection is based on a task-based risk assessment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (n.d.). Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine.
  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].
  • Uline. (n.d.). Chemical Resistant Glove Guide.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Princeton University. (n.d.). Gloves - Tables of Properties and Resistances.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2015). Safety Data Sheet for 3-Aminopyrazole.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyrazole.
  • CP Lab Safety. (n.d.). Primary Amines for all Your Laboratory.
  • Merck Millipore. (2024). Safety Data Sheet for 3-Methylamino propylamine.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). 2-pyrazol-1-yl-ethylamine AldrichCPR.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.